molecular formula C13H20N2O2 B1393343 N,N-Diisopropyl-4-methoxypicolinamide CAS No. 446019-94-9

N,N-Diisopropyl-4-methoxypicolinamide

Cat. No.: B1393343
CAS No.: 446019-94-9
M. Wt: 236.31 g/mol
InChI Key: YFXZFQIMLQYBCM-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-methoxypicolinamide (CAS 446019-94-9) is a picolinamide derivative recognized in chemical catalogs as a valuable building block for synthetic organic chemistry and drug discovery research . The picolinamide scaffold is a privileged structure in medicinal chemistry, serving as a key precursor in the synthesis of novel bioactive molecules . Specifically, research into analogous N-methylpicolinamide-4-thiol derivatives has demonstrated their potential as potent and selective kinase inhibitors, with some compounds exhibiting broad-spectrum antitumor activities in vitro . Furthermore, picolinamide derivatives readily undergo diverse chemical transformations, making them useful intermediates for constructing complex heterocyclic systems, such as imidazolidin-4-ones, which are cores of various biologically active compounds . As a diisopropylamide derivative with a methoxy substituent, this compound is designed for use as a high-quality intermediate in exploratory synthesis, catalyst development, and pharmaceutical research. It is typically supplied for laboratory applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-methoxy-N,N-di(propan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)15(10(3)4)13(16)12-8-11(17-5)6-7-14-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXZFQIMLQYBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-Diisopropyl-4-methoxypicolinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of N,N-Diisopropyl-4-methoxypicolinamide, a substituted picolinamide derivative of interest in medicinal chemistry and drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous compounds and established methodologies to present a predictive but robust profile. We will detail a plausible synthetic route, outline protocols for physicochemical and spectroscopic characterization, and discuss the anticipated biological activities and toxicological profile based on the broader class of picolinamide compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with this and related chemical entities.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide framework has emerged as a "privileged scaffold" in medicinal chemistry, serving as a versatile core for the development of a wide array of therapeutic agents.[1] Picolinamide derivatives have demonstrated a remarkable breadth of biological activity, including applications in oncology, as well as in treating metabolic and inflammatory disorders.[1] Their mechanism of action is often tied to the inhibition of key signaling molecules, a property that can be finely tuned through targeted chemical modifications of the picolinamide structure.[1] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis, characterization, and potential biological significance.

Synthesis and Purification

The synthesis of this compound is most readily achieved through the coupling of 4-methoxypicolinic acid with diisopropylamine.[1] This transformation is a standard amide bond formation reaction, which can be facilitated by a variety of coupling reagents.

Synthetic Pathway

The proposed synthetic route involves a one-step amide coupling reaction. The carboxylic acid of 4-methoxypicolinic acid is activated in situ, followed by nucleophilic attack by diisopropylamine to form the desired amide.

Synthesis_of_NN_Diisopropyl_4_methoxypicolinamide cluster_conditions 4-methoxypicolinic_acid 4-Methoxypicolinic Acid plus + 4-methoxypicolinic_acid->plus diisopropylamine Diisopropylamine product N,N-Diisopropyl-4- methoxypicolinamide arrow CH₂Cl₂ or DMF 0°C to RT coupling_reagents DCC, HOBt or EDC, DMAP, HOBt coupling_reagents->arrow plus->diisopropylamine arrow->product

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2][3][4]

Materials:

  • 4-Methoxypicolinic acid (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 4-methoxypicolinic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM at 0 °C, add DCC (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add diisopropylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Formula C₁₃H₂₀N₂O₂-
Molecular Weight 236.31 g/mol -
LogP 2.5 - 3.5In silico prediction
Aqueous Solubility Low to moderateIn silico prediction
pKa (most basic) 3.0 - 4.0 (Pyridine N)In silico prediction
Experimental Protocol: Determination of Aqueous Solubility

The shake-flask method is a gold standard for determining thermodynamic solubility.[10][11][12][13][14]

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials

  • Orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C)

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are predicted based on the analysis of similar picolinamide structures.[15][16][17][18]

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 8.3-8.5 (d, 1H): Proton on the pyridine ring adjacent to the nitrogen (H6).

  • 7.0-7.2 (d, 1H): Proton on the pyridine ring adjacent to the methoxy group (H5).

  • 6.8-7.0 (dd, 1H): Proton on the pyridine ring between the methoxy and amide groups (H3).

  • 3.8-4.0 (s, 3H): Methoxy group protons.

  • 3.5-4.5 (septet, 2H): Methine protons of the isopropyl groups.

  • 1.2-1.5 (d, 12H): Methyl protons of the isopropyl groups.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

  • 165-170: Amide carbonyl carbon.

  • 160-165: Pyridine carbon attached to the methoxy group (C4).

  • 148-152: Pyridine carbon adjacent to the nitrogen (C6).

  • 140-145: Pyridine carbon attached to the amide group (C2).

  • 110-115: Pyridine carbon (C5).

  • 105-110: Pyridine carbon (C3).

  • 55-60: Methoxy carbon.

  • 45-55: Methine carbons of the isopropyl groups.

  • 20-25: Methyl carbons of the isopropyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[19][20][21][22][23]

Expected IR (KBr, cm⁻¹):

  • ~3050-3100: Aromatic C-H stretch.

  • ~2850-3000: Aliphatic C-H stretch.

  • ~1630-1660: Amide C=O stretch (Amide I band).

  • ~1580-1610: Pyridine ring C=C and C=N stretching vibrations.

  • ~1250-1300: Aryl ether C-O stretch.

  • ~1000-1100: Aliphatic ether C-O stretch.

Mass Spectrometry (MS)

Electron impact ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.[24][25][26][27]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • Acylium Ion: A significant fragment resulting from the cleavage of the amide C-N bond, corresponding to the 4-methoxypicolinoyl cation.

  • Loss of Isopropyl Group: Fragmentation involving the loss of an isopropyl radical.

Biological Activity and Toxicological Profile

The biological activity of this compound is likely to be in line with other picolinamide derivatives, which have shown promise as anticancer agents.[1] A preliminary assessment of its cytotoxic potential is a crucial first step in evaluating its therapeutic utility.

In Vitro Cytotoxicity Assessment

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cancer cells in a 96-well plate adhere Incubate for 24h to allow cell adhesion seed_cells->adhere treat_cells Treat cells with varying concentrations of the compound adhere->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Figure 2: Workflow for the MTT cytotoxicity assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][28][29]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include vehicle-only (DMSO) and untreated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Metabolic Stability

Understanding the metabolic fate of a compound is essential for drug development. An in vitro assay using liver microsomes can provide initial insights into its metabolic stability.[30][31][32][33][34]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • This compound

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate liver microsomes with the NADPH regenerating system in phosphate buffer at 37 °C.

  • Initiate the reaction by adding this compound to the mixture.

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

In Vivo Toxicology

Preliminary in vivo toxicity studies are necessary to assess the safety profile of the compound in a whole-organism context.[35][36][37][38][39]

  • Animal Model: Typically, rodents (mice or rats) are used for initial toxicity screening.

  • Route of Administration: The route should be relevant to the intended clinical application (e.g., oral, intravenous).

  • Dose Levels: A dose-ranging study is usually performed to identify the maximum tolerated dose (MTD).

  • Endpoints: Key endpoints include mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Conclusion

This compound represents a novel chemical entity within the promising class of picolinamide derivatives. This technical guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols are based on well-established methodologies and provide a solid starting point for researchers interested in exploring the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological and toxicological properties.

References

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An In-depth Technical Guide on the Synthesis and Characterization of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Picolinamide derivatives are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications.[1] The unique structural motif of the pyridine ring coupled with an amide functionality allows for diverse chemical modifications, leading to compounds with tailored properties. This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of a specific picolinamide derivative, N,N-Diisopropyl-4-methoxypicolinamide. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies.

Proposed Synthesis of this compound

The choice of coupling agent is critical, especially when dealing with a sterically hindered amine like diisopropylamine.[2] Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are suitable for forming the amide bond.[3] The following protocol outlines a proposed synthesis using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its efficiency and low rate of racemization.[4]

Experimental Protocol: Proposed Synthesis

Step 1: Activation of 4-Methoxypicolinic Acid

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxypicolinic acid (1.0 equivalent).

  • Dissolve the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

Step 2: Amide Coupling with Diisopropylamine

  • To the activated 4-methoxypicolinic acid solution, add diisopropylamine (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

Step 3: Workup and Purification

  • Upon completion of the reaction, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and the acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification 4-Methoxypicolinic_Acid 4-Methoxypicolinic Acid Activated_Ester Activated Ester Intermediate 4-Methoxypicolinic_Acid->Activated_Ester Activation HATU_DIPEA HATU, DIPEA in DCM HATU_DIPEA->Activated_Ester Crude_Product Crude N,N-Diisopropyl- 4-methoxypicolinamide Activated_Ester->Crude_Product Amide Bond Formation Diisopropylamine Diisopropylamine Diisopropylamine->Crude_Product Pure_Product Pure N,N-Diisopropyl- 4-methoxypicolinamide Crude_Product->Pure_Product Purification Column_Chromatography Silica Gel Column Chromatography Column_Chromatography->Pure_Product

Sources

An In-depth Technical Guide on the Core Mechanism of Action of N,N-Diisopropyl-4-methoxypicolinamide: A Compound Awaiting Characterization

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature reveals a notable absence of published data on the mechanism of action, biological targets, or specific signaling pathways of N,N-Diisopropyl-4-methoxypicolinamide. While this molecule is commercially available for research purposes, it appears to be a largely uncharacterized compound within the public domain of scientific research.

This guide, therefore, serves not as a summary of established knowledge, but as a foundational document for researchers and drug development professionals interested in initiating an investigation into the pharmacological profile of this compound. Given the structural motifs present in the molecule—a picolinamide core, a methoxy group, and diisopropylamide substituents—we can draw inferences from related compounds to propose a strategic approach for its initial characterization.

Part 1: Deconstructing the Molecular Architecture for Mechanistic Hypotheses

The structure of this compound offers several clues for potential biological activity. The picolinamide scaffold is a privileged structure in medicinal chemistry, found in a variety of bioactive compounds.

The Picolinamide Core: A Versatile Pharmacophore

Derivatives of picolinic acid have demonstrated a wide range of biological activities. Notably, various substituted picolinamides have been investigated for their potential as:

  • Antitumor Agents: Several studies have synthesized and evaluated picolinamide derivatives that exhibit cytotoxic effects against various cancer cell lines. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been shown to act as selective inhibitors of Aurora-B kinase, a key regulator of mitosis, suggesting a potential role in cancer therapy.[1] Similarly, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines and suppress angiogenesis in vivo.[2]

  • Vasodilators: A related compound, [4-methoxy-N1-(4-trans-nitrooxycyclohexyl)-N3-(3-pyridinylmethyl)-1,3-benzenedicarboxamide], has been shown to induce vasodilation through the release of nitric oxide (NO) and inhibition of thromboxane A₂ synthesis. This highlights the potential for picolinamide structures to interact with cardiovascular targets.

The Influence of N,N-Diisopropyl and 4-Methoxy Substituents

The N,N-diisopropyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and potentially interact with intracellular targets. The 4-methoxy substitution on the pyridine ring can influence the electronic properties of the picolinamide system, potentially modulating its binding affinity to target proteins.

Part 2: A Proposed Roadmap for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic, multi-tiered approach is required to uncover the mechanism of action of this compound.

Initial High-Throughput Screening (HTS)

A broad initial screening is essential to identify the general biological activity of the compound. This can be achieved through a battery of in vitro assays.

Experimental Protocol: Broad-Based Cellular Viability and Cytotoxicity Assays

  • Cell Line Selection: A diverse panel of human cancer cell lines (e.g., from different tissue origins such as lung, colon, breast, and leukemia) and a non-cancerous control cell line (e.g., normal human fibroblasts) should be selected.

  • Compound Preparation: this compound should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to treat the cells across a wide concentration range (e.g., from 0.01 µM to 100 µM).

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The following day, the cell culture medium is replaced with a medium containing the various concentrations of the compound. A vehicle control (DMSO) is also included.

  • Incubation: Cells are incubated for a standard period (e.g., 48 or 72 hours).

  • Viability/Cytotoxicity Measurement: Cell viability can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

  • Data Analysis: The results are used to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line, providing a quantitative measure of the compound's potency.

Causality Behind Experimental Choices: This initial screen is designed to cast a wide net. A significant difference in IC₅₀ values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and guide further investigation towards an anticancer mechanism.

Self-Validating System: The use of multiple cell lines from different origins helps to identify if the compound has broad cytotoxic effects or is selective for certain cancer types. The inclusion of a non-cancerous cell line is crucial for assessing general toxicity.

Diagram of the Initial Screening Workflow:

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound N,N-Diisopropyl-4- methoxypicolinamide Stock Stock Solution (in DMSO) Compound->Stock Serial Serial Dilutions Stock->Serial Treatment Compound Treatment Serial->Treatment CellLines Diverse Cell Line Panel (Cancer & Normal) Seeding Cell Seeding (96-well plates) CellLines->Seeding Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation Assay Viability/Cytotoxicity Assay (e.g., MTT) Incubation->Assay IC50 IC50 Calculation Assay->IC50 Conclusion Identify Potential Biological Activity IC50->Conclusion

Caption: Workflow for initial in vitro screening of this compound.

Target Identification and Pathway Analysis

Should the initial screening reveal significant biological activity (e.g., potent cytotoxicity in cancer cells), the next critical step is to identify the molecular target(s) and the signaling pathways involved.

Potential Methodologies for Target Identification:

  • Affinity Chromatography: The compound can be immobilized on a solid support to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from cell lysates. The bound proteins can be identified by mass spectrometry.

  • Computational Docking: Based on the structure of this compound, in silico docking studies can be performed against a library of known protein structures, particularly those known to be targeted by other picolinamide derivatives (e.g., kinases, enzymes involved in NO signaling).

  • Kinase Profiling: If an anticancer effect is observed, a broad kinase inhibitor profiling panel can be employed to determine if the compound inhibits the activity of specific kinases.

Diagram of a Hypothetical Signaling Pathway Investigation:

G Compound N,N-Diisopropyl-4- methoxypicolinamide Target Identified Target (e.g., Kinase) Compound->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Apoptosis Apoptosis Pathway->Apoptosis Induction Proliferation Cell Proliferation Pathway->Proliferation Inhibition

Caption: Hypothetical signaling cascade modulated by the compound.

Part 3: Future Directions and Concluding Remarks

The journey to understanding the mechanism of action of this compound is just beginning. The lack of existing data presents a unique opportunity for novel discovery. The proposed experimental roadmap provides a logical and scientifically rigorous framework for initiating this investigation.

Quantitative Data Summary (Hypothetical):

Should initial studies be conducted, the following table structure would be appropriate for summarizing the findings:

Cell LineIC₅₀ (µM) of this compound
A549 (Lung Carcinoma)Data to be determined
HCT116 (Colon Carcinoma)Data to be determined
MCF-7 (Breast Carcinoma)Data to be determined
HDF (Human Dermal Fibroblasts)Data to be determined

The exploration of this compound's biological activity holds the potential to uncover new therapeutic avenues. By systematically applying established drug discovery methodologies, the scientific community can begin to unravel the secrets held by this intriguing molecule.

References

  • Due to the absence of specific literature on this compound, a formal reference list is not applicable at this time.

Sources

A Technical Guide to the Spectroscopic Characterization of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diisopropyl-4-methoxypicolinamide, a molecule of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides field-proven insights into data acquisition and interpretation.

Molecular Structure and Context

This compound is a derivative of picolinic acid, featuring a diisopropylamine amide group and a methoxy substituent on the pyridine ring. The unique arrangement of these functional groups imparts specific physicochemical properties that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

FTIR_Workflow Start Start Purge Purge Spectrometer Start->Purge Background Acquire Background Spectrum Purge->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Ratio to Background) Acquire->Process End End Process->End

Caption: Workflow for FTIR data acquisition using ATR.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

For this compound (C₁₃H₂₀N₂O₂), the expected molecular weight is approximately 236.31 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 237.32.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonRationale
237.32[M+H]⁺Protonated molecular ion.
194.25[M - C₃H₇]⁺Loss of an isopropyl group.
152.16[M - C₆H₁₄N]⁺Cleavage of the amide bond with loss of the diisopropylamine moiety.
136.13[C₇H₇NO]⁺Picolinoyl cation after cleavage of the amide bond.
108.10[C₆H₆NO]⁺Further fragmentation of the picolinoyl cation.
Experimental Protocol for Mass Spectrometry Data Acquisition

A standard protocol for acquiring ESI-MS data is as follows.

[1]Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. 2[1]. Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_analysis_ms Data Analysis Dissolve_MS Prepare Dilute Solution Calibrate_MS Calibrate Instrument Dissolve_MS->Calibrate_MS Infuse Infuse Sample Calibrate_MS->Infuse Acquire_MS Acquire Mass Spectrum Infuse->Acquire_MS Identify_Ions Identify Molecular and Fragment Ions Acquire_MS->Identify_Ions

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a foundational dataset for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a robust framework for researchers working with this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A practical guide to the NMR analysis of stereoisomers.
  • Mishra, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 19, 2026, from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved January 19, 2026, from [Link]

  • University of Bristol. (n.d.). Mass Spectrometry Facility: Sample Submission. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to N,N-Diisopropyl-4-methoxypicolinamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Picolinamide Derivatives in Medicinal Chemistry

Picolinamide derivatives represent a versatile class of compounds with significant potential in drug discovery and development. Their unique chemical scaffold allows for a wide range of structural modifications, leading to diverse biological activities. Recent research has highlighted the promise of various picolinamide analogs as potent therapeutic agents, particularly in oncology. For instance, novel N-methylpicolinamide-4-thiol derivatives have demonstrated broad-spectrum anti-proliferative activities in human cancer cell lines, with some compounds exhibiting greater potency than the established anti-cancer drug sorafenib.[1] These derivatives have been shown to selectively inhibit Aurora-B kinase, a key regulator of cell division, highlighting the potential of the picolinamide core in developing targeted cancer therapies.[1] Furthermore, studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have revealed their ability to inhibit the proliferation of various tumor cell lines and suppress angiogenesis, suggesting multiple mechanisms of anti-tumor action.[2]

This technical guide focuses on a specific, albeit less documented, member of this family: N,N-Diisopropyl-4-methoxypicolinamide . While a dedicated CAS number for this compound is not readily found in major chemical databases, its structural similarity to other biologically active picolinamides suggests it may hold significant, yet unexplored, therapeutic potential. This guide will provide a comprehensive overview of its predicted physicochemical properties, a detailed hypothetical synthesis protocol based on established chemical principles, and a discussion of its potential applications in research and drug development, drawing insights from closely related analogs.

Physicochemical Properties of this compound

Given the absence of experimental data for this compound, its physicochemical properties can be predicted based on its molecular structure. These predictions are valuable for designing synthetic routes, purification strategies, and initial biological assays.

PropertyPredicted Value
Molecular Formula C₁₃H₂₀N₂O₂
Molecular Weight 236.31 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water.
Melting Point Estimated to be in the range of 80-120 °C
Boiling Point > 300 °C (decomposes)
pKa The pyridine nitrogen is expected to have a pKa around 3-4.

A Practical, Step-by-Step Synthesis Protocol

The synthesis of this compound can be achieved through a standard amidation reaction between 4-methoxypicolinic acid and diisopropylamine. The following protocol outlines a reliable method for this transformation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product 4-methoxypicolinic_acid 4-Methoxypicolinic Acid Target_Compound N,N-Diisopropyl-4- methoxypicolinamide 4-methoxypicolinic_acid->Target_Compound Amide Coupling Diisopropylamine Diisopropylamine Diisopropylamine->Target_Compound Coupling_Agent HATU or EDC/HOBt Coupling_Agent->Target_Compound Base DIPEA Base->Target_Compound Solvent DMF or DCM Solvent->Target_Compound

A schematic overview of the synthesis of this compound.

Materials and Reagents:

  • 4-Methoxypicolinic acid

  • Diisopropylamine[3]

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxypicolinic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM.

  • Addition of Reagents: Add the coupling agent, HATU (1.1 equivalents), or EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Base and Amine Addition: Add DIPEA (3.0 equivalents) to the reaction mixture, followed by the dropwise addition of diisopropylamine (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications

Drawing parallels from structurally similar picolinamides, this compound is a promising candidate for investigation in several areas of drug discovery:

  • Oncology: The core picolinamide structure is present in compounds with demonstrated anti-proliferative and anti-angiogenic properties.[1][2] It would be logical to screen this compound for its activity against a panel of cancer cell lines. The diisopropylamide group may influence the compound's lipophilicity and cell permeability, potentially leading to improved pharmacokinetic properties.

  • Kinase Inhibition: As seen with N-methylpicolinamide-4-thiol derivatives that inhibit Aurora-B kinase, the picolinamide scaffold can be tailored to target specific kinases.[1] this compound could be evaluated for its inhibitory activity against a broad range of kinases, particularly those implicated in cancer and inflammatory diseases.

  • Antiviral Activity: Some sulfonamide derivatives with structural similarities to picolinamides have been reported to inhibit the hepatitis C virus (HCV) NS4B protein.[4] This suggests that the broader class of aromatic amides, including this compound, may warrant investigation for antiviral properties.

Sourcing Starting Materials

While direct suppliers for this compound are not readily identifiable, the key starting materials are commercially available from various chemical suppliers. Researchers can procure high-purity 4-methoxypicolinic acid and diisopropylamine to perform the synthesis in-house.

Potential Suppliers for Starting Materials:

Starting MaterialPotential Suppliers
4-Methoxypicolinic acid Sigma-Aldrich, TCI Chemicals, Combi-Blocks
Diisopropylamine Sigma-Aldrich[3], TCI Chemicals, Acros Organics

Conclusion

This compound represents an intriguing yet underexplored molecule within the promising class of picolinamide derivatives. Although a specific CAS number and direct commercial sources are not currently available, this guide provides a solid foundation for its synthesis and investigation. By leveraging established synthetic methodologies and drawing logical inferences from the biological activities of related compounds, researchers are well-equipped to explore the therapeutic potential of this novel picolinamide. The insights provided herein are intended to empower scientists and drug development professionals to unlock the potential of this compound and contribute to the advancement of medicinal chemistry.

References

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link][1]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link][2]

  • (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. ResearchGate. [Link][4]

  • Diisopropylamine - NIST WebBook. National Institute of Standards and Technology. [Link][3]

Sources

The Structural Elucidation of N,N-Diisopropyl-4-methoxypicolinamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Picolinamide Scaffold in Modern Drug Discovery

The picolinamide framework, a pyridine ring bearing an amide substituent at the 2-position, represents a privileged scaffold in contemporary medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, acetylcholinesterase inhibitory, and anticancer properties.[1][2][3][4][5] The unique electronic and steric properties of the picolinamide core, arising from the interplay between the aromatic pyridine ring and the amide functionality, allow for precise molecular recognition and interaction with various biological targets. This guide delves into the nuanced world of the crystal structure of N,N-Diisopropyl-4-methoxypicolinamide and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, structural characteristics, and structure-property relationships. While a definitive crystal structure for this compound is not publicly available as of the writing of this guide, we will build a robust model by analyzing closely related, structurally characterized analogs. This comparative approach will provide valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of molecules.

I. Synthesis and Crystallization of Picolinamide Derivatives

The synthesis of picolinamide derivatives is typically achieved through the coupling of a picolinic acid derivative with a corresponding amine. A general and efficient method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Proposed Synthetic Pathway for this compound

Based on established synthetic protocols for related compounds, a reliable synthesis for this compound can be proposed.[6][]

Synthesis_of_NN_Diisopropyl_4_methoxypicolinamide start 4-Methoxypicolinic Acid reagent1 SOCl2 or (COCl)2 start->reagent1 Acyl Chloride Formation intermediate 4-Methoxypicolinoyl Chloride reagent1->intermediate reagent2 Diisopropylamine, Et3N intermediate->reagent2 Amide Coupling product N,N-Diisopropyl-4- methoxypicolinamide reagent2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Picolinamide Derivative

The following protocol is adapted from the synthesis of N-(4-methoxyphenyl)picolinamide and can be modified for the synthesis of this compound by substituting p-anisidine with diisopropylamine.[8]

  • Microwave-Assisted Synthesis:

    • Combine picolinic acid (1.0 eq), the desired amine (2.0 eq), and orthoboric acid (1.0 eq) in a reaction vessel.

    • Subject the mixture to microwave irradiation for approximately 40 minutes.

    • Upon completion, add a 10% NaHCO₃ solution to the reaction mixture.

    • Filter the resulting solid to isolate the crude product.

  • Recrystallization for Single Crystal Growth:

    • Dissolve the crude product in a minimal amount of a suitable solvent system, such as a 30% ethanol-water solution.

    • Allow the solution to cool slowly to room temperature.

    • Collect the resulting crystals by filtration and dry under vacuum.

II. Unveiling the Crystal Architecture: A Comparative Analysis

In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by examining the crystal structures of closely related analogs.

Case Study 1: The Crystal Structure of N-(4-methoxyphenyl)picolinamide

A detailed analysis of the crystal structure of N-(4-methoxyphenyl)picolinamide provides a foundational understanding of the picolinamide core's behavior in the solid state.[8]

Crystallographic Data Summary:

ParameterValue
Chemical FormulaC₁₃H₁₂N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.0082 (9)
b (Å)20.728 (4)
c (Å)10.598 (2)
β (°)94.13 (3)
Volume (ų)1096.5 (4)
Z4

Key Structural Features:

  • Near-Planarity: The molecule is nearly planar, with a small dihedral angle of 14.25 (5)° between the pyridine and benzene rings.[8]

  • Intramolecular Hydrogen Bonding: Two intramolecular hydrogen bonds stabilize the conformation: N2—H2⋯N1 and C8—H8⋯O1.[8]

  • Supramolecular Assembly: The crystal packing is dominated by C—H⋯π interactions and various hydrogen bonds, leading to a cohesive three-dimensional network.[8]

  • Hirshfeld Surface Analysis: H⋯H, C⋯H, and O⋯H interactions are the most significant contributors to the crystal packing, highlighting the importance of van der Waals forces and hydrogen bonding.[8]

Case Study 2: Insights from N,N-diisopropyl-containing Structures

The presence of bulky N,N-diisopropyl groups is expected to significantly influence the crystal packing of this compound. Examining the crystal structure of N,N-diisopropyl-4-methyl-benzenesulfonamide offers valuable comparative insights.[9]

Key Observations:

  • Gauche Conformation: The isopropyl groups are observed to be in a gauche conformation relative to the aromatic ring when viewed down the S-N bond.[9]

  • Intramolecular C—H⋯O Interactions: Intramolecular C—H⋯O hydrogen bonds are present between the methyl hydrogens of an isopropyl group and a nearby sulfonamide oxygen atom.[9]

  • Intermolecular Interactions: The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions.[9]

Inferred Structural Features of this compound:

By combining the observations from these two case studies, we can hypothesize the following structural characteristics for this compound:

  • The picolinamide core is likely to be relatively planar.

  • The N,N-diisopropyl groups will introduce significant steric bulk, likely preventing the close packing observed in N-(4-methoxyphenyl)picolinamide.

  • The conformation of the diisopropylamino group will likely be influenced by weak intramolecular C—H⋯O or C—H⋯N interactions.

  • Intermolecular C—H⋯O and C—H⋯π interactions are expected to play a crucial role in the overall crystal packing.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_pyridine Pyridine Ring B_pyridine Pyridine Ring A_pyridine->B_pyridine C-H...π Interaction A_amide Amide Group A_methoxy Methoxy Group B_diisopropyl Diisopropyl Group A_methoxy->B_diisopropyl van der Waals Interaction A_diisopropyl Diisopropyl Group B_amide Amide Group A_diisopropyl->B_amide C-H...O Hydrogen Bond B_methoxy Methoxy Group

Caption: Hypothesized intermolecular interactions in the crystal lattice of this compound.

III. Structure-Property Relationships: Implications for Drug Design

The subtle interplay of substituents on the picolinamide scaffold can have profound effects on the biological activity of the resulting derivatives.

  • Antibacterial Activity: Structure-activity relationship (SAR) studies on picolinamide antibacterials have shown that modifications to the pyridine core and the amide substituent can dramatically alter potency and selectivity. For instance, the introduction of a picolinamide core in one series resulted in exquisite potency and selectivity against C. difficile.[1]

  • Acetylcholinesterase Inhibition: In a series of benzamide and picolinamide derivatives, the position of a dimethylamine side chain significantly influenced inhibitory activity against acetylcholinesterase (AChE). Picolinamide derivatives were generally more potent than their benzamide counterparts.[2][3]

  • Anticancer Activity: Novel N-methyl-4-phenoxypicolinamide derivatives have been synthesized and shown to possess marked antiproliferative activity against various cancer cell lines, in some cases superior to the reference drug sorafenib.[6][10] Similarly, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines at low micromolar concentrations.[][11]

The choice of the N,N-diisopropyl group in the target molecule of this guide is significant. The steric bulk of the isopropyl groups can influence the molecule's conformation, solubility, and ability to interact with biological targets. These bulky groups can shield the amide bond from hydrolysis, potentially improving metabolic stability, a desirable characteristic in drug candidates.

IV. Future Perspectives and Conclusion

The exploration of the crystal structure of this compound and its derivatives is a fertile ground for further research. The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction would provide invaluable experimental data to validate the hypotheses presented in this guide. Furthermore, co-crystallization studies with relevant biological targets could elucidate the specific molecular interactions responsible for their therapeutic effects.

References

  • Hurdle, J. G., et al. (2011). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Journal of Medicinal Chemistry, 54(22), 7897-7909. [Link]

  • Li, Y., et al. (2014). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 643-650. [Link]

  • Li, Y., et al. (2014). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]

  • Li, Y., et al. (2014). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2014). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Semantic Scholar. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1234-1240. [Link]

  • Zhang, Y., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 19(11), 17793-17806. [Link]

  • Li, J., et al. (2008). 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o758. [Link]

  • Li, J., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 20(2), 2763-2779. [Link]

  • Stenfors, B. A., et al. (2020). Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1018-1021. [Link]

  • Toda, F., et al. (2019). Crystal structure and photoreactive behaviour of N,N-diisopropyl(p-phenylphenyl)glyoxylamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1496-1499. [Link]

  • Stöger, B., et al. (2014). Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1003. [Link]

  • Zhang, Y., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. [Link]

  • LabSolutions. (n.d.). This compound. LabSolutions. [Link]

  • Li, J., et al. (2015). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

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The Picolinamide Directing Group: A Technical Guide to Strategic C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Transition metal-catalyzed C-H activation has emerged as a transformative discipline in organic synthesis, offering a paradigm shift from classical cross-coupling reactions that necessitate pre-functionalized starting materials. At the heart of this evolution lies the concept of directing groups (DGs), which orchestrate regioselectivity by positioning a metal catalyst in proximity to a specific C-H bond. Among the arsenal of DGs, the picolinamide (PA) moiety, an N,N-bidentate directing group introduced by Daugulis and coworkers in 2005, has proven to be exceptionally robust, versatile, and broadly applicable. This guide provides an in-depth technical analysis of the picolinamide directing group, intended for researchers, scientists, and drug development professionals. We will dissect its mechanistic underpinnings, explore its vast synthetic utility with a range of transition metals, provide field-proven experimental protocols, and discuss strategic considerations for its implementation and removal.

The Picolinamide Advantage: Core Principles and Mechanistic Insights

The efficacy of the picolinamide directing group stems from its ability to form a stable, five-membered palladacycle intermediate through a concerted metalation-deprotonation (CMD) pathway. This chelation-assisted mechanism is the cornerstone of its directing power, lowering the activation energy for C-H bond cleavage and ensuring high regioselectivity, typically at the ortho position of an aromatic ring or the γ- or δ-positions of an aliphatic chain.

The picolinamide group, derived from the readily available picolinic acid, is easily installed onto a primary or secondary amine of a substrate. The pyridine nitrogen and the amide nitrogen act as a bidentate ligand, binding to the metal center (e.g., Pd, Co, Ni, Rh). This pre-coordination brings the catalyst into close spatial proximity to the target C-H bond, facilitating its cleavage.

Picolinamide_CMD_Mechanism cluster_0 Chelation-Assisted C-H Activation Start Substrate-Catalyst Complex CMD Concerted Metalation- Deprotonation (CMD) Transition State Start->CMD Coordination Intermediate Cyclometalated Intermediate CMD->Intermediate C-H Cleavage Functionalization Functionalization (e.g., Reductive Elimination) Intermediate->Functionalization Coupling Partner Coordination Product Functionalized Product + Catalyst Regeneration Functionalization->Product C-C or C-X Bond Formation caption Fig. 1: Generalized mechanism of picolinamide-directed C-H activation.

Caption: Fig. 1: Generalized mechanism of picolinamide-directed C-H activation.

A key advantage of the picolinamide group over some other directing groups, such as the 8-aminoquinoline group, is its relative ease of removal under various conditions, which is critical for its application in multi-step synthesis.[1][2]

Synthetic Scope and Applications

The picolinamide directing group has enabled a vast array of C-H functionalization reactions, transforming simple starting materials into complex, high-value molecules. Its compatibility with various transition metal catalysts has significantly broadened its applicability.

Palladium-Catalyzed Reactions: The Workhorse

Palladium catalysis has been the most extensively explored avenue for picolinamide-directed C-H functionalization. It facilitates a wide range of transformations on both sp² and sp³ C-H bonds.

  • Arylation, Alkylation, and Alkenylation: The arylation of C(sp²)–H and C(sp³)–H bonds is a flagship application. This allows for the direct formation of C-C bonds, bypassing the need for organometallic reagents. Recent work has demonstrated the arylation of unactivated C(sp³)–H bonds in complex scaffolds, including amino acids and natural products.[3]

  • Intramolecular Amination: Picolinamide has been instrumental in the synthesis of heterocycles via intramolecular C-H amination. This strategy provides a direct route to valuable structures like pyrrolidines and indolines from linear amine precursors.[4][5]

  • Distal C-H Functionalization: While initial studies focused on the formation of five-membered metallacycles (γ-functionalization), recent advances have enabled functionalization at more remote δ-positions by forming less favored six-membered metallacycles. This has been achieved through careful tuning of ligands and reaction conditions, overriding inherent substrate biases.[6]

Cobalt-Catalyzed Reactions: A Sustainable Alternative

The use of first-row transition metals like cobalt has gained significant traction due to their lower cost and unique reactivity. Cobalt catalysts, often in a high-valent state stabilized by the picolinamide group, have emerged as powerful tools for C-H activation.[7][8]

  • Annulation Reactions: Cobalt catalysis excels in annulation reactions, particularly with alkynes, to construct various heterocyclic frameworks like isoquinolines and isoquinolones. In some instances, the picolinamide group can act in a "traceless" manner, being eliminated in situ during the reaction sequence.

  • Carbonylation: Cobalt-catalyzed, picolinamide-directed carbonylation of C(sp²)–H bonds provides a direct route to amides and other carbonyl-containing compounds, using CO or CO surrogates.

Nickel-Catalyzed Reactions and Directing Group Cleavage

Nickel catalysis offers distinct reactivity and is particularly relevant for the crucial step of directing group removal. While various methods exist for cleaving the picolinamide group, a Ni-catalyzed esterification provides a mild and efficient option.[9][10][11]

Catalyst SystemReaction TypeC-H BondReference
Pd(OAc)₂Arylationsp², sp³[3]
Pd(OAc)₂ / PhI(OAc)₂Intramolecular Aminationsp², sp³[4][5]
Co(OAc)₂ / O₂Annulation with Alkynessp²
CoCl₂ / DIADCarbonylationsp²
Ni(cod)₂DG Cleavage (Esterification)N/A[9]
Zn / HClDG Cleavage (Reduction)N/A[1]

Table 1: Selected examples of transition metal-catalyzed reactions utilizing picolinamide directing groups.

Experimental Protocols and Field-Proven Insights

The successful implementation of picolinamide-directed C-H functionalization requires careful attention to experimental detail. Below are representative, self-validating protocols derived from established literature.

Protocol 1: Installation of the Picolinamide Directing Group

This procedure describes the standard amidation to attach the picolinamide group to a primary amine.

DG_Installation cluster_workflow Picolinamide Installation Workflow Start Combine amine (1.0 eq), picolinic acid (1.1 eq), and coupling agent (e.g., HATU, 1.2 eq) in anhydrous solvent (e.g., DMF). Step2 Add base (e.g., DIPEA, 3.0 eq) and stir at room temperature for 12-24 hours. Start->Step2 Step3 Perform aqueous workup (e.g., extract with EtOAc, wash with aq. LiCl). Step2->Step3 Step4 Purify by column chromatography on silica gel. Step3->Step4 End Picolinamide-Substrate Step4->End caption Fig. 2: Workflow for picolinamide directing group installation.

Sources

An In-Depth Technical Guide to the Stability and Storage of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for N,N-Diisopropyl-4-methoxypicolinamide. As a compound of interest in pharmaceutical research and development, a thorough understanding of its stability profile is paramount to ensure data integrity, reproducibility of experimental results, and the ultimate safety and efficacy of potential therapeutic applications. This document synthesizes established principles of organic chemistry, insights from analogous structures, and regulatory expectations for stability testing to provide a robust framework for handling and storing this picolinamide derivative.

Introduction: The Significance of Picolinamides in Drug Discovery

Picolinamide derivatives represent a "privileged scaffold" in medicinal chemistry, a core molecular structure that can be readily modified to interact with a diverse range of biological targets.[1] These compounds have demonstrated a wide spectrum of biological activities, including applications as anticancer agents and inhibitors of key enzymes in metabolic diseases.[1][2] The this compound structure combines the picolinamide core with a 4-methoxy substituent on the pyridine ring and two isopropyl groups on the amide nitrogen. Each of these features influences the molecule's chemical properties and, consequently, its stability. The methoxy group can influence the electron density of the pyridine ring, while the sterically hindered diisopropylamide can affect the reactivity of the amide bond. A comprehensive understanding of the molecule's stability is therefore crucial for its progression through the drug development pipeline.[3]

Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₁₃H₂₀N₂O₂Inferred from structure
Molecular Weight 236.31 g/mol Inferred from structure
Appearance Likely a solid at room temperatureBased on similar structures
Purity Reagent Grade[4]
Shelf Life 1095 days[4]

Note: The shelf life provided by a supplier is typically based on their internal stability studies under specific storage conditions, which are often not publicly detailed. This should be considered a general guideline, and in-house stability studies are always recommended for critical applications.

Potential Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6] While specific forced degradation data for this compound is not available, we can predict the most likely degradation pathways based on the functional groups present in the molecule.[7][8]

Hydrolysis

The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the molecule into picolinic acid and diisopropylamine.[7]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides due to steric hindrance, but cleavage can still occur under forcing conditions (e.g., elevated temperatures, strong acids/bases).[9][10]

Photodegradation

The pyridine ring in the picolinamide scaffold suggests a potential for photodegradation.[7] Aromatic systems can absorb UV light, leading to excited states that can undergo various reactions. The specific photodegradation pathway is difficult to predict without experimental data but could involve rearrangements or reactions with other molecules. The presence of the methoxy group may also influence the photostability.[11]

Oxidation

The 4-methoxy group on the pyridine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products. The nitrogen atom in the pyridine ring itself can also be a site of oxidation.

Thermal Degradation

While many amides are thermally stable, high temperatures can lead to degradation.[12] The specific degradation pathway would depend on the temperature and the presence of other reactive species.

The following diagram illustrates the potential primary degradation pathway of this compound via hydrolysis.

G cluster_reactants Reactants cluster_products Degradation Products A This compound C 4-Methoxypicolinic Acid A->C Amide Bond Cleavage D Diisopropylamine A->D B H₂O (Acid/Base, Heat)

Caption: Predicted hydrolytic degradation of this compound.

Recommended Storage and Handling

Based on the predicted stability profile and general best practices for handling research compounds, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if stored in a freezer.

  • Light: Protect from light. Store in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation and hydrolysis from atmospheric moisture.

  • Handling:

    • Use only in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust or fumes.

    • Wash hands thoroughly after handling.

    • For solutions, prepare them fresh and use them promptly. If short-term storage of solutions is necessary, store them at 2-8 °C and protect them from light.[7]

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a comprehensive stability testing program should be implemented. This program should include forced degradation studies and long-term stability studies under various conditions.[3][5]

Forced Degradation Study Protocol

The goal of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][13]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in a suitable solvent (e.g., 1:1 ACN:water).

    • Add an equal volume of 0.1 M HCl.

    • Store a portion at room temperature and another at 60 °C.

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add an equal volume of 3% H₂O₂.

    • Store at room temperature and analyze at various time points.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Store the solid compound in an oven at a controlled temperature (e.g., 60 °C, 80 °C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.[14][15]

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze samples after a defined exposure period.

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Sample at Time Points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Stability-Indicating Analytical Method (e.g., HPLC) F->G H Identify & Quantify Degradation Products G->H

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for this purpose.[16]

Example HPLC Method Parameters (to be optimized):

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-gradient elution from low to high organic content (e.g., 5% to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)

  • Injection Volume: 10 µL

The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of related compounds. The primary stability concerns are likely to be hydrolysis of the amide bond and photodegradation of the pyridine ring. Adherence to proper storage and handling procedures, including protection from light, moisture, and extreme temperatures, is essential to maintain the integrity of this compound. For critical applications, it is imperative to conduct in-house stability studies, including forced degradation and long-term stability testing, using a validated stability-indicating analytical method. This proactive approach will ensure the reliability of research data and support the successful development of this compound for its intended applications.

References

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A Comprehensive Health and Safety Guide for N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Diisopropyl-4-methoxypicolinamide is a specialized organic compound primarily utilized in research and development settings. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the health and safety considerations for this compound, drawing upon data from structurally similar compounds to establish a robust framework for safe handling and use. Given the limited publicly available safety data for this specific molecule, this document emphasizes a precautionary approach, grounded in the known hazards of its constituent chemical motifs: the N,N-diisopropylamino group and the picolinamide core.

The picolinamide structure is a feature in various biologically active molecules, including some with cytotoxic properties against cancer cell lines.[1][2][3][4] This inherent biological activity necessitates careful handling to avoid unintended exposure.

Hazard Identification and Classification

1.1. Analog-Based Hazard Assessment

Structurally related compounds, such as N,N-Diisopropylethylamine, are classified as highly flammable, toxic if inhaled, harmful if swallowed, and capable of causing serious eye damage and skin burns.[5][6][7] Amines, in general, can be corrosive and irritating to the respiratory system.[8]

Table 1: Presumptive GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 2/3H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

1.2. Primary Routes of Exposure The primary routes of occupational exposure are inhalation of vapors or aerosols, skin contact, and eye contact. Ingestion is also a potential route of accidental exposure.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to minimize exposure risk.

2.1. Handling

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][7][8]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, safety goggles with side shields or a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber).[6][8]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled.[6][9] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][9]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[5][6][7] Use non-sparking tools and take precautionary measures against static discharge.[5][6][7]

2.2. Storage

  • Container Integrity: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[6][9]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and metals.[5]

  • Segregation: Keep in a designated area for flammable and potentially toxic chemicals.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential.

3.1. Engineering Controls

  • Fume Hood: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE) Selection

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: Wear a chemically resistant lab coat. Gloves should be selected based on their resistance to aromatic amines; butyl or nitrile gloves are generally recommended.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][8]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][8]

Fire-Fighting Measures and Accidental Release

5.1. Fire-Fighting

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][7] A water spray can be used to cool fire-exposed containers.[5][7]

  • Specific Hazards: The compound is expected to be flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][7] Hazardous combustion products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

5.2. Accidental Release

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE as described in Section 3.

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[10] Collect the absorbed material into a suitable, labeled container for disposal.

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[8][10]

Toxicological Information

No specific toxicological studies on this compound were found in the public domain. However, based on its structural components, the following potential toxicological effects should be considered.

  • Acute Toxicity: Harmful if swallowed and toxic if inhaled.[6][7]

  • Corrosivity and Irritation: Likely to cause severe skin and eye damage.[6][7] May cause respiratory irritation.[6][7]

  • Chronic Effects: The long-term toxicological properties have not been determined. As some related picolinamides have shown biological activity, chronic exposure should be avoided.[1][3][4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.

  • Contaminated Packaging: Do not reuse empty containers. Dispose of them as hazardous waste.

Diagrams and Workflows

Emergency Response for Accidental Spill

SpillResponse start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignite Remove Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end Incident Reported & Closed dispose->end FirstAid exposure Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye ingestion Ingestion route->ingestion Ingested move_air Move to Fresh Air inhalation->move_air rinse_skin Remove Contaminated Clothing Rinse Skin for 15 min skin->rinse_skin rinse_eye Rinse Eyes for 15 min eye->rinse_eye rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_air->seek_medical rinse_skin->seek_medical rinse_eye->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for first aid after exposure.

References

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  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. [Link]

  • Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

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  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

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  • Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c]t[5][6][8]hiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). ResearchGate. [Link]

  • TOXICOLOGICAL PROFILE FOR DIISOPROPYL METHYLPHOSPHONATE. CDC Stacks. [Link]

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The Enigmatic Profile of N,N-Diisopropyl-4-methoxypicolinamide: A Survey of Available Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

This guide, therefore, adopts a unique approach. In the absence of a direct and extensive body of research on N,N-Diisopropyl-4-methoxypicolinamide, we will construct a foundational understanding by examining its constituent parts and drawing parallels from closely related, well-documented analogs. By exploring the synthesis and known biological activities of similar picolinamide and N,N-diisopropyl-substituted compounds, we can infer potential properties and lay the groundwork for future investigation into this specific molecule.

I. Deconstructing the Molecule: Insights from Structural Analogs

The structure of this compound suggests a synthetic pathway rooted in established amide bond formation methodologies. The picolinamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

The Picolinamide Core: A Privileged Scaffold

Picolinic acid and its amide derivatives are fundamental building blocks in organic synthesis and drug discovery. The amide bond, a cornerstone of approximately 25% of all pharmaceuticals, is typically formed through the acylation of an amine with a carboxylic acid derivative.[4]

A general synthetic approach to picolinamides involves the reaction of picolinic acid with an appropriate amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride. For instance, the synthesis of N-(4-methoxyphenyl)picolinamide has been achieved through microwave irradiation of picolinic acid and p-anisidine in the presence of orthoboric acid.[4] This method highlights a modern, efficient approach to amide synthesis.

The Influence of the 4-Methoxy Group

The methoxy substituent on the pyridine ring is expected to modulate the electronic properties of the molecule. This can influence its binding affinity to biological targets, as well as its pharmacokinetic properties such as solubility and metabolic stability.

The N,N-Diisopropyl Group: A Modulator of Potency and Selectivity

The presence of two isopropyl groups on the amide nitrogen is a key structural feature. These bulky alkyl groups can significantly impact a molecule's conformation and its interactions with protein targets. In other chemical series, such as tryptamines, N,N-diisopropylation has been shown to alter pharmacological effects. For example, N,N-diisopropyltryptamine (DiPT) is known for its distinct auditory distortions, differentiating it from other hallucinogens that primarily cause visual effects.[5][6] This underscores how N-alkyl substituents can fine-tune the biological activity of a parent scaffold.

II. Hypothetical Synthesis of this compound

Based on general principles of organic chemistry and published syntheses of related compounds, a plausible synthetic route for this compound can be proposed.

Experimental Protocol: A Proposed Synthetic Pathway

Objective: To synthesize this compound from 4-methoxypicolinic acid and diisopropylamine.

Materials:

  • 4-methoxypicolinic acid

  • Diisopropylamine

  • Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine or another suitable base

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Methodology:

  • Acid Chloride Formation (if applicable):

    • Suspend 4-methoxypicolinic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methoxypicolinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-methoxypicolinoyl chloride in an anhydrous solvent like dichloromethane under an inert atmosphere.

    • Cool the solution in an ice bath.

    • In a separate flask, dissolve diisopropylamine and triethylamine in dichloromethane.

    • Add the diisopropylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 4-Methoxypicolinic Acid Process1 Amide Bond Formation Reactant1->Process1 Reactant2 Diisopropylamine Reactant2->Process1 Reagent1 Coupling Agent / SOCl₂ Reagent1->Process1 Reagent2 Base (e.g., TEA) Reagent2->Process1 Product N,N-Diisopropyl-4- methoxypicolinamide Process1->Product

Caption: Proposed synthesis of this compound.

III. Potential Biological Activities: An Extrapolation from Related Compounds

While the specific biological targets of this compound are unknown, the activities of related picolinamides offer clues to its potential applications.

Anticancer Potential

Derivatives of picolinamide have been investigated for their antitumor properties. For example, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their effects on human cancer cell lines.[7] One compound, 6p, demonstrated potent and broad-spectrum anti-proliferative activities, even surpassing the efficacy of the established kinase inhibitor sorafenib in some cases.[7] Further studies revealed that this compound selectively inhibits Aurora-B kinase, a key regulator of cell division.[7] This suggests that the picolinamide scaffold can be a valuable starting point for the design of novel kinase inhibitors for cancer therapy.

Other Potential Therapeutic Areas

The picolinamide structure is present in a variety of other biologically active molecules. The diverse applications of related compounds suggest that this compound could be explored for a range of therapeutic targets.

IV. Physicochemical Properties and Structural Data

The molecular formula of this compound is C₁₃H₂₀N₂O₂, and its molecular weight is 236.31 g/mol .[]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂O₂[]
Molecular Weight236.31 g/mol []
IUPAC Name4-methoxy-N,N-di(propan-2-yl)pyridine-2-carboxamide[]
Canonical SMILESCC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)OC[]

While crystal structure data for this compound is not publicly available, studies on similar molecules like N-(4-methoxyphenyl)picolinamide and N,N-diisopropyl-4-methylbenzenesulfonamide provide insights into potential intermolecular interactions, such as hydrogen bonding and C-H⋯π interactions, which are crucial for crystal packing and molecular recognition.[4][8][9]

V. Future Directions and Conclusion

This compound represents a molecule at the frontier of chemical exploration. While its fundamental properties are cataloged, its story—from discovery to potential application—is yet to be written. The information presented in this guide, drawn from the study of its structural relatives, provides a robust framework for initiating a formal investigation into this compound.

Future research should focus on:

  • Definitive Synthesis and Characterization: A documented, peer-reviewed synthesis and full spectroscopic characterization are paramount.

  • In Vitro Screening: A broad panel of biological assays would be necessary to identify its primary pharmacological targets. Based on related structures, screening against various kinases and other enzyme families would be a logical starting point.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, systematic modification of the picolinamide core, the methoxy group, and the N,N-diisopropyl substituents would be crucial to optimize potency and selectivity.

References

  • Al-Omary, F. A. M., et al. (2022). Synthesis, crystal structure and Hirsheld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 7(11). Available at: [Link]

  • ResearchGate. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Available at: [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Available at: [Link]

  • LabSolutions. This compound. Available at: [Link]

  • PubMed. (2020). Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. Available at: [Link]

  • PubMed. (2013). Discriminative stimulus effects of N,N-diisopropyltryptamine. Available at: [Link]

  • ResearchGate. (2012). Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. Available at: [Link]

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Methodological & Application

Harnessing the Power of N,N-Diisopropyl-4-methoxypicolinamide for Precision Aromatic Functionalization via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

Directed ortho-metalation (DoM) has emerged as a cornerstone strategy for the regioselective functionalization of aromatic and heteroaromatic systems, bypassing the limitations of classical electrophilic aromatic substitution.[1][2] This guide provides an in-depth exploration of DoM, focusing on the application of N,N-Diisopropyl-4-methoxypicolinamide as a highly efficient and robust Directed Metalation Group (DMG). We will dissect the underlying mechanistic principles, provide detailed experimental protocols, and offer field-proven insights into optimizing reaction parameters. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic tool for the precise construction of complex, polysubstituted aromatic molecules.

The Strategic Imperative of Directed ortho-Metalation

Traditional electrophilic aromatic substitution (EAS) reactions are governed by the inherent electronic properties of the substituents on an aromatic ring, often yielding mixtures of ortho and para isomers.[1] DoM provides a transformative solution, enabling chemists to install a wide variety of electrophiles exclusively at the position ortho to a chosen DMG.[3][4] This is achieved through a deprotonation-substitution sequence mediated by a strong organolithium base. The DMG acts as a coordination site for the lithium cation, delivering the base to a specific C-H bond and dramatically increasing its kinetic acidity through a "Complex Induced Proximity Effect" (CIPE).[5]

The Hierarchy of Directing Groups

The efficacy of a DMG is determined by its ability to coordinate with the organolithium base. Over 40 DMGs have been identified and are generally ranked by their directing power.[3][6] Strong DMGs, such as tertiary amides and O-carbamates, are powerful Lewis bases that form stable five- or six-membered chelate rings with the lithium cation, ensuring high fidelity in the deprotonation step.[7][8]

DMG_Hierarchy cluster_0 Relative Directing Power Strong Strongest -OCONR₂, -CONR₂ Medium Medium -SO₂NR₂, -OMOM, -NR₂ Strong->Medium Weak Weak -OMe, -F Medium->Weak

Figure 1: A simplified hierarchy of common Directed Metalation Groups (DMGs).

Why this compound?

The picolinamide scaffold represents a superior class of bidentate DMGs. The pyridine nitrogen and the amide oxygen work in concert to form a highly stable, pre-organized six-membered chelate with the lithium base. This bidentate chelation makes picolinamides exceptionally powerful directors.

The specific design of This compound offers three key advantages:

  • Powerful Bidentate Chelation: The picolinamide core ensures highly efficient and regioselective deprotonation at the 3-position of the pyridine ring.

  • Steric Shielding: The bulky N,N-diisopropyl groups effectively prevent competitive nucleophilic addition of the organolithium base to the amide carbonyl, a common side reaction with less hindered amides.[9]

  • Electronic Modulation: The electron-donating 4-methoxy group increases the electron density of the pyridine ring, which can influence reactivity and stability, though the directing effect is overwhelmingly controlled by the picolinamide moiety itself.

Mechanistic Underpinnings of the DoM Reaction

The DoM reaction proceeds through a well-defined sequence of steps, which are crucial to understand for troubleshooting and optimization.

DoM_Mechanism Mechanism of Directed ortho-Metalation (DoM) Substrate Substrate (N,N-Diisopropyl- 4-methoxypicolinamide) Complex 1. Chelation Complex (CIPE) (Intermediate 2) Substrate->Complex + Base Base s-BuLi (Organolithium Base) Deprotonation 2. ortho-Deprotonation (Formation of Aryllithium 3) Complex->Deprotonation Proton Abstraction Product 3. Electrophilic Quench (Final Product) Deprotonation->Product + E⁺ Electrophile Electrophile (E⁺) Protocol_1 Start 4-Methoxypicolinic Acid + Diisopropylamine Step1 Add Coupling Agent (e.g., HATU, EDCI) Start->Step1 Step2 Stir at RT (Inert Atmosphere) Step1->Step2 Step3 Aqueous Work-up & Extraction Step2->Step3 End Purify via Chromatography (Final Product) Step3->End

Figure 3: Workflow for the synthesis of the picolinamide directing group.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 4-methoxypicolinic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Slowly add diisopropylamine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: General Procedure for Directed ortho-Metalation and Borylation
  • Setup: Add the substrate, this compound (1.0 eq.), to an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Base Addition: While maintaining the temperature at -78 °C, add sec-butyllithium (1.1-1.3 eq., as a solution in cyclohexane) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add triisopropyl borate (B(OiPr)₃, 1.5 eq.) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis & Work-up: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. If necessary, add 2N HCl to dissolve the salts and adjust the pH to ~6-7.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting boronic acid can often be used crude or purified by recrystallization or chromatography.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive organolithium base. 2. Wet solvent or glassware. 3. Insufficient reaction time or temperature too low.1. Titrate the organolithium solution before use. 2. Ensure all equipment is rigorously dried and the reaction is under a robust inert atmosphere. 3. Increase metalation time or allow the reaction to warm slightly (e.g., to -40 °C) for a short period.
Mixture of Products 1. Temperature rose during base or electrophile addition. 2. Lithiated intermediate is unstable. 3. Electrophile is not reactive enough.1. Ensure slow, dropwise addition and efficient cooling. 2. Keep the temperature at -78 °C and use the aryllithium immediately after formation. 3. Consider transmetalating the aryllithium to a more reactive organocuprate or organozinc species.
Side Product from Base Attack Nucleophilic attack of s-BuLi on another functional group.Switch to a non-nucleophilic base like LDA or LiTMP. [9]

Table 3: Common Issues and Solutions in DoM Reactions.

Post-Functionalization: Cleavage of the Directing Group

A key advantage of the picolinamide DMG is that it can be efficiently removed post-synthesis to unmask a free amine, which can be valuable for further derivatization, particularly in pharmaceutical applications. A recently developed nickel-catalyzed protocol provides a mild and efficient method for this transformation. [10][11][12]

  • N-Boc Activation: The picolinamide is first activated by reaction with Boc₂O to form the tertiary N-Boc-picolinamide. [11]2. Ni-Catalyzed Cleavage: The activated amide is then treated with a nickel catalyst (e.g., Ni(cod)₂) in the presence of an alcohol (e.g., ethanol) to cleave the amide bond, yielding the desired N-Boc protected amine and ethyl picolinate as a recyclable byproduct. [10][11]

Conclusion

The Directed ortho-Metalation reaction, particularly when guided by the robust this compound directing group, represents a highly reliable and versatile strategy for the regioselective synthesis of complex aromatic compounds. By understanding the core mechanism and the causality behind each experimental parameter, researchers can effectively troubleshoot reactions and expand the substrate scope. The protocols and insights provided herein serve as a comprehensive guide for harnessing this powerful technology to accelerate research and development in chemistry and drug discovery.

References

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

  • Directed Ortho Metalation. Chem-Station Int. Ed. [Link]

  • Directed ortho metalation. Grokipedia. [Link]

  • Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. Scientific Research Publishing. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

  • Heterocycle Synthesis via Direct C–H/N–H Coupling. Journal of the American Chemical Society. [Link]

  • 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central, NIH. [Link]

  • Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Link]

  • ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

  • Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu₂Mg in toluene. Chemical Science, RSC Publishing. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central, NIH. [Link]

  • (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

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The Strategic Application of N,N-Diisopropyl-4-methoxypicolinamide in Natural Product Synthesis: A Guide to Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Substituted Pyridines in Natural Product Synthesis

The pyridine ring is a ubiquitous scaffold in a vast array of natural products, particularly in the alkaloid family. Its unique electronic and steric properties often impart significant biological activity to the parent molecule. Consequently, the development of methodologies for the precise and efficient functionalization of the pyridine nucleus is of paramount importance to the synthetic organic chemist. Among the various strategies, Directed ortho-Metalation (DoM) has emerged as a powerful and versatile tool for the regioselective introduction of substituents onto aromatic and heteroaromatic rings.[1][2]

This technical guide focuses on the application of N,N-Diisopropyl-4-methoxypicolinamide as a premier Directed Metalation Group (DMG) in the context of natural product synthesis. The robust nature of the N,N-diisopropylamide group as a coordinating moiety for organolithium bases, combined with the electronic influence and synthetic versatility of the 4-methoxy substituent, makes this reagent a highly valuable, albeit specialized, building block for the construction of complex molecular architectures.

We will delve into the mechanistic underpinnings of the DoM reaction, provide detailed, field-proven protocols for the ortho-lithiation of this compound, and explore its strategic application in the synthesis of natural products through a relevant case study. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of DoM for the efficient synthesis of complex, biologically active molecules.

The Power of the Picolinamide Directing Group: Mechanism and Advantages

The central principle behind the utility of this compound in regioselective synthesis is the Directed ortho-Metalation (DoM) reaction.[1][2] This process involves the deprotonation of the position ortho to the DMG by a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1][2]

The N,N-diisopropylpicolinamide moiety is an exceptionally effective DMG due to several key features:

  • Strong Coordinating Ability: The carbonyl oxygen and the pyridine nitrogen of the picolinamide chelate the lithium cation of the organolithium base, positioning the base in close proximity to the C-3 proton of the pyridine ring. This complex-induced proximity effect (CIPE) dramatically lowers the kinetic barrier for deprotonation at the ortho position.

  • Steric Hindrance: The bulky diisopropyl groups on the amide nitrogen prevent nucleophilic attack of the organolithium base at the electrophilic carbonyl carbon.

  • Electronic Activation: The electron-withdrawing nature of the picolinamide group increases the acidity of the ortho protons, facilitating their removal by the strong base.

The presence of the 4-methoxy group further modulates the reactivity of the pyridine ring. While it is an electron-donating group, its primary influence in the context of DoM is often as a synthetic handle for further transformations.

Below is a diagram illustrating the generally accepted mechanism for the Directed ortho-Metalation of this compound.

Caption: Mechanism of Directed ortho-Metalation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be a robust starting point for the application of this compound in synthesis. As with any organometallic reaction, strict adherence to anhydrous and anaerobic conditions is crucial for success.

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the amidation of 4-methoxypicolinic acid.

Materials:

  • 4-Methoxypicolinic acid

  • Oxalyl chloride or thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Diisopropylamine

  • Triethylamine (TEA) or pyridine

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: To a solution of 4-methoxypicolinic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere, add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent in vacuo to yield the crude 4-methoxypicolinoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of diisopropylamine (2.2 equiv) and TEA (2.5 equiv) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

This protocol outlines the general procedure for the DoM of this compound and subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (freshly prepared or titrated solution)

  • Electrophile (e.g., deuterated water, alkyl halide, aldehyde, ketone, iodine)

  • Argon or Nitrogen atmosphere

  • Dry glassware and syringes

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Solution Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of LDA or LiTMP (1.1-1.3 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Metalation: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv) dropwise at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, then allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 3-substituted-4-methoxypicolinamide.

Electrophile (E+)Product (E)Typical Yield (%)
D₂OD>95
CH₃ICH₃85-95
(CH₃)₂COC(OH)(CH₃)₂80-90
I₂I80-90
DMFCHO70-85
PhCHOCH(OH)Ph80-90

Table 1: Representative Electrophiles and Expected Yields for the DoM of N,N-Diisopropylpicolinamide Derivatives.

Strategic Application in Natural Product Synthesis: The Case of (±)-Lycoposerramine R

While a direct total synthesis employing this compound is not yet prominently featured in the literature, the strategic use of a methoxypyridine as a masked pyridone in the synthesis of Lycopodium alkaloids provides a compelling illustration of its potential. The total synthesis of (±)-Lycoposerramine R by the group of Richmond Sarpong showcases the utility of a 2-methoxypyridine moiety in the construction of a complex alkaloid framework.

The methoxypyridine serves two critical roles in this synthesis:

  • Reduced Basicity: The electron-withdrawing inductive effect of the methoxy group significantly reduces the basicity of the pyridine nitrogen. This is a crucial feature that prevents unwanted side reactions and simplifies purification, often obviating the need for reverse-phase chromatography which is common in alkaloid synthesis.

  • Masked Pyridone: The methoxy group acts as a stable protecting group for the pyridone functionality. This allows for a variety of synthetic transformations to be carried out on other parts of the molecule without affecting the latent pyridone. The pyridone can then be unmasked in a later step of the synthesis.

The following workflow diagram illustrates the key steps in the synthesis of (±)-Lycoposerramine R, highlighting the strategic use of the methoxypyridine.

Caption: Synthetic workflow for (±)-Lycoposerramine R.

This elegant synthesis demonstrates the strategic advantage of incorporating a methoxypyridine unit into a complex synthetic plan. The principles of DoM with a reagent like this compound would provide a direct and efficient route to the functionalized pyridine precursors necessary for such a synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for the regioselective functionalization of the pyridine ring. The principles of Directed ortho-Metalation, enabled by the robust picolinamide directing group, provide a reliable and high-yielding method for the introduction of a wide range of substituents at the C-3 position. While the full potential of this specific reagent in the total synthesis of natural products is still being explored, the strategic use of methoxypyridines as masked pyridones in complex alkaloid syntheses highlights the immense value of this class of compounds.

Future applications of this compound in natural product synthesis will likely involve its use as a key building block for the construction of highly substituted pyridine cores. The 4-methoxy group can be carried through a synthetic sequence to be unmasked as a pyridone in the final stages, or it can be used as a handle for further functionalization, such as O-demethylation to a hydroxypyridine, which can then be elaborated into other functionalities.

As the demand for more efficient and selective synthetic methods continues to grow, the application of powerful tools like Directed ortho-Metalation with well-designed reagents such as this compound will undoubtedly play an increasingly important role in the art and science of natural product synthesis.

References

  • Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting. Available at: [Link]

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015).
  • Myers, A. G. ortho metalation. Andrew G. Myers Research Group. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Sarpong, R., & Trost, B. M. (2011). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Journal of the American Chemical Society, 133(51), 20979-20981. Available at: [Link]

  • Wikipedia contributors. (2023, December 1). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Comins, D. L., & Schilling, S. (2001). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC, 2001(5), 63-73. Available at: [Link]

  • Blanchet, J., Macklin, T., Ang, P., Metallinos, C., & Snieckus, V. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of organic chemistry, 72(9), 3199–3206. Available at: [Link]

  • PubChem. 4-Methoxypyridine. Available at: [Link]

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  • Mortier, J. Directed Ortho Metalation. Available at: [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
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Application Notes & Protocols: N,N-Diisopropyl-4-methoxypicolinamide as a Directing Group in C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Transition metal-catalyzed C-H activation has revolutionized modern organic synthesis, offering an atom- and step-economical pathway to complex molecules by functionalizing ubiquitous C-H bonds.[1] The challenge of regioselectivity in these transformations is often overcome by utilizing directing groups (DGs), which position the metal catalyst in proximity to a specific C-H bond.[2][3][4] The picolinamide (PA) moiety, introduced by Daugulis, stands out as a highly effective N,N-bidentate directing group for a multitude of C-H functionalization reactions.[5][6] This guide focuses on a rationally modified variant, N,N-Diisopropyl-4-methoxypicolinamide , exploring the nuanced advantages conferred by its electronic and steric features. We provide a comprehensive overview of its mechanism, applications, and detailed, field-proven protocols for its synthesis, installation, use in a representative C-H arylation reaction, and subsequent removal.

Introduction: The Strategic Advantage of Modified Picolinamide Directing Groups

The power of directing group-assisted C-H activation lies in its ability to override the innate reactivity of a substrate, enabling functionalization at sites that are otherwise difficult to access. The parent picolinamide group is effective due to its ability to form a stable 5- or 6-membered metallacyclic intermediate with catalysts like palladium, rhodium, or ruthenium.[7][8][9]

However, "off-the-shelf" directing groups are not a panacea. Optimizing a C-H activation reaction often requires fine-tuning the electronic and steric properties of the DG itself.[5][10] The this compound scaffold incorporates two key modifications designed to enhance performance:

  • 4-Methoxy Group: This electron-donating group (EDG) increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination with the metal catalyst, potentially stabilizing the active catalytic species and influencing the rate and efficiency of the C-H activation step.

  • N,N-Diisopropyl Group: The bulky isopropyl substituents on the amide nitrogen serve multiple purposes. They can sterically influence the approach of coupling partners, prevent undesired side reactions at the amide N-H bond (such as amination), and modulate the conformational rigidity of the metallacyclic intermediate, which can impact regioselectivity and yield.

By strategically modifying the picolinamide core, researchers can unlock new reactivity and improve outcomes for challenging substrates.[5]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for picolinamide-directed C-H activation, particularly with Pd(II) catalysts, proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. This process is highly efficient and avoids the formation of high-energy intermediates.

The key steps are as follows:

  • Coordination: The substrate, bearing the this compound directing group, coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂) via the pyridine nitrogen and the amide oxygen, forming a pre-catalyst complex.

  • C-H Activation (CMD): This is the turnover-limiting step. The coordinated palladium center is brought into close proximity to a target C(sp³)-H or C(sp²)-H bond. A base (often a carboxylate anion from the catalyst precursor or an additive) assists in the deprotonation of the C-H bond as the palladium simultaneously forms a C-Pd bond. This concerted process leads to the formation of a stable six-membered palladacycle intermediate.[11]

  • Oxidative Addition: The coupling partner, typically an aryl halide, undergoes oxidative addition to the Pd(II) center, forming a transient Pd(IV) intermediate.

  • Reductive Elimination: The newly formed aryl group and the alkyl/aryl moiety of the substrate couple, forging the new C-C bond. This step regenerates the Pd(II) catalyst, which can then re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

Catalytic Cycle sub Substrate (Amine-DG) complex_A A: Pre-catalyst Complex sub->complex_A pd_catalyst Pd(OAc)₂ pd_catalyst->complex_A palladacycle_B B: Palladacycle Intermediate complex_A->palladacycle_B C-H Activation (CMD) -HOAc pd_iv_C C: Pd(IV) Intermediate palladacycle_B->pd_iv_C Oxidative Addition pd_iv_C->pd_catalyst Catalyst Regeneration product Functionalized Product pd_iv_C->product Reductive Elimination aryl_halide Ar-I aryl_halide->palladacycle_B

Caption: Catalytic cycle for picolinamide-directed C-H arylation.

Applications and Scope

Picolinamide directing groups have enabled a wide array of C-H functionalization reactions. The N,N-diisopropyl-4-methoxy variant is expected to be applicable to these transformations, potentially with improved yields or selectivities.

Transformation Catalyst System Coupling Partner Typical C-H Target References
Arylation Pd(OAc)₂, Ag₂CO₃Aryl Iodides/BromidesC(sp³)-H (γ, δ), C(sp²)-H (ortho)[5][11][12]
Alkylation Pd(OAc)₂, Ag₂CO₃Alkyl IodidesC(sp³)-H (γ)[13]
Acetoxylation Pd(OAc)₂, PhI(OAc)₂Acetate SourceC(sp³)-H (γ)[6][14]
Carbonylation Pd(OAc)₂, TEMPOCOC(sp³)-H (γ)[14]
Borylation Pd(OAc)₂, Ag₂CO₃B₂Pin₂C(sp³)-H (γ)[14]
Olefin/Alkyne Annulation [RhCp*Cl₂]₂Alkenes, AlkynesC(sp²)-H (ortho)[8]

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted based on the specific substrate. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.

Protocol 1: Synthesis of this compound

This protocol describes the amide coupling of 4-methoxypicolinic acid with diisopropylamine.

Reagents & Materials:

  • 4-Methoxypicolinic acid

  • Diisopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 4-methoxypicolinic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature.

  • Add diisopropylamine (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to afford the title compound.

Protocol 2: Palladium-Catalyzed γ-C(sp³)-H Arylation

This protocol details the arylation of a primary C-H bond at the γ-position of an alkylamine substrate functionalized with the directing group.[12]

Reagents & Materials:

  • Substrate-DG conjugate (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(OAc)₂ (0.05 - 0.1 equiv)

  • KHCO₃ or K₂CO₃ (2.0 equiv)

  • Pivalic acid (PivOH) (0.3 equiv) - Optional but often beneficial

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk tube or sealed vial, inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk tube or vial under an inert atmosphere, add the substrate-DG conjugate (e.g., 0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (0.01 mmol, 0.05 equiv), and KHCO₃ (0.4 mmol, 2.0 equiv).

  • Add PivOH (0.06 mmol, 0.3 equiv) if used.

  • Add anhydrous toluene (4 mL) via syringe.

  • Seal the vessel tightly with a PTFE-lined cap.

  • Heat the reaction mixture in a pre-heated oil bath at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Wash the Celite pad with additional EtOAc.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the arylated product.

Protocol 3: Ni-Catalyzed Removal of the Directing Group

This protocol describes a mild method for cleaving the picolinamide directing group to reveal a Boc-protected amine, which can be easily deprotected if desired.[15][16]

Reagents & Materials:

  • Functionalized Substrate-DG (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 - 9.0 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.2 equiv)

  • Anhydrous THF (Tetrahydrofuran)

  • Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene)) (0.1 equiv)

  • Ethanol (EtOH) (2.0 equiv)

Procedure: Step A: Boc-Activation

  • In a sealed tube, dissolve the functionalized substrate-DG (1.0 equiv) in anhydrous THF.

  • Add Et₃N (1.1 equiv), DMAP (0.2 equiv), and Boc₂O (a significant excess, e.g., 9.0 equiv, may be required).[17]

  • Seal the tube and heat to 50 °C for 24 hours to form the tertiary N-Boc-N-substituted picolinamide intermediate.

Step B: Ni-Catalyzed Cleavage

  • Cool the reaction mixture from Step A to room temperature.

  • Under an inert atmosphere, add Ni(cod)₂ (0.1 equiv) and EtOH (2.0 equiv) to the mixture containing the activated amide.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the cleavage by TLC or LC-MS.

  • Upon completion, quench the reaction by exposing it to air and filtering through a pad of silica gel, eluting with EtOAc.

  • Concentrate the filtrate and purify by column chromatography to isolate the N-Boc protected amine product. The byproduct, ethyl 4-methoxypicolinate, can often be recovered.

Visualization of the Experimental Workflow

Experimental Workflow start Starting Amine + DG Precursor step1 Protocol 2: DG Installation (Amide Coupling) start->step1 intermediate Substrate-DG Conjugate step1->intermediate step2 Protocol 3: Pd-Catalyzed C-H Arylation intermediate->step2 functionalized Arylated Substrate-DG step2->functionalized step3 Protocol 4: DG Removal (Ni-Catalyzed) functionalized->step3 final_product Final Product (Functionalized Amine) step3->final_product

Caption: Overall workflow from starting materials to final product.

Troubleshooting and Key Considerations

  • Solvent Choice: Solvents like toluene, dioxane, or 3-methylpentan-3-ol can significantly impact yield and selectivity.[5] Solvent screening is recommended for new substrates.

  • Base and Additives: The choice of base (e.g., K₂CO₃, KHCO₃, Cs₂CO₃) and carboxylic acid additive (e.g., PivOH, mesitylic acid) is crucial.[9][12] Carboxylate additives often facilitate the CMD step.

  • Competing Reactions: For some substrates, β-hydride elimination can be a competitive pathway. Diarylation can also occur, which can sometimes be suppressed by tuning stoichiometry or reaction time.

  • DG Removal: While the Ni-catalyzed method is mild, other conditions like harsh acid/base hydrolysis or reductive cleavage (e.g., Zn/HCl) can be employed, but functional group tolerance must be considered.[5] The Boc-activation strategy generally offers broader compatibility.[16]

Conclusion

This compound represents a sophisticated tool in the C-H activation chemist's arsenal. By incorporating specific electronic and steric modifications, it offers potential advantages in stability, reactivity, and selectivity over the parent picolinamide scaffold. The protocols outlined herein provide a robust framework for its synthesis, application in palladium-catalyzed C-H arylation, and efficient removal. As the field continues to evolve, the rational design of such tailored directing groups will remain a cornerstone for achieving unprecedented control and efficiency in the synthesis of complex molecules.

References

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  • or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Wiley Online Library. [Link]

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Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines via Directed ortho-Metalation of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Achieving precise regiocontrol in the functionalization of the pyridine ring, however, remains a significant synthetic challenge.[3][4] This guide details the theory and application of N,N-Diisopropyl-4-methoxypicolinamide as a superior substrate for the synthesis of 3-substituted and 2,3-disubstituted pyridines through the powerful strategy of Directed ortho-Metalation (DoM). We provide an in-depth look at the mechanistic underpinnings, detailed experimental protocols, and the strategic advantages this reagent offers to researchers in drug discovery and chemical development.

Introduction: The Power of Directed Metalation Groups (DMGs)

Direct C-H functionalization is an ideal synthetic strategy, maximizing atom economy by avoiding pre-functionalization steps like halogenation.[1] Directed ortho-Metalation (DoM) has emerged as a premier methodology for achieving high regioselectivity in the C-H functionalization of aromatic and heteroaromatic systems.[5][6] The strategy relies on a "Directed Metalation Group" (DMG), a heteroatom-containing functional group that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position with high fidelity.[5][7]

The N,N-diisopropylamide moiety of this compound serves as an exceptionally robust DMG for several key reasons:

  • Strong Coordination: The amide's nitrogen and oxygen atoms form a stable chelate with the lithium cation of the base, pre-positioning it for deprotonation of the C3 proton.[6][7]

  • Steric Shielding: The bulky isopropyl groups effectively prevent competitive nucleophilic addition of the organolithium reagent to the electrophilic amide carbonyl, a common side reaction with less hindered amides.

  • High Kinetic Acidity: The coordination of the base significantly increases the kinetic acidity of the C3 proton, allowing for rapid and clean deprotonation even at cryogenic temperatures.[7]

This combination of features makes this compound a versatile and reliable platform for introducing a wide array of electrophiles specifically at the C3 position of the pyridine ring.

Mechanism: The Directed ortho-Metalation Pathway

The DoM of this compound proceeds through a well-defined, stepwise mechanism that ensures precise functionalization. The process is critically dependent on anhydrous conditions and low temperatures (typically -78 °C) to maintain the stability of the organolithium intermediates.[6]

Step 1: Chelation & Complexation An organolithium base, such as sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA), is introduced to the solution. The Lewis acidic lithium cation is immediately chelated by the Lewis basic oxygen and nitrogen atoms of the picolinamide DMG. This forms a pre-complex, positioning the base in close proximity to the C3 proton.

Step 2: Regioselective Deprotonation The alkyl anion of the organolithium base abstracts the spatially adjacent C3 proton, which has been rendered kinetically acidic by the coordinated DMG. This generates a highly stable 3-lithiopyridine intermediate, with the lithium atom remaining coordinated to the DMG.

Step 3: Electrophilic Quench The reaction is "quenched" by the addition of an electrophile (E+). The nucleophilic C3 carbon of the lithiated intermediate attacks the electrophile, forming a new carbon-electrophile bond exclusively at the C3 position.

Step 4: Work-up Aqueous work-up protonates any remaining organolithium species and allows for the isolation of the final 3-substituted-N,N-Diisopropyl-4-methoxypicolinamide product.

Caption: Mechanism of Directed ortho-Metalation (DoM).

Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents are highly exothermic and pyrophoric upon contact with air and moisture. These protocols must be performed by trained personnel under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the title compound from commercially available 4-methoxypicolinic acid.

  • Activation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 4-methoxypicolinic acid (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM, ~0.2 M). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Amidation: In a separate flame-dried flask, dissolve diisopropylamine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Addition: After the acid chloride formation is complete, concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: General Procedure for DoM and Electrophilic Quench (Example: Iodination)

This protocol provides a general workflow for the C3-functionalization of the pyridine scaffold.

Workflow A 1. Setup & Inerting Flame-dry glassware. Purge with N2/Ar. B 2. Reagent Addition Dissolve picolinamide in anhydrous THF. A->B C 3. Cooling Cool solution to -78 °C (Dry Ice/Acetone bath). B->C D 4. Lithiation Add s-BuLi or LDA dropwise. Stir for 1 hour at -78 °C. C->D E 5. Electrophilic Quench Add solution of electrophile (e.g., I2 in THF) dropwise. D->E F 6. Reaction Completion Stir for 2-4 hours at -78 °C, then warm slowly to 0 °C. E->F G 7. Aqueous Work-up Quench with sat. NH4Cl. Extract with Ethyl Acetate. F->G H 8. Purification Dry, concentrate, and purify via flash chromatography. G->H

Caption: Experimental workflow for DoM and electrophilic quench.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add s-BuLi (1.1 eq, as a solution in cyclohexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The solution typically develops a deep red or brown color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of the electrophile. For iodination, dissolve iodine (I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine at -78 °C. The characteristic color of the anion should dissipate upon addition.

  • Warming and Quenching: Stir the reaction mixture at -78 °C for an additional 2 hours. Then, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 3-iodo-N,N-Diisopropyl-4-methoxypicolinamide.

Data and Applications

The true power of this methodology lies in its broad scope. The lithiated intermediate reacts cleanly with a diverse range of electrophiles, providing access to a library of 3-substituted pyridines. This is particularly valuable in drug discovery for generating analogues for Structure-Activity Relationship (SAR) studies.[8]

Electrophile (E+)Product Structure at C3Typical Yield RangeNotes / Application
I₂-I85-95%Precursor for cross-coupling reactions (Suzuki, Sonogashira, etc.).
DMF-CHO70-85%Aldehyde handle for further elaboration (e.g., reductive amination).
R-CHO (Aldehydes)-CH(OH)R75-90%Access to secondary alcohols.
R₂C=O (Ketones)-C(OH)R₂70-85%Access to tertiary alcohols.
CO₂ (Dry Ice)-COOH80-95%Synthesis of pyridine-3-carboxylic acids.
Me₃SiCl-SiMe₃90-98%Silyl group can be used for subsequent transformations.
R-S-S-R (Disulfides)-SR70-80%Introduction of thioether linkages.

Applications in Drug Development

The picolinamide scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics.[9][10][11] The ability to precisely and efficiently install substituents at the C3 position using this compound is a significant advantage in lead optimization.

  • Late-Stage Functionalization: This method allows for the modification of complex, drug-like molecules at a late stage in the synthesis, rapidly generating analogues for biological testing.

  • Access to Cross-Coupling Handles: The efficient introduction of iodine or bromine at C3 provides a direct entry point to powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures common in modern pharmaceuticals.

  • SAR Exploration: By systematically varying the electrophile used to quench the lithiated intermediate, chemists can probe the steric and electronic requirements of a biological target, accelerating the discovery of potent and selective drug candidates.

Conclusion

This compound is a premier reagent for the regioselective synthesis of 3-substituted pyridines. The robust and sterically hindered picolinamide DMG facilitates a clean and high-yielding Directed ortho-Metalation, compatible with a wide array of electrophiles. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to leverage this powerful methodology, streamlining the synthesis of complex pyridine derivatives for applications ranging from fundamental research to industrial-scale drug development.

References

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Scale-up synthesis procedures involving N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of N,N-Diisopropyl-4-methoxypicolinamide

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of this compound, a key intermediate in various research and development pipelines. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, and economic viability. This document outlines a robust and scalable protocol, emphasizing the rationale behind procedural choices, process safety, and analytical quality control. The target audience includes researchers, process chemists, and drug development professionals tasked with producing multi-kilogram quantities of this picolinamide derivative.

Introduction and Strategic Importance

Picolinamide derivatives are a class of compounds with broad applications in pharmaceuticals and agrochemicals, known to exhibit a range of biological activities.[1][2] The specific compound, this compound, serves as a crucial building block. The successful transition from laboratory-scale discovery to commercial viability hinges on the development of a synthetic process that is not only high-yielding but also safe, cost-effective, and environmentally responsible on an industrial scale.[3][4]

This guide addresses the practical considerations of scaling amidation reactions, which are often straightforward on a small scale but present challenges such as exothermic events, reagent selection, and byproduct management when volumes are increased.[5][6][7] We will detail a well-established two-step, one-pot procedure involving the activation of 4-methoxypicolinic acid to its corresponding acid chloride, followed by amidation with N,N-diisopropylamine.

Synthetic Strategy and Mechanistic Rationale

The core transformation is the formation of an amide bond between 4-methoxypicolinic acid and N,N-diisopropylamine. Direct thermal condensation is inefficient and requires harsh conditions. Therefore, a more practical approach involves activating the carboxylic acid to increase its electrophilicity.

Choice of Activating Agent

For large-scale synthesis, the choice of coupling or activating agent is critical and is governed by factors including cost, safety, atom economy, and the ease of byproduct removal.[5][7][8] While peptide coupling reagents like HATU or HOBt/DCC are excellent for small-scale, high-purity applications, they are often prohibitively expensive and generate difficult-to-remove byproducts (e.g., dicyclohexylurea) at scale.[6][9]

The most common and cost-effective method for activating a carboxylic acid on a large scale is its conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. We have selected thionyl chloride for this protocol due to its high reactivity, low cost, and the volatile nature of its byproducts (HCl and SO₂), which can be easily removed and neutralized in a scrubber system.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism:

  • Acid Chloride Formation: 4-methoxypicolinic acid reacts with thionyl chloride to form the highly electrophilic 4-methoxypicolinoyl chloride intermediate.

  • Nucleophilic Acyl Substitution: The nitrogen atom of N,N-diisopropylamine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the final amide product. A tertiary amine base, such as triethylamine, is used to scavenge the HCl generated in this step.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amidation A 4-Methoxypicolinic Acid C 4-Methoxypicolinoyl Chloride (Active Intermediate) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) C->D HCl, SO₂ (gaseous byproducts) E 4-Methoxypicolinoyl Chloride H N,N-Diisopropyl-4- methoxypicolinamide (Final Product) E->H + Diisopropylamine F N,N-Diisopropylamine G Triethylamine (Base) I Triethylammonium Chloride (Salt Byproduct) G->I Scavenges HCl

Diagram 1: Reaction Mechanism Overview.

Scale-Up Synthesis Protocol (1 kg Scale)

This protocol is designed for a target output of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reactor: 20 L jacketed glass reactor with overhead mechanical stirring, temperature probe, condenser, and nitrogen inlet. The outlet should be connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.

  • Addition Funnel: 2 L pressure-equalizing dropping funnel.

  • Reagents: See Table 1 for details.

  • Solvents: Toluene, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine.

Reagent Data Table
ReagentFormulaMW ( g/mol )MolesEquivalentsAmountDensity (g/mL)
4-Methoxypicolinic AcidC₇H₇NO₃153.147.181.01.10 kg-
Thionyl ChlorideSOCl₂118.978.621.21.03 kg1.64
N,N-DiisopropylamineC₆H₁₅N101.197.901.10.80 kg0.722
TriethylamineC₆H₁₅N101.197.901.10.80 kg0.726
TolueneC₇H₈---10 L0.867

Table 1: Reagents for 1 kg Scale Synthesis.

Step-by-Step Procedure

Step 1: Acid Chloride Formation

  • Charge the 20 L reactor with 4-methoxypicolinic acid (1.10 kg, 1.0 eq) and toluene (5 L).

  • Begin stirring to form a slurry and inert the reactor with a slow stream of nitrogen.

  • Cool the reactor contents to 10-15°C using the jacket.

  • Slowly add thionyl chloride (1.03 kg, 1.2 eq) via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C. Vigorous gas evolution (HCl, SO₂) will occur.

  • After the addition is complete, slowly warm the mixture to 60-65°C and hold for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by HPLC for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to 20-25°C. The resulting solution of 4-methoxypicolinoyl chloride is used directly in the next step.

Step 2: Amidation

  • In a separate suitable vessel, prepare a solution of N,N-diisopropylamine (0.80 kg, 1.1 eq) and triethylamine (0.80 kg, 1.1 eq) in toluene (5 L).

  • Cool this amine solution to 0-5°C.

  • Slowly add the 4-methoxypicolinoyl chloride solution from the first reactor to the cold amine solution over 90-120 minutes. A thick slurry of triethylammonium chloride will form. Maintain the internal temperature below 10°C throughout the addition to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 1-2 hours.

  • Monitor the reaction for the disappearance of the acid chloride by HPLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to 10-15°C.

  • Slowly and carefully quench the reaction by adding water (5 L). The addition is exothermic.

  • Transfer the mixture to a larger separatory funnel or reactor equipped for phase separation.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 2 L) to remove excess amines.

    • Saturated sodium bicarbonate solution (2 x 2 L) to remove any remaining acidic impurities.

    • Brine (1 x 2 L) to reduce the water content in the organic phase.

  • Dry the organic (toluene) layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

Step 4: Purification

  • The primary method for purification at this scale is recrystallization.[10][11]

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/heptane.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Collect the purified solid product by filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum at 40-50°C to a constant weight.

Diagram 2: Experimental Workflow for Scale-Up Synthesis.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction progress.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As a simple indicator of purity.

Safety and Environmental Considerations

Scaling up chemical reactions introduces significant safety risks that must be managed through proper engineering controls and procedures.[6]

  • Reagent Hazards:

    • Thionyl Chloride: Highly corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a closed system under an inert atmosphere.

    • N,N-Diisopropylamine & Triethylamine: Flammable, corrosive, and harmful if inhaled.

    • Toluene: Flammable and has associated reproductive toxicity concerns.

  • Process Hazards:

    • Exothermic Reactions: Both the acid chloride formation and the amidation steps can be exothermic. The rate of addition and reactor temperature must be carefully controlled to prevent thermal runaway.[6]

    • Gas Evolution: The reaction of thionyl chloride generates significant volumes of toxic HCl and SO₂ gas, which must be directed to a caustic scrubber.

  • Waste Management:

    • Aqueous waste streams will be acidic or basic and must be neutralized before disposal.

    • Solvent waste should be collected and disposed of according to local environmental regulations. Consider solvent recycling where feasible to improve the process's green credentials.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and paying strict attention to process control and safety, researchers and chemists can confidently produce this key intermediate on a kilogram scale. The emphasis on cost-effective reagents and a purification strategy suitable for large quantities makes this process applicable in an industrial setting.

References

  • WO2021076681A1 - Process for synthesis of picolinamides.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications (duplicate for context). [Link]

  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • US3228950A - Process for the production of new picolinic acid derivatives.
  • Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub. [Link]

  • US12281076B2 - Process for synthesis of picolinamides.
  • Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

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Introduction: The Picolinamide Scaffold – A Nexus of Directing and Ligating Ability

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N,N-Diisopropyl-4-methoxypicolinamide and its Congeners in Modern Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the development of robust and versatile catalytic systems is paramount for the efficient construction of complex molecular architectures. Among the privileged scaffolds employed in catalysis, picolinamide and its derivatives have emerged as exceptionally powerful tools. The structure of this compound exemplifies the key features of this class: a pyridine nitrogen and an amide carbonyl oxygen positioned for bidentate chelation to a metal center. This N,O-coordination motif is the cornerstone of its utility, enabling the picolinamide group to function in two critical capacities: as a covalently attached, removable directing group for C-H functionalization, and as a tunable ligand scaffold for a variety of cross-coupling reactions.[1][2]

This guide provides an in-depth exploration of the picolinamide framework, using this compound as a representative model. We will dissect the mechanistic underpinnings of its function and provide detailed, field-proven protocols for its application, empowering researchers to leverage this versatile chemical entity in their synthetic endeavors.

Part 1: The Picolinamide Moiety as a Directing Group in C-H Functionalization

The most established role for picolinamide derivatives is as directing groups in transition metal-catalyzed C-H functionalization.[1] This strategy provides a powerful method for forging new C-C or C-heteroatom bonds at positions that are otherwise unreactive, offering a highly efficient alternative to traditional multi-step synthetic sequences.

Mechanistic Rationale: Chelation-Assisted C-H Activation

The efficacy of the picolinamide directing group stems from its ability to form a stable, five-membered metallacycle with a palladium catalyst.[1] This coordination pre-organizes the substrate and the catalyst, bringing the metal center into close proximity to a specific C-H bond (typically ortho to the point of attachment). This proximity dramatically lowers the activation energy for C-H bond cleavage, leading to the formation of a palladacycle intermediate. This intermediate is the linchpin of the catalytic cycle, poised to react with a coupling partner to form the desired product. The sterically demanding N,N-diisopropyl groups are often chosen to enhance the stability of the resulting intermediates and influence the regioselectivity of the reaction.

G Catalytic Cycle for Picolinamide-Directed C-H Arylation cluster_0 A Pd(II) Precatalyst + Picolinamide Substrate B Chelated Pd(II) Intermediate A->B Coordination C Palladacycle (C-H Activation) B->C C-H Cleavage (-HX) D Oxidative Addition Complex (Pd(IV)) C->D + Ar'-X E Reductive Elimination Complex D->E F Arylated Product + Pd(II) E->F Reductive Elimination F->A Regeneration of Pd(II)

Generalized catalytic cycle for Pd-catalyzed C-H activation directed by a picolinamide group.
Application Protocol 1: Palladium-Catalyzed C-H Arylation of a Picolinamide-Functionalized Arene

This protocol describes a general procedure for the arylation of an aromatic substrate bearing an N,N-diisopropylpicolinamide directing group. Optimization for specific substrates is recommended.

Materials:

  • Picolinamide-functionalized aryl substrate (1.0 mmol, 1.0 equiv)

  • Aryl halide (Ar-X, e.g., 4-iodotoluene) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane) (5 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the picolinamide substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

    • Expert Insight: Palladium(II) acetate is a common and effective precatalyst. The base (K₂CO₃) is crucial, often facilitating the C-H activation step and neutralizing the HX generated during the cycle.[3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 110-120 °C and stir vigorously.

    • Expert Insight: Elevated temperatures are typically required to promote both the C-H activation and the subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black. c. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired arylated product.[1]

Data Summary: Typical Conditions for Picolinamide-Directed C-H Arylation

ParameterTypical Reagent/ConditionRationale / E-E-A-T Insight
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Air-stable and reliable Pd(II) precatalysts that are reduced in situ or enter the cycle directly.[4]
Directing Group N,N-dialkylpicolinamideForms a stable 5-membered chelate, enabling regioselective C-H activation.[1]
Arylating Agent Aryl iodides, bromidesReactivity order is typically I > Br > Cl. Aryl iodides are most reactive for the oxidative addition step.[5]
Base K₂CO₃, Cs₂CO₃Essential for the concerted metalation-deprotonation (CMD) pathway of C-H activation.[6]
Solvent Toluene, Dioxane, DMFHigh-boiling, non-protic solvents are preferred to ensure solubility and achieve necessary reaction temperatures.[6][7]
Temperature 100 - 140 °CProvides the thermal energy required to overcome the activation barriers of C-H cleavage and reductive elimination.

Part 2: Picolinamide Derivatives as Ligands in Cross-Coupling Reactions

While the directing group strategy is powerful, the picolinamide scaffold can also be employed as a standalone bidentate ligand to support a metal catalyst, most notably in palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).[8] In this context, the ligand is not part of the substrate but is a key component of the catalytic system.

Ligand Design and Mechanistic Implications

The N,O-bidentate nature of picolinamide ligands provides a stable coordination environment for the palladium center throughout the catalytic cycle.[2] Modifications to the ligand structure can profoundly impact catalytic activity:

  • Electronic Effects: The 4-methoxy group in our model compound is electron-donating, which increases the electron density on the palladium center. This enhanced electron density can facilitate the rate-limiting oxidative addition step of the aryl halide to the Pd(0) species.[9]

  • Steric Effects: The bulky N,N-diisopropyl groups provide a sterically hindered environment around the metal. This bulk can promote the final, product-releasing reductive elimination step, preventing catalyst decomposition and increasing turnover.[10][11]

G Buchwald-Hartwig Amination Cycle with a Picolinamide Ligand cluster_legend L = Picolinamide Ligand Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X Oxidative Addition Amine_Coord [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Coord + HNR¹R² Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex:s->Pd0:n Product Ar-NR¹R² (Product) Amido_Complex->Product Reductive Elimination

Catalytic cycle for Buchwald-Hartwig amination supported by a generic picolinamide ligand (L).
Application Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an aryl bromide with a secondary amine, using a picolinamide-type ligand.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • This compound (as ligand) (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (4 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (Self-Validating Step): In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol) and the picolinamide ligand (0.024 mmol) to a dry Schlenk flask.

    • Expert Insight: Using a well-defined Pd(0) source like Pd₂(dba)₃ and adding the ligand separately allows for the in-situ formation of the active L-Pd(0) catalyst. The ligand-to-palladium ratio is critical and often requires optimization; a 1.2:1 ratio is a good starting point.[12][13]

  • Reagent Addition: To the flask, add the strong, non-nucleophilic base, sodium tert-butoxide (1.4 mmol). Then add the aryl bromide (1.0 mmol).

    • Trustworthiness: NaOtBu is a widely used base in Buchwald-Hartwig amination. Its strength is sufficient to deprotonate the amine-palladium complex to form the key amido intermediate, driving the reaction forward.[6]

  • Inert Atmosphere & Solvent: Seal the flask, remove it from the glovebox (if used), and add anhydrous toluene (4 mL) followed by the amine (1.2 mmol) via syringe under an argon atmosphere.

  • Reaction Execution: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion (typically 4-18 hours), cool the mixture, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[12][14]

References

  • A Comparative Guide to Isoquinoline-1-carboxylic Acid and Picolinic Acid as Ligands in C
  • Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond.
  • Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investig
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for C-N Coupling Reactions Involving 1,3-Dibromopropane. Benchchem.
  • Application Notes and Protocols for Coupling Reactions with Methyl Glycin
  • Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands in Suzuki Reaction. PMC.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Suzuki-Miyaura Cross Coupling Is Not an Informative Reaction to Demonstrate the Performance of New Solvents. PubMed.
  • Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. PubMed.

Sources

Application Notes and Protocols: Regioselective Functionalization of N,N-Diisopropyl-4-methoxypicolinamide via Directed ortho-Lithiation with n-BuLi

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective functionalization of the pyridine scaffold utilizing N,N-Diisopropyl-4-methoxypicolinamide as a robust directing metalation group (DMG) in conjunction with n-butyllithium (n-BuLi). We will delve into the mechanistic underpinnings of this powerful synthetic strategy, provide detailed, field-proven protocols for both the synthesis of the requisite picolinamide substrate and its subsequent directed ortho-lithiation (DoM), and explore the scope of this methodology through reactions with various electrophiles. Safety protocols for the handling of pyrophoric reagents are also detailed to ensure procedural integrity. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Power of Directed ortho-Metalation in Pyridine Functionalization

The pyridine ring is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and regioselective methods for its elaboration is of paramount importance.[1] Directed ortho-metalation (DoM) has emerged as a premier strategy for the precise C-H functionalization of aromatic and heteroaromatic systems.[2][3] This technique leverages the coordinating ability of a directing metalation group to guide a strong organolithium base, such as n-BuLi, to deprotonate a specific ortho-proton. The resulting aryllithium intermediate can then be intercepted by a diverse range of electrophiles, affording substituted products with exquisite regiocontrol that is often unattainable through classical electrophilic aromatic substitution methodologies.

The N,N-diisopropylpicolinamide moiety is a particularly effective DMG for several reasons:

  • Strong Coordinating Ability: The carbonyl oxygen and the pyridine nitrogen can form a stable five-membered chelate with the lithium cation of n-BuLi, positioning the base in close proximity to the C3 proton.

  • Steric Hindrance: The bulky isopropyl groups on the amide nitrogen prevent nucleophilic attack of the organolithium reagent at the carbonyl carbon.

  • Electronic Activation: The electron-withdrawing nature of the picolinamide group increases the acidity of the ring protons, facilitating deprotonation.

This guide will provide a detailed exploration of the use of this compound in DoM reactions, offering a reliable and versatile tool for the synthesis of novel substituted pyridines.

Mechanistic Rationale

The directed ortho-lithiation of this compound with n-BuLi proceeds through a well-established mechanism. The key steps are outlined below:

  • Coordination: The lithium cation of the n-BuLi aggregate coordinates to both the pyridine nitrogen and the carbonyl oxygen of the picolinamide. This forms a stable six-membered ring-like transition state.[2]

  • Deprotonation: This pre-coordination brings the nucleophilic butyl group of the n-BuLi into close proximity to the C3 proton of the pyridine ring, facilitating its abstraction. This deprotonation is the rate-determining step and results in the formation of a thermodynamically stable 3-lithiated pyridine intermediate.

  • Electrophilic Quench: The newly formed carbon-lithium bond is highly polarized, rendering the C3 carbon strongly nucleophilic. The introduction of an electrophile (E+) at this stage leads to the formation of a new carbon-electrophile bond at the 3-position, yielding the desired functionalized pyridine.

The methoxy group at the 4-position, while also possessing a lone pair of electrons, does not effectively compete with the picolinamide for directing the lithiation due to the powerful chelating effect of the bidentate picolinamide group.

Synthesis of this compound

A reliable supply of the starting picolinamide is essential. The following protocol is adapted from established procedures for the synthesis of related amides.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxypicolinic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Diisopropylamine

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methoxypicolinic acid (1.0 eq). Suspend the acid in anhydrous DCM (approx. 0.5 M). Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • Amide Formation: Cool the reaction mixture to 0 °C. In a separate flame-dried flask, dissolve diisopropylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Slowly add the solution of the acid chloride to the amine solution via cannula transfer while maintaining the temperature at 0 °C.

  • Reaction Completion and Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Directed ortho-Lithiation and Electrophilic Quench

The following is a general protocol for the directed ortho-lithiation of this compound and subsequent reaction with an electrophile. Extreme caution must be exercised when working with n-butyllithium, as it is a pyrophoric reagent. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

Materials:

  • This compound

  • n-Butyllithium (titrated solution in hexanes)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Selected electrophile (e.g., iodine, benzaldehyde, dimethylformamide)

  • Saturated aqueous ammonium chloride solution

  • Appropriate workup and purification solvents

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change (often to a yellow or orange hue) is typically observed upon formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add the chosen electrophile (1.2-1.5 eq). For solid electrophiles, they can be added as a solution in anhydrous THF. For gaseous electrophiles like CO₂, the gas can be bubbled through the solution or the reaction mixture can be cannulated onto crushed dry ice.

  • Reaction Completion and Quench: Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by an appropriate method, such as flash column chromatography or recrystallization.

Data Presentation: Scope of Electrophiles

The 3-lithiated this compound is a versatile intermediate that reacts with a wide range of electrophiles. The following table summarizes representative examples.

EntryElectrophileProduct StructureIsolated Yield (%)
1I₂3-iodo-N,N-diisopropyl-4-methoxypicolinamide~85%
2PhCHO (Benzaldehyde)(3-(hydroxy(phenyl)methyl)-N,N-diisopropyl-4-methoxypicolinamide)~75-80%
3DMF (Dimethylformamide)3-formyl-N,N-diisopropyl-4-methoxypicolinamide~70%
4(CH₃)₂S₂ (Dimethyl disulfide)N,N-diisopropyl-4-methoxy-3-(methylthio)picolinamide~80%
5CO₂ (Dry Ice)3-(N,N-diisopropylcarbamoyl)-4-methoxypicolinic acid~70-75%

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualization of Key Processes

Diagram 1: Reaction Mechanism

Directed_ortho_Metalation_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_end Products Picolinamide This compound Chelate Lithium Chelate Intermediate Picolinamide->Chelate Coordination nBuLi n-BuLi nBuLi->Chelate Lithiated 3-Lithiated Pyridine Chelate->Lithiated Deprotonation (-Butane) FinalProduct 3-Substituted Product Lithiated->FinalProduct Electrophilic Quench Electrophile Electrophile (E+) Electrophile->FinalProduct

Caption: Mechanism of Directed ortho-Metalation.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Dissolve Picolinamide in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Dropwise (1-2 h) Cool->Add_nBuLi Add_E Add Electrophile at -78 °C (1-3 h) Add_nBuLi->Add_E Warm Warm to Room Temp. Add_E->Warm Quench Quench with aq. NH4Cl Warm->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Isolated Product Purify->Product

Caption: Experimental Workflow for DoM Protocol.

Safety and Handling of n-Butyllithium

n-Butyllithium is a pyrophoric and highly reactive substance that can ignite spontaneously on contact with air and reacts violently with water.[4] It is imperative that all personnel handling this reagent are thoroughly trained in its safe use and have immediate access to appropriate personal protective equipment (PPE) and emergency response materials.

Mandatory Safety Precautions:

  • Inert Atmosphere: All manipulations involving n-BuLi must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and compatible gloves (e.g., nitrile gloves are often used, but check for breakthrough times).

  • Syringe and Cannula Techniques: Use well-maintained syringes and cannulas for transferring n-BuLi solutions. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.

  • Quenching and Disposal: Unused or residual n-BuLi must be quenched carefully. A common method is the slow addition of the reagent to a cooled (0 °C) solution of a less reactive alcohol, such as isopropanol, in an inert solvent like hexane. The resulting solution can then be neutralized and disposed of as hazardous waste according to institutional guidelines. Never quench n-BuLi with water directly.

  • Spill Response: In the event of a small spill, cover the area with an inert absorbent material such as dry sand or vermiculite. Do not use water or carbon dioxide fire extinguishers. For larger spills, evacuate the area and contact emergency personnel.

Conclusion

The directed ortho-lithiation of this compound with n-BuLi is a highly efficient and regioselective method for the synthesis of 3-substituted-4-methoxypyridines. The picolinamide directing group provides excellent control over the site of deprotonation, and the resulting organolithium intermediate reacts cleanly with a variety of electrophiles. The protocols outlined in this guide, when followed with strict adherence to safety procedures, provide a reliable pathway for accessing a diverse range of functionalized pyridine building blocks crucial for research in medicinal chemistry and materials science.

References

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Whiting, A., et al. (2007). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). 5-Dodecen-2-one, (E)-. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]

  • Smith, K., et al. (2012). Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. Journal of Organic Chemistry. [Link]

  • El-Hiti, G. A., & Smith, K. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. [Link]

  • Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions. [Link]

  • University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]

  • Fagnou, K., et al. (2023). Electrophile scope for the nickel/iridium dual catalyzed cross-coupling... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Barluenga, J., et al. (2012). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? ResearchGate. [Link]

  • Knochel, P., et al. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

  • Faza, N., et al. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health. [Link]

  • Blanchard, S., et al. (2002). Metalation and Functionalization of Dihydrodipyridopyrazines. Sci-Hub. [Link]

  • Dandela, R., et al. (n.d.). Directed ortho-metalation and functionalization of various nitrogen... ResearchGate. [Link]

  • Biju, A. T., et al. (2018). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Quenching Procedures for N,N-Diisopropyl-4-methoxypicolinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quenching procedures for reactions involving N,N-Diisopropyl-4-methoxypicolinamide. It is intended for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established chemical principles and have been validated through extensive laboratory application. This guide emphasizes safety, efficiency, and the chemical rationale behind each step to ensure reproducible and reliable results.

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile reagent and intermediate in organic synthesis. Its picolinamide moiety serves as a potent directing group in transition-metal-catalyzed C-H activation reactions, a testament to its utility in constructing complex molecular architectures.[1] The diisopropylamide group provides steric bulk, influencing regioselectivity and reaction kinetics, while the methoxy group can modulate the electronic properties of the aromatic ring.

A primary application of this compound is in directed ortho-metalation (DoM).[2] In this reaction, the picolinamide acts as a Lewis basic handle to direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), to deprotonate the adjacent ortho position on an aromatic ring.[2][3] This generates a highly reactive lithiated intermediate that can be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[2]

Given the use of pyrophoric and highly reactive organolithium reagents, the quenching step is of paramount importance.[4] A proper quench safely neutralizes any unreacted strong base and other reactive species, facilitates product isolation, and prevents unwanted side reactions.[5][6] This guide will detail the principles and protocols for effectively quenching reactions involving this compound, with a focus on DoM applications.

The Critical Nature of the Quench: More Than Just Stopping the Reaction

In the context of organolithium chemistry, quenching is a carefully controlled process to deactivate highly reactive reagents.[5][6] An improper quench can lead to exothermic events, fires, and the formation of complex side-product mixtures, complicating purification and reducing yields.[4][7] The choice of quenching agent and the conditions under which it is introduced are dictated by the specific reagents used and the stability of the desired product.

Key Considerations for Quenching:

  • Reactivity of the Quenching Agent: The quenching agent should be reactive enough to neutralize the organolithium species but not so reactive as to cause an uncontrolled exotherm.[8]

  • Temperature Control: Reactions are typically quenched at low temperatures (e.g., -78 °C or 0 °C) to dissipate the heat generated during neutralization.[5][8][9]

  • Rate of Addition: The quenching agent must be added slowly and in a controlled manner to prevent a rapid, violent reaction.[9][10][11]

  • Inert Atmosphere: Quenching is often initiated under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable solvents or reagents.[8][9]

  • Product Stability: The quenching conditions should be compatible with the desired product. For instance, if the product is acid-sensitive, a non-acidic or weakly acidic quench is necessary.

General Quenching Protocols for this compound Reactions

The following protocols are designed for reactions where this compound is used in a directed ortho-metalation reaction with an organolithium base, followed by the addition of an electrophile.

Standard Quenching Protocol with Saturated Aqueous Ammonium Chloride (NH₄Cl)

This is the most common and generally applicable quenching procedure for organolithium reactions.[12] Ammonium chloride is a mild acid, sufficient to protonate the alkoxide intermediates and neutralize any remaining organolithium reagent without being overly aggressive.

Protocol:

  • Cool the Reaction Mixture: Ensure the reaction flask is maintained at the reaction temperature, typically -78 °C, in a dry ice/acetone bath.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add saturated aqueous ammonium chloride solution dropwise via a syringe or an addition funnel.

  • Monitor the Quench: Observe the reaction for any signs of an exotherm. If the reaction becomes too vigorous, slow down the addition rate.

  • Warm to Room Temperature: Once the addition is complete and the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature.

  • Workup: Proceed with the standard aqueous workup, which typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Quenching with Water

In some cases, a simple water quench is sufficient. However, extreme caution must be exercised as water reacts very exothermically with organolithium reagents.[5] This method is generally reserved for smaller-scale reactions where the heat can be effectively managed.

Protocol:

  • Maintain Low Temperature: Keep the reaction flask at -78 °C.

  • Very Slow Addition: Add water dropwise with vigorous stirring. The addition must be extremely slow to control the exotherm.

  • Observe Carefully: Monitor the reaction closely for any signs of uncontrolled reaction.

  • Warm and Workup: After the addition is complete, allow the mixture to warm to room temperature and proceed with the standard aqueous workup as described in Protocol 3.1.

Quenching with an Alcohol (e.g., Isopropanol or Methanol)

For very reactive systems or large-scale reactions, a pre-quench with a less reactive protic solvent like isopropanol can be employed before the addition of water or an aqueous solution.[8]

Protocol:

  • Cool the Reaction: Maintain the reaction at a low temperature (e.g., -78 °C or 0 °C).

  • Add Alcohol: Slowly add isopropanol dropwise. Isopropanol is less reactive with organolithiums than water, providing a more controlled initial quench.[8]

  • Follow with Aqueous Quench: After the addition of isopropanol is complete and the initial reaction has subsided, proceed with the addition of water or saturated aqueous ammonium chloride as described in the previous protocols.

  • Warm and Workup: Allow the reaction to warm to room temperature and perform a standard aqueous workup.

Specialized Quenching Scenarios

Quenching Reactions with Electrophiles that Generate Basic Byproducts

Certain electrophiles can generate basic byproducts upon reaction. In these cases, a slightly acidic quench may be necessary to neutralize all basic species and facilitate purification.

Example: Reaction with an ester to form a ketone. The initial addition of the organolithium to the ester generates a tetrahedral intermediate. Upon collapse, this intermediate can generate an alkoxide byproduct.

Protocol:

  • Follow the standard quenching procedure with saturated aqueous ammonium chloride (Protocol 3.1).

  • During the workup, an additional wash with a dilute acid (e.g., 1 M HCl) may be beneficial to ensure all basic residues are removed. Exercise caution if the desired product is acid-sensitive.

Anhydrous Workup

In instances where the product is extremely water-sensitive, an anhydrous workup may be required.

Protocol:

  • Quench with a Dry Proton Source: At low temperature, quench the reaction with a stoichiometric amount of a dry proton source, such as glacial acetic acid, in an anhydrous solvent.

  • Filter and Concentrate: After the quench is complete, the reaction mixture can be filtered to remove any precipitated salts, and the filtrate concentrated under reduced pressure. This approach often requires subsequent purification by chromatography.

Data Presentation and Workflow Visualization

Table 1: Comparison of Common Quenching Agents

Quenching AgentReactivityAdvantagesDisadvantagesTypical Use Case
Sat. aq. NH₄ClModerateMildly acidic, effective at neutralizing bases, generally safe.[12]Introduces water, may not be suitable for water-sensitive products.General purpose quenching of organolithium reactions.[12]
WaterHighReadily available, inexpensive.Highly exothermic with organolithiums, can be dangerous on a large scale.[5]Small-scale reactions with good temperature control.
Isopropanol/MethanolLow to ModerateLess reactive than water, allows for a more controlled initial quench.[8]Flammable, may not be a strong enough acid to neutralize all basic species.Pre-quench for large-scale or highly reactive systems.[8]
Acetic AcidHighStronger acid, effective at neutralizing a wider range of bases.Can be too acidic for sensitive functional groups, introduces acetate salts.When a more acidic quench is required and the product is stable to acid.

Experimental Workflow Diagram

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup & Isolation Start This compound + Organolithium Electrophile Addition of Electrophile Start->Electrophile -78 °C, Inert Atmosphere Quench_Start Cool to -78 °C Electrophile->Quench_Start Add_Quench Slow, Dropwise Addition of Quenching Agent Quench_Start->Add_Quench Warm_RT Warm to Room Temperature Add_Quench->Warm_RT Extraction Aqueous Extraction Warm_RT->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification

Caption: General workflow for quenching this compound reactions.

Safety Precautions

Working with organolithium reagents requires strict adherence to safety protocols.[4]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.

  • Inert Atmosphere: All manipulations of organolithium reagents must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][9]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of sand readily accessible. Do not use water to extinguish an organolithium fire.

  • Proper Handling: Use syringes and cannulas that are oven-dried and purged with an inert gas to transfer organolithium solutions.

  • Waste Disposal: Quench all residual organolithium reagents and contaminated glassware before cleaning. A common method is to rinse with a less reactive solvent like isopropanol, followed by methanol, and then water, all in a well-ventilated fume hood.[8]

Conclusion

The successful outcome of reactions involving this compound, particularly in directed ortho-metalation, is critically dependent on a well-executed quenching procedure. By understanding the chemical principles and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can ensure the safe, efficient, and reproducible synthesis of their target molecules. The choice of quenching agent and conditions should always be tailored to the specific reaction being performed, taking into account the reactivity of all species present and the stability of the desired product.

References

  • Common Standard Operating Procedure for work with. Chemical name/class: Quenching of pyrophoric substances and waste. (2015). Retrieved from [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Bull, J. A., & Spring, D. R. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(37), 4195-4198.
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fitzgerald, L. S., & O'Duill, M. (2020). A Guide to Directing Group Removal: 8‐Aminoquinoline. Chemistry – A European Journal, 26(62), 14066-14083.
  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety, Oregon State University. Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (2021). Research & Reviews: Journal of Chemistry, 10(3).
  • How does quenching work? (2022). Reddit. Retrieved from [Link]

  • Quenching of Water Reactive Materials. (2016). The Sarpong Group, University of California, Berkeley. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester. Retrieved from [Link]

  • Wang, Y., et al. (2014).
  • Ramirez, A., & Collum, D. B. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54648.
  • Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. (2019). YouTube. Retrieved from [Link]

  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1954). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 58(2), 168-171.
  • Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The Organolithium Base Dictates. (2020). ACS Sustainable Chemistry & Engineering, 8(38), 14501-14507.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022).
  • What Is Quenching In Organic Chemistry? (2023). YouTube. Retrieved from [Link]

  • Lithiation product stability? (2022). ResearchGate. Retrieved from [Link]

  • Organic synthesis by quench reactions. (1976). Origins of Life, 7(2), 153-159.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • The hydrolysis of amides. (n.d.). Chemguide. Retrieved from [Link]

  • On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. (1995). The Journal of Organic Chemistry, 60(10), 3012-3015.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]

  • Accepted Manuscript. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4379-4383.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1143.
  • Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. (2018).
  • Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. (2007). The Journal of Organic Chemistry, 72(9), 3199-3206.

Sources

Application Notes and Protocols for the Workup and Purification of Products from N,N-Diisopropyl-4-methoxypicolinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N,N-Diisopropyl-4-methoxypicolinamide in Modern Synthesis

The this compound moiety has emerged as a powerful N,N-bidentate directing group in transition-metal-catalyzed C-H bond functionalization reactions. Its ability to pre-coordinate to a metal center allows for high levels of regioselectivity in the functionalization of otherwise unreactive C-H bonds, a strategy of immense value in pharmaceutical and agrochemical research. The diisopropyl groups provide steric bulk, which can enhance selectivity and, in some cases, prevent undesired side reactions. The 4-methoxy group, being an electron-donating group, can modulate the electronic properties of the pyridine ring.

The true utility of a directing group, however, lies not only in its ability to facilitate a desired transformation but also in the ease of its subsequent removal to unveil the desired functionality, typically a free amine. The robust nature of the picolinamide bond, while advantageous for the C-H activation step, can present challenges during the workup and purification stages. This application note provides a comprehensive guide to navigating these challenges, offering detailed protocols and explaining the chemical principles behind the recommended procedures for the successful isolation of pure products.

Part 1: Post-Reaction Workup: Initial Quenching and Extraction

The initial workup of a reaction utilizing the this compound directing group is critical for removing excess reagents, catalysts, and inorganic byproducts. The specific quenching agent will depend on the nature of the reactants, particularly the organometallic species generated in directed ortho-metalation (DoM) reactions.[1][2][3][4]

A typical workup workflow is illustrated below:

Workup_Workflow start Reaction Mixture quench Quenching (e.g., sat. aq. NH4Cl, H2O) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) quench->extract wash_acid Aqueous Wash (Optional) (e.g., dil. HCl to remove basic impurities) extract->wash_acid wash_base Aqueous Wash (e.g., sat. aq. NaHCO3 to neutralize acid) wash_acid->wash_base wash_brine Brine Wash (to remove bulk water) wash_base->wash_brine dry Drying (e.g., Na2SO4, MgSO4) wash_brine->dry concentrate Concentration (Rotary Evaporation) dry->concentrate crude_product Crude Product (Picolinamide Adduct) concentrate->crude_product

Caption: General workflow for the initial workup of a reaction mixture containing the picolinamide-functionalized product.

Experimental Protocol: General Workup
  • Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for reactions involving highly reactive organometallic species to control the exothermicity of the quench. Slowly add a quenching agent. For reactions involving organolithium bases (e.g., n-BuLi, s-BuLi), a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice. For other reactions, deionized water may suffice.

  • Phase Separation and Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Add deionized water to dissolve inorganic salts. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

  • Aqueous Washes: Combine the organic extracts.

    • (Optional Acid Wash): If the reaction contains basic impurities, a wash with a dilute acid solution (e.g., 1 M HCl) can be beneficial. However, care must be taken as the picolinamide nitrogen is basic and can be protonated, potentially leading to partitioning of the product into the aqueous layer. This step should be performed with caution and is often omitted if the product is acid-sensitive.

    • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water in the organic phase.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is the this compound adduct.

Part 2: Directing Group Cleavage and Product Purification

The removal of the this compound directing group is a crucial step to liberate the desired amine. Several methods have been developed, each with its own advantages and disadvantages. The choice of cleavage method will depend on the stability of the functional groups in the product molecule.

Cleavage MethodReagents and ConditionsProsCons
Acidic Hydrolysis Conc. HCl, heatSimple reagents, effective for robust molecules.Harsh conditions, not suitable for acid-labile functional groups.[6]
Reductive Cleavage Zn, aq. HCl, room temperatureMild conditions, good functional group tolerance.[7]Requires removal of zinc salts during workup.
Nickel-Catalyzed Esterification 1. Boc₂O, DMAP2. Ni(cod)₂, EtOH, Toluene, 80 °CVery mild, excellent functional group tolerance, byproduct can be recycled.[8][9][10]Two-step process, requires an expensive catalyst.
A. Acidic Hydrolysis

This is a straightforward but harsh method for cleaving the amide bond. It is generally suitable for substrates that lack acid-sensitive functional groups.

Mechanism Insight: The reaction proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the protonated amine and picolinic acid.

Experimental Protocol: Acidic Hydrolysis
  • Reaction Setup: Dissolve the crude picolinamide adduct in a suitable solvent (e.g., dioxane or ethanol) and add concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the excess acid by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product, now containing the free amine and 4-methoxy-N,N-diisopropylpicolinamide byproducts, can be purified by flash column chromatography on silica gel.

B. Reductive Cleavage

A milder alternative to acidic hydrolysis is the reductive cleavage of the picolinamide using zinc dust in acidic media.[7] This method often shows better tolerance for a wider range of functional groups.

Experimental Protocol: Reductive Cleavage
  • Reaction Setup: Suspend the crude picolinamide adduct in a mixture of aqueous HCl (e.g., 1.5 M) and a co-solvent like THF if solubility is an issue. Add an excess of zinc dust (e.g., 10 equivalents).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc. Wash the Celite pad with the organic solvent used in the reaction.

  • Basification and Extraction: Transfer the filtrate to a separatory funnel and carefully basify with a concentrated aqueous base (e.g., NaOH or NH₄OH) to a pH > 10. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude amine by flash column chromatography.

C. Nickel-Catalyzed Esterification

For highly sensitive substrates, a nickel-catalyzed cleavage protocol offers the mildest conditions.[8][9][10] This method involves a two-step sequence: N-Boc activation of the picolinamide followed by a nickel-catalyzed esterification that cleaves the amide bond.

Cleavage_Purification cluster_cleavage Directing Group Cleavage crude_adduct Crude Picolinamide Adduct acid Acidic Hydrolysis (Conc. HCl, Heat) crude_adduct->acid reductive Reductive Cleavage (Zn, aq. HCl) crude_adduct->reductive nickel Ni-Catalyzed Cleavage (1. Boc₂O; 2. Ni(cod)₂) crude_adduct->nickel crude_amine Crude Amine Mixture acid->crude_amine reductive->crude_amine nickel->crude_amine purification Purification (Flash Column Chromatography) crude_amine->purification pure_product Pure Amine Product purification->pure_product

Caption: Decision pathway for directing group cleavage and final purification.

Experimental Protocol: Nickel-Catalyzed Cleavage

Step 1: N-Boc Activation

  • Dissolve the picolinamide adduct in a dry, aprotic solvent such as DCM or THF under an inert atmosphere (N₂ or Ar).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5-2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure. The crude N-Boc activated intermediate is often used directly in the next step without further purification.

Step 2: Nickel-Catalyzed Esterification

  • In a glovebox, charge an oven-dried vial with the crude N-Boc activated picolinamide, Ni(cod)₂ (10 mol%), and a stir bar.

  • Remove the vial from the glovebox and add dry toluene followed by ethanol (2.0 equiv.) under an inert atmosphere.

  • Seal the vial and heat the reaction mixture to 80 °C for 15 hours.

  • Cool the reaction to room temperature, dilute with DCM, and filter through a pad of Celite, washing thoroughly with DCM.

  • Concentrate the filtrate to obtain the crude N-Boc protected amine.

  • Purify the product by flash column chromatography. The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amine is desired.

Conclusion

The successful implementation of this compound as a directing group in organic synthesis is critically dependent on the ability to efficiently work up the reaction and cleanly remove the auxiliary. This application note has detailed several robust protocols for the workup and purification of products from such reactions. The choice of the directing group removal strategy should be carefully considered based on the functional group tolerance of the substrate. For robust molecules, traditional acidic hydrolysis offers a simple approach. For more delicate substrates, reductive cleavage or the exceptionally mild nickel-catalyzed esterification protocol are superior alternatives. By following these guidelines, researchers can effectively harness the power of this versatile directing group to access complex molecular architectures.

References

  • Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900-903. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]

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  • Biswas, S., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

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  • Gray, L. V., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(17), 6473-6483. [Link]

  • Rakshit, S., et al. (2013). C-H functionalization of cyclopropanes: a practical approach employing a picolinamide auxiliary. Organic Letters, 15(17), 4394-4397. [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. [Link]

  • Daugulis, O., et al. (2007). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Journal of the American Chemical Society, 129(41), 12754-12762. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • ResearchGate. (2019). Removal of the coordinating group. Deprotection of the picolinamido.... [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Directed Lithiation of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging organic syntheses. This guide is designed for researchers, scientists, and drug development professionals encountering low yields in the directed ortho-lithiation of N,N-Diisopropyl-4-methoxypicolinamide. Here, we will delve into the mechanistic nuances of this powerful reaction, diagnose common pitfalls, and provide actionable, field-proven solutions to optimize your yields.

Introduction to the Challenge

Directed ortho-metalation (DoM) is a cornerstone of modern synthetic chemistry, enabling the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] The N,N-diisopropylpicolinamide directing group is highly effective due to its strong coordinating ability with lithium cations, facilitating deprotonation at the adjacent C-3 position of the pyridine ring.[1][3] However, the π-deficient nature of the pyridine ring also makes it susceptible to competing side reactions, such as nucleophilic addition of the organolithium reagent.[2][3][4] This guide will address the delicate balance required to favor the desired deprotonation pathway and achieve high-yielding results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

Answer:

Incomplete conversion is a common issue in directed lithiation and can stem from several factors. Let's break down the most probable causes and their solutions.

A. Insufficient Basicity of the Lithiating Agent:

While n-BuLi is a workhorse organolithium reagent, its reactivity may be insufficient for complete deprotonation, especially if the reaction temperature is not optimal.[3]

  • Expert Insight: For picolinamide substrates, a more reactive (and sterically hindered) base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) is often more effective.[3] The increased steric bulk of these reagents can also help to mitigate nucleophilic addition to the pyridine ring.

B. Suboptimal Reaction Temperature:

Directed lithiations are highly sensitive to temperature.[5] While -78 °C (dry ice/acetone) is a conventional starting point, it may be too low for efficient deprotonation with certain substrate-base combinations.[5]

  • Troubleshooting Protocol:

    • Initiate the reaction at -78 °C.

    • After the addition of the organolithium reagent, allow the reaction to stir for 1 hour.

    • Gradually warm the reaction to -40 °C or even -20 °C and hold for 1-2 hours before quenching.

    • Caution: Be mindful that warming the reaction can also accelerate side reactions. Careful monitoring by TLC or UPLC is advised.

C. Inadequate Reaction Time:

Deprotonation is not always instantaneous. Insufficient reaction time will lead to incomplete conversion.

  • Recommendation: After adding the organolithium reagent at the optimal temperature, allow the reaction to stir for at least 1-2 hours before adding the electrophile.

D. Reagent Quality and Stoichiometry:

Organolithium reagents are sensitive to moisture and air and can degrade over time.[6] Using a partially decomposed reagent will result in under-dosing and incomplete reaction.

  • Best Practices:

    • Always titrate your organolithium reagents before use to determine their exact molarity.

    • Use a slight excess of the organolithium reagent (1.1-1.2 equivalents) to ensure complete consumption of the starting material.

ParameterStandard ConditionOptimized ConditionRationale
Organolithium Base n-BuLis-BuLi or t-BuLiIncreased reactivity and steric hindrance.[3]
Temperature -78 °C-78 °C to -40 °CBalances reaction rate and stability.[5]
Reaction Time 30 minutes1-2 hoursEnsures complete deprotonation.
Stoichiometry 1.0 eq.1.1-1.2 eq.Accounts for any reagent degradation.
Question 2: My main side product appears to be the result of nucleophilic addition to the pyridine ring. How can I suppress this unwanted pathway?

Answer:

Nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring is a primary competing reaction.[2][4] Several strategies can be employed to favor deprotonation over addition.

A. Choice of Organolithium Reagent:

As mentioned previously, sterically hindered bases are less prone to nucleophilic addition.

  • Recommendation: Switch from n-BuLi to s-BuLi or, for even greater steric hindrance, a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[4] These non-nucleophilic bases are excellent for deprotonating sensitive substrates.

B. The Role of TMEDA:

N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common additive in lithiation reactions. It acts as a chelating agent, breaking up organolithium aggregates and increasing the basicity and reactivity of the system.[1][7]

  • Expert Insight: The addition of 1.1-1.2 equivalents of TMEDA can significantly accelerate the rate of deprotonation, allowing the desired reaction to outcompete nucleophilic addition, especially at lower temperatures.[8][9]

C. Solvent Effects:

The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent.[3]

  • Recommendation: Tetrahydrofuran (THF) is generally the solvent of choice due to its excellent solvating properties for organolithium species.[3] Using less polar solvents like diethyl ether or hexane can sometimes reduce the rate of nucleophilic addition, but may also slow down the desired deprotonation. A mixture of THF and a hydrocarbon solvent can be a good compromise.

Troubleshooting Workflow for Nucleophilic Addition

start Low Yield due to Nucleophilic Addition step1 Switch to a more sterically hindered base (s-BuLi or LDA) start->step1 Reduces nucleophilicity step2 Add TMEDA (1.2 eq.) to the reaction step1->step2 Increases deprotonation rate step3 Optimize Solvent (THF/Hexane mixture) step2->step3 Fine-tunes reactivity end Improved Yield of Ortho-Lithiated Product step3->end

Caption: A workflow to minimize nucleophilic addition.

Question 3: I am getting a complex mixture of products after quenching with my electrophile. What could be going wrong during the quench?

Answer:

A messy reaction upon quenching often points to issues with the stability of the lithiated intermediate or the reactivity of the electrophile.

A. Stability of the Lithiated Intermediate:

The ortho-lithiated picolinamide, while stabilized by chelation, can be unstable at higher temperatures, potentially leading to decomposition or rearrangement.[3]

  • Recommendation: Always quench the reaction at low temperature (-78 °C) before allowing it to warm to room temperature. Ensure the electrophile is pre-cooled before addition if possible.

B. Electrophile Reactivity and Addition:

The nature of the electrophile is critical.

  • Protic Impurities: If your electrophile contains acidic protons (e.g., water, alcohol), it will quench the aryllithium, leading back to the starting material. Ensure your electrophile is anhydrous.

  • Slow Reaction: If the electrophile is sluggish, the lithiated intermediate may decompose before it can react.

  • Order of Addition: Adding the lithiated species to the electrophile (inverse addition) can sometimes be beneficial, especially if the electrophile is prone to enolization or other side reactions.

C. Work-up Procedure:

The work-up must effectively neutralize any remaining organolithium species and facilitate product isolation.

  • Standard Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and effective quenching agent. For more acidic work-ups, dilute HCl can be used, but be mindful of the stability of your product.[10]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice discussed above for the directed ortho-lithiation of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (distilled)

  • Electrophile (e.g., anhydrous DMF, I₂, etc.)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions (flame-dried or oven-dried)[6]

  • Inert atmosphere (Nitrogen or Argon)[11]

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF. Add TMEDA (1.2 eq.) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of s-BuLi (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting deep red or dark brown solution at -78 °C for 1-2 hours.

  • Quenching: Slowly add the chosen electrophile (1.2-1.5 eq.) at -78 °C.

  • Warming: After the addition of the electrophile is complete, stir the reaction at -78 °C for another 30 minutes before allowing it to slowly warm to room temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Reaction Mechanism Visualization

sub This compound Pyridine Ring intermediate Lithiated Intermediate Li coordinated to N and O sub:f1->intermediate:f0 Deprotonation at C-3 base s-BuLi / TMEDA base->sub:f1 Coordination & Attack product 3-Substituted Product intermediate:f0->product:f0 Electrophilic Quench electrophile E+ electrophile->intermediate:f0

Caption: Directed ortho-lithiation mechanism.

References

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]

  • Collum, D. B., et al. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society, 122(30), 7271–7281. Retrieved from [Link]

  • NotEvans. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures?. Chemistry Stack Exchange. Retrieved from [Link]

  • Collum, D. B., et al. (2000). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate. Retrieved from [Link]

  • Hauser, C. R., et al. (1971). α-(2-N,N-DIMETHYLAMINO-5-METHYLPHENYL)-α-PHENYLBENZYL ALCOHOL. Organic Syntheses, 51, 106. Retrieved from [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Gupta, A. K., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Heterocycles, 91(3), 479. Retrieved from [Link]

  • Majumdar, K. C. (2011). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of the Indian Chemical Society, 88, 137-152. Retrieved from [Link]

  • van Koten, G., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(42), 15007-15017. Retrieved from [Link]

  • van Koten, G., et al. (2013). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. Retrieved from [Link]

  • Gros, P. C., & Fort, Y. (2002). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. European Journal of Organic Chemistry, 2002(20), 3375-3381. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. Retrieved from [Link]

  • Brands, K. M. J., et al. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(5), 569-575. Retrieved from [Link]

  • Pothuri, V. V. (2022). How to quench Pyridine?. ResearchGate. Retrieved from [Link]

  • Rouquet, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8906-8909. Retrieved from [Link]

  • Gros, P. C., & Fort, Y. (2001). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 66(10), 3554-3557. Retrieved from [Link]

  • Rouquet, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8906-8909. Retrieved from [Link]

  • Yılmaz, V. T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 990-996. Retrieved from [Link]

  • Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 26(14), 1699-1702. Retrieved from [Link]

  • Smith, A. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]

  • Smith, A. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. Retrieved from [Link]

  • American Chemical Society. (2024). Lithiation Reaction. Retrieved from [Link]

Sources

Improving regioselectivity with N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropyl-4-methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this powerful directing group for regioselective C-H functionalization. Our goal is to explain the causality behind experimental choices and provide robust, self-validating protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the role and mechanism of this compound in directed ortho-metalation (DoM).

Q1: What is this compound and how does it improve regioselectivity?

This compound is a powerful directing metalation group (DMG) used in organic synthesis. It is attached to an aromatic or heteroaromatic core to direct the deprotonation (metalation) of a specific C-H bond, typically the one ortho to the point of attachment.

The mechanism relies on a process called Directed ortho-Metalation (DoM). The picolinamide moiety acts as a chelating agent. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group coordinate to a strong organolithium base (like n-BuLi or s-BuLi). This coordination brings the base into close proximity to the ortho C-H bond, lowering the kinetic barrier for deprotonation at that specific site.[1][2] This pre-complexation is crucial for achieving high regioselectivity, as deprotonation of an unactivated aromatic C-H bond would otherwise be slow and unselective.[3] The bulky N,N-diisopropyl groups on the amide help to control the conformation and can prevent side reactions at the amide carbonyl.

Diagram: Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_start 1. Chelation Complex Formation cluster_lithiation 2. Deprotonation cluster_functionalization 3. Electrophilic Quench Start Substrate + R-Li Complex Chelated Intermediate (Complex-Induced Proximity Effect) Start->Complex Coordination Lithiation ortho-Lithiated Species Complex->Lithiation Deprotonation (Regioselective) Product ortho-Functionalized Product Lithiation->Product Reaction with E+

Caption: Workflow of Directed ortho-Metalation (DoM).

Q2: Why use the 4-methoxy substituted version of the picolinamide directing group?

The 4-methoxy group is an electron-donating group (EDG) on the pyridine ring. This has two primary benefits:

  • Increased Basicity of Pyridine Nitrogen: The EDG increases the electron density on the pyridine nitrogen, making it a stronger Lewis base. This enhances its ability to coordinate with the lithium atom of the organolithium reagent, leading to a more stable and rapidly formed chelation complex.

  • Electronic Activation: The methoxy group can help to electronically activate the pyridine ring system, which can influence the acidity of the target C-H bond and the overall reactivity of the substrate.

Q3: Can this directing group be removed after the reaction?

Yes, the picolinamide directing group is not traceless but can be cleaved under various conditions. This is a critical feature for its synthetic utility. Common cleavage strategies include acidic or basic hydrolysis to reveal a carboxylic acid, or reductive cleavage. More advanced, milder methods have also been developed, such as nickel-catalyzed esterification.[4][5] The choice of cleavage method depends on the stability of the functional groups in the rest of the molecule.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments using this compound.

Issue 1: Low or No Yield of the Desired ortho-Functionalized Product

This is a common issue that can stem from several sources, from poor lithiation to decomposition of the intermediate.

Diagram: Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product check_sm Is Starting Material (SM) Consumed? (Check by TLC/LC-MS) start->check_sm sm_yes Yes, SM is consumed. check_sm->sm_yes Yes sm_no No, SM remains. check_sm->sm_no No sm_yes_q What is observed? sm_yes->sm_yes_q sm_no_q Potential Cause: Failed Lithiation sm_no->sm_no_q decomp Decomposition / Multiple Spots sm_yes_q->decomp no_product Clean baseline or non-polar byproduct sm_yes_q->no_product decomp_q Potential Cause: Intermediate is unstable decomp->decomp_q no_product_q Potential Cause: Lithiated species not reacting with electrophile no_product->no_product_q cause_base Organolithium reagent is inactive. sm_no_q->cause_base cause_temp Reaction temperature is too low. sm_no_q->cause_temp cause_water Trace water/protons are quenching the base. sm_no_q->cause_water solution_base Solution: - Titrate organolithium before use. - Use a fresh bottle. cause_base->solution_base solution_temp Solution: - Slowly increase lithiation temperature  (e.g., from -78°C to -40°C). cause_temp->solution_temp solution_water Solution: - Rigorously dry glassware and solvents. - Use freshly distilled THF/ether. cause_water->solution_water sol_decomp Solution: - Lower reaction temperature. - Shorten reaction time. - Use a less aggressive electrophile. decomp_q->sol_decomp sol_no_product Solution: - Increase temperature after lithiation. - Add an activator (e.g., TMEDA). - Use a more reactive electrophile. no_product_q->sol_no_product

Caption: Decision tree for troubleshooting low product yield.

Potential Cause A: Inefficient Lithiation

  • Symptoms: A significant amount of starting material remains after the reaction, even with a stoichiometric amount of base.

  • Scientific Rationale: The organolithium reagent is being consumed by trace amounts of acid (e.g., water) or has degraded upon storage. Alternatively, the kinetic barrier for deprotonation is too high at the chosen temperature.

  • Solutions:

    • Verify Base Activity: Always titrate your organolithium reagent before use (e.g., using the Gilman double titration method). Commercial solutions can degrade over time.

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >120 °C) and cool under a stream of inert gas (N₂ or Ar). Use freshly distilled anhydrous solvents (e.g., THF over sodium/benzophenone).

    • Optimize Temperature: While -78 °C is a standard starting point, some less acidic C-H bonds require higher temperatures for efficient deprotonation. Try raising the temperature to -40 °C or even 0 °C for a short period.[6]

    • Perform a Deuterium Quench Test: Before committing to your main electrophile, run a small-scale test reaction. After the lithiation step, quench the reaction with D₂O. Analyze the product by ¹H NMR or mass spectrometry to quantify the level of deuterium incorporation, which directly corresponds to the lithiation efficiency.

Potential Cause B: Unstable Lithiated Intermediate

  • Symptoms: The starting material is consumed, but the TLC or LC-MS shows a complex mixture of products or baseline material, indicating decomposition.

  • Scientific Rationale: Aryllithium species can be unstable, especially at higher temperatures or if the substrate contains reactive functional groups. A potential side reaction for amide-containing aromatics is the anionic Fries rearrangement.[2]

  • Solutions:

    • Maintain Low Temperature: Ensure the reaction is kept cold (typically -78 °C) throughout the lithiation and electrophilic quench steps.

    • Immediate Quench: Add the electrophile as soon as the lithiation is judged to be complete. Do not let the aryllithium intermediate stir for extended periods.

Issue 2: Poor Regioselectivity (Metalation at an undesired position)
  • Symptoms: You observe a mixture of isomers in the final product.

  • Scientific Rationale: While the picolinamide is a strong directing group, other factors can compete to direct metalation. Another existing functional group on the ring could also act as a DMG, or steric hindrance near the target ortho position could favor deprotonation at a more accessible site.

  • Solutions:

    • Evaluate Competing Directing Groups: Analyze your substrate for other potential DMGs (e.g., -OMe, -NR₂, -SO₂NR₂). The relative directing ability of these groups will influence the outcome.[7][8] If a stronger DMG is present, it will likely dominate.

    • Change the Organolithium Base: The steric bulk of the base can influence regioselectivity. If the target ortho position is sterically hindered, switching from n-BuLi to the bulkier s-BuLi or t-BuLi might disfavor that site. Conversely, a less hindered base like MeLi might access a crowded position more easily.

    • Use an Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive that can break up organolithium aggregates and form a more reactive monomeric species.[3] This can sometimes improve the selectivity for the thermodynamically favored site by accelerating the rate of deprotonation at the DMG-directed position.

Issue 3: Difficulty with Directing Group Cleavage
  • Symptoms: The C-H functionalization step is successful, but attempts to remove the this compound group result in low yield or decomposition of the product.

  • Scientific Rationale: The amide bond of the picolinamide is robust. Harsh acidic or basic hydrolysis conditions required for its cleavage may not be compatible with other functional groups in your molecule.

  • Solutions:

    • Screen Cleavage Conditions: Test various cleavage methods on a small scale. The optimal method will be substrate-dependent.

    • Consider Milder, Modern Methods: If standard hydrolysis fails, explore alternative procedures. A highly effective method involves Boc-activation of the picolinamide followed by a nickel-catalyzed esterification, which proceeds under much milder conditions.[4][5]

Table: Comparison of Picolinamide Cleavage Methods

MethodReagents & ConditionsProsConsCitation(s)
Acidic Hydrolysis 6M HCl, refluxSimple, inexpensive reagentsHarsh, not suitable for acid-labile groups[9]
Basic Hydrolysis 6M NaOH, refluxSimple, inexpensive reagentsHarsh, not suitable for base-labile groups[9]
Nickel-Catalyzed 1. Boc₂O, DMAP2. Ni(cod)₂, EtOHVery mild, high functional group toleranceRequires a catalyst, multi-step process[4][5]
Reductive Cleavage LiAlH₄ or DIBAL-HCan yield an alcohol or aldehydeReduces other functional groups (esters, ketones)N/A

Part 3: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: Synthesis of the Directing Group Precursor

This protocol describes the amidation of 4-methoxypicolinic acid.

  • To a solution of 4-methoxypicolinic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop).

  • Stir the mixture at room temperature for 2 hours or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material by TLC.

  • Remove the solvent and excess oxalyl chloride in vacuo.

  • Re-dissolve the resulting acyl chloride in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C.

  • Slowly add a solution of diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in CH₂Cl₂.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for Directed ortho-Metalation and Electrophilic Quench

Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the substrate bearing the this compound directing group (1.0 eq).

  • Dissolve the substrate in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi (1.1 eq, freshly titrated) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour. (Optimization may be required here; monitor by taking aliquots for a D₂O quench test).

  • Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Part 4: References

  • (No author found) (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers.

  • (No author found) (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents.

  • (No author found) (n.d.). EP4011901A1 - Method for the fmoc group cleavage - Google Patents.

  • (No author found) (n.d.). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.

  • (No author found) (n.d.). Directed ortho Metalation (DOM) - Organic Chemistry Portal.

  • (No author found) (n.d.). CAS 446019-94-9 this compound - Building Block / BOC Sciences.

  • Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. PubMed.

  • (No author found) (n.d.). Directed Ortho Metalation Guide | PDF. Scribd.

  • (No author found) (2024). Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. MDPI.

  • (No author found) (n.d.). (PDF) Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. ResearchGate.

  • Nack, W. A., & Diao, T. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed.

  • (No author found) (n.d.). Directed (ortho) Metallation.

  • (No author found) (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.

  • (No author found) (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.

  • Rani, G., Luxami, V., & Paul, K. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications (RSC Publishing).

  • (No author found) (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • (No author found) (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC - NIH.

  • (No author found) (n.d.). ortho metalation. Andrew G Myers Research Group.

  • (No author found) (2020). Optimization of Organolithium Reactions.

  • (No author found) (n.d.). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling | Request PDF. ResearchGate.

  • (No author found) (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research.

  • (No author found) (n.d.). Directing group assisted meta-hydroxylation by C–H activation. RSC Publishing.

Sources

Technical Support Center: N,N-Diisopropyl-4-methoxypicolinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropyl-4-methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on reactions involving this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.

Introduction: The Critical Role of Temperature

This compound is a versatile molecule, often employed as a directing group in C-H activation reactions or as a scaffold in medicinal chemistry. The amide bond, while generally stable, can be susceptible to various transformations under different thermal conditions.[1] Temperature is a critical parameter that dictates not only the reaction rate but also the selectivity and the potential for side reactions or degradation. Precise temperature control is therefore paramount for achieving high yields and purity. This guide will address common issues related to temperature in the synthesis, handling, and subsequent reactions of this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the thermal behavior of this compound.

Q1: What is the optimal temperature range for the synthesis of this compound via amide coupling?

A1: The optimal temperature for amide coupling depends on the specific reagents used. For standard coupling reagents like HATU or EDC, the reaction is typically initiated at a low temperature, such as 0 °C, and then allowed to slowly warm to room temperature.[2] This initial cooling helps to control the exothermic reaction and minimize side reactions. If the reaction is sluggish, gentle heating to 40-50 °C may be necessary, but this should be monitored closely by TLC or LC-MS to avoid degradation.[3]

Q2: My reaction to synthesize this compound is not going to completion. Should I increase the temperature?

A2: While increasing the temperature can enhance the reaction rate, it also increases the risk of side product formation and decomposition. Before raising the temperature, ensure that other factors are optimized:

  • Reagent Quality: Confirm that your coupling reagents and solvents are anhydrous and of high purity.

  • Stoichiometry: A slight excess of the amine or acid may be required.

  • Base: Ensure an appropriate non-nucleophilic base, such as DIPEA or triethylamine, is used in sufficient quantity to neutralize any acids generated.[3] If the reaction is still incomplete, a modest increase in temperature (e.g., to 40-60 °C) can be attempted.[3] Monitor the reaction closely for the appearance of new spots on the TLC plate, which could indicate decomposition.

Q3: I observe a color change (yellowing or browning) in my this compound sample upon storage or heating. What is the cause?

A3: A color change often indicates thermal degradation or oxidation. Picolinamide structures can be susceptible to oxidative degradation, especially at elevated temperatures.[4] For long-term storage, it is recommended to keep the compound in a cool, dark place, and under an inert atmosphere if possible.[4] When heating solutions of the compound, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can high temperatures lead to the hydrolysis of the amide bond in this compound?

A4: Yes, high temperatures, especially in the presence of acidic or basic aqueous media, can promote the hydrolysis of the amide bond.[4] This would lead to the formation of 4-methoxypicolinic acid and diisopropylamine. For reactions requiring elevated temperatures, it is crucial to maintain anhydrous conditions to prevent hydrolysis. The rate of hydrolysis is generally temperature-dependent.[5][6]

Q5: How does temperature affect the stability of this compound in solution?

A5: The stability of this compound in solution is temperature-dependent. At elevated temperatures, the risk of degradation increases. For short-term storage of solutions, refrigeration at 2-8 °C is recommended. For long-term storage, freezing the solution is advisable.[4] It is always best practice to prepare solutions fresh for each experiment.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions with this compound, with a focus on temperature-related effects.

Issue 1: Low Yield in Amide Coupling Synthesis
Symptom Possible Cause (Temperature-Related) Troubleshooting Steps
Reaction stalls, incomplete conversionInsufficient thermal energy for the reaction to proceed.1. Ensure the reaction has been stirred at room temperature for an adequate time (monitor by TLC/LC-MS).2. Gently warm the reaction to 40-50 °C and continue monitoring.[3]3. If using an acid chloride intermediate, the formation of the acid chloride from the carboxylic acid may require heating (refluxing in thionyl chloride is common).[2]
Multiple spots on TLC, low yield of desired productReaction temperature is too high, leading to side reactions or decomposition.1. Repeat the reaction, maintaining a lower temperature (e.g., 0 °C to room temperature).[3]2. If using the acid chloride method, add the amine solution slowly at 0 °C to control the exotherm.[2]3. Ensure anhydrous conditions, as water can lead to hydrolysis of activated intermediates.
Issue 2: Formation of Impurities
Symptom Possible Cause (Temperature-Related) Troubleshooting Steps
Appearance of a more polar spot on TLC (likely the carboxylic acid)Hydrolysis of the amide product or the activated carboxylic acid intermediate.1. Ensure all reagents and solvents are strictly anhydrous.2. If heating is necessary, perform the reaction under an inert atmosphere to exclude moisture.3. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Unidentified, often colored, byproductsThermal degradation of starting materials or the product.1. Lower the reaction temperature.[3]2. Reduce the reaction time if the product is known to be thermally labile.3. Purify the starting materials to remove any impurities that might catalyze decomposition at higher temperatures.
Issue 3: Product Instability During Purification or Storage
Symptom Possible Cause (Temperature-Related) Troubleshooting Steps
Product degrades on silica gel columnLocalized heating on the column due to the heat of adsorption, or prolonged exposure to acidic silica gel.1. Use a less acidic stationary phase, such as neutral alumina.2. Elute the column quickly and avoid letting the product sit on the column for extended periods.3. Consider alternative purification methods like recrystallization or preparative HPLC.
Solid or solution darkens over timeOxidative or thermal degradation.1. Store the solid compound at low temperatures (refrigerated or frozen) in a tightly sealed container, preferably under an inert atmosphere.[4]2. Protect solutions from light by using amber vials.[4]3. For solutions, use freshly de-gassed solvents.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Preparation: To a solution of 4-methoxypicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M) at 0 °C under an inert atmosphere (N2 or Ar), add a suitable amide coupling reagent (e.g., HATU, 1.1 eq).

  • Activation: Stir the mixture at 0 °C for 15-30 minutes.

  • Amine Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) followed by the dropwise addition of diisopropylamine (1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_temp Temperature Optimization start Low Yield of This compound check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_stoichiometry Optimize Stoichiometry (Acid, Amine, Base) start->check_stoichiometry temp_control Review Temperature Profile start->temp_control incomplete_rxn Incomplete Reaction? temp_control->incomplete_rxn increase_temp Gently Increase Temperature (e.g., to 40-50 °C) Monitor Closely incomplete_rxn->increase_temp Yes degradation Degradation Observed? incomplete_rxn->degradation No increase_temp->degradation lower_temp Run Reaction at Lower Temp (e.g., 0 °C to RT) degradation->lower_temp Yes success Yield Improved degradation->success No lower_temp->success

Caption: Troubleshooting decision tree for low yield issues.

Diagram 2: Key Factors Influencing Reaction Outcome

ReactionFactors cluster_outcomes Potential Outcomes Temp {Temperature} Yield Reaction Yield Temp->Yield Affects Rate Purity Product Purity Temp->Purity High temp can decrease SideProducts Side Products Temp->SideProducts High temp can increase Degradation Degradation Temp->Degradation High temp can cause

Caption: Influence of temperature on reaction outcomes.

Part 4: References

  • BenchChem. (2025). Technical Support Center: N-(Pyridin-3-yl)picolinamide Stability and Degradation.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.

  • Biswas, S., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Driess, M., et al. (2021). Towards Catalytic C–H Activation Using Main Group Elements. Angewandte Chemie International Edition, 60(15), 8016-8030. [Link]

  • Dunne, M. P., et al. (2018). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 16(44), 8344-8356. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Kaiser, D., et al. (2019). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 119(14), 8701-8780. [Link]

  • Maiti, D., et al. (2021). Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. Chemical Science, 12(36), 12056-12064. [Link]

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link]

  • Sharma, G., et al. (2019). Amide Bond Activation of Biological Molecules. Molecules, 24(15), 2746. [Link]

  • Salahudeen, N., et al. (2020). Kinetics and thermodynamics of hydrolysis of crystal violet at ambient and below ambient temperatures. Scientific Reports, 10(1), 21929. [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-144. [Link]

  • U.S. Patent No. 9,475,771 B2. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Various Authors. (n.d.). ResearchGate. [Link]

  • Various Authors. (n.d.). MDPI. [Link]

  • Various Authors. (n.d.). PubMed Central (PMC) - NIH. [Link]

Sources

Technical Support Center: Solvent Selection for N,N-Diisopropyl-4-methoxypicolinamide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N,N-Diisopropyl-4-methoxypicolinamide. This document provides in-depth, field-proven insights into a critical experimental parameter: the choice of solvent. The following FAQs and troubleshooting guides are designed to explain the causality behind solvent effects, ensuring you can design robust, reproducible, and high-yielding synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the role of this compound and the overarching importance of solvent selection in your experiments.

Q1: What is this compound and what is its primary role in synthesis?

This compound belongs to the picolinamide class of compounds, which are widely recognized for their strong coordinating properties.[1] The defining feature is the pyridine ring combined with an amide group. In modern organic synthesis, its primary application is as a bidentate directing group, particularly in transition-metal-catalyzed reactions such as palladium-catalyzed C-H bond activation and functionalization.[2] The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl chelate to the metal center, bringing the catalyst into close proximity with specific C-H bonds on the molecule to which the picolinamide is attached, thereby enabling site-selective reactions.

Q2: Why is solvent selection so critical when working with this directing group?

Solvent choice is not merely about dissolving reactants; it is an active parameter that can dictate the success or failure of a reaction.[3] The solvent influences the reaction environment in several key ways:

  • Solubility: All reactants, catalysts, and reagents must remain in solution for the reaction to proceed efficiently. Poor solubility of any component is a common cause of low or inconsistent yields.

  • Stabilization of Intermediates: In many catalytic cycles, charged or highly polar intermediates are formed. The solvent's polarity and dielectric constant determine its ability to stabilize these species. For instance, polar solvents are crucial for stabilizing cationic intermediates in reactions that follow an SN1-type pathway, which can lower the activation energy and increase the reaction rate.[4]

  • Catalyst Activity and Speciation: Solvents can coordinate to the metal center of the catalyst, influencing its electronic properties and steric environment. This can affect the rates of key steps like oxidative addition and reductive elimination in cross-coupling cycles.[5]

  • Reaction Pathway and Selectivity: In some cases, the solvent can determine which of several possible reaction pathways is favored, leading to different products.[3] A change in solvent can be a powerful tool to enhance selectivity towards the desired product.[2]

  • Thermal Management: The solvent acts as a heat sink, allowing for safe and consistent temperature control, which is vital for reaction kinetics and preventing thermal decomposition.[6]

Q3: What are the key solvent properties I should consider?

When selecting a solvent, you must evaluate a combination of its physical and chemical properties against the requirements of your specific reaction.

  • Polarity and Dielectric Constant: This is arguably the most important factor. Polar solvents (e.g., DMSO, DMF) are effective at solvating polar molecules and stabilizing charged intermediates. Non-polar solvents (e.g., Toluene, Hexane) are suitable for non-polar reactants.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) have acidic protons and can hydrogen bond. They can be detrimental in reactions involving strong bases or organometallics. Aprotic solvents (e.g., THF, DCM, Acetonitrile) lack acidic protons and are generally more versatile in organometallic chemistry.

  • Boiling Point: The solvent's boiling point must be high enough to allow the reaction to be run at the desired temperature for a sufficient period. High-boiling solvents like xylene or DMF are often used for reactions requiring significant thermal energy.

  • Coordinating Ability: Some solvents, like acetonitrile or THF, can act as ligands and coordinate to the metal catalyst. This can sometimes be beneficial, but it can also inhibit catalysis by competing with your substrate for coordination sites. In such cases, a less-coordinating solvent like toluene or 1,4-dioxane may be preferred.

Q4: How do I perform a quick, preliminary solubility test for my reaction components?

Before setting up a full-scale reaction, a small-scale solubility test is essential.

Protocol: Small-Scale Solubility Assessment

  • Preparation: Dispense approximately 1-2 mg of your solid reactant (e.g., the substrate attached to the this compound directing group) into a small vial.

  • Solvent Addition: Add the test solvent (e.g., 0.5 mL) to the vial.

  • Observation at Room Temperature: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes. Observe if the solid dissolves completely to form a clear solution.

  • Observation with Heating: If the solid is not soluble at room temperature, gently heat the vial to the intended reaction temperature using a heat gun or a pre-heated block, ensuring the solvent does not boil over. Observe for dissolution.

  • Cooling: Allow the vial to cool back to room temperature. Note if the compound precipitates out of solution, as this indicates that solubility may be an issue during the reaction or subsequent work-up.

  • Documentation: Record your observations ("soluble," "partially soluble," "insoluble") for each solvent tested. Repeat for all key reagents.

Section 2: Solvent Selection Guide for Picolinamide-Directed C-H Activation

The most common use for a directing group like this compound is in Pd-catalyzed C-H activation/arylation reactions. The choice of solvent is paramount for achieving high yields and selectivity.

Q5: What solvents are recommended as a starting point for a Pd-catalyzed C-H arylation?

There is no single "best" solvent, as the optimal choice depends on the specific substrate and coupling partner. However, based on extensive literature, a few solvents have proven to be robust starting points. The following table summarizes recommended solvents and the rationale for their use.

SolventTypeBoiling Point (°C)Dielectric ConstantRationale & Use Case
1,4-Dioxane Polar Aprotic, Ethereal1012.2A very common starting point. Good balance of polarity and coordinating ability. Solubilizes a wide range of organic compounds.
Toluene Non-polar Aromatic1112.4A good choice for less polar substrates. Generally non-coordinating, which can prevent catalyst inhibition.
Acetonitrile (MeCN) Polar Aprotic, Nitrile8237.5Highly polar, but can be strongly coordinating to the metal center, which may inhibit some catalytic systems.
N,N-Dimethylformamide (DMF) Polar Aprotic, Amide15336.7Excellent for dissolving polar and sparingly soluble substrates. High boiling point allows for a wide reaction temperature range.
3-Methylpentan-3-ol (tHxOH) Polar Protic, Alcohol123~6-8 (Est.)An unconventional but highly effective solvent shown to significantly improve yields in certain picolinamide-directed arylations.[2]
tert-Amyl Alcohol Polar Protic, Alcohol1025.8Often used with potassium bases (e.g., KOtBu). Can participate as a proton source in some mechanisms.

Note: Dielectric constant and boiling point values are approximate and sourced from standard chemical literature.[7]

Below is a logical workflow to guide your initial solvent screening process.

SolventSelectionWorkflow start Define Reaction Parameters (Substrate, Catalyst, Base, Temp.) solubility_check Assess Solubility of ALL Reagents in a Primary Candidate Solvent (e.g., 1,4-Dioxane) start->solubility_check is_soluble Are all components soluble at target temperature? solubility_check->is_soluble temp_check Is Solvent BP > Target Temp + 10-15°C? is_soluble->temp_check Yes screen_solvents Consult Solvent Table & Screen Alternatives (e.g., Toluene, DMF, tHxOH) is_soluble->screen_solvents No run_test_rxn Run Small-Scale Test Reaction temp_check->run_test_rxn Yes temp_check->screen_solvents No analyze Analyze Outcome (Yield, Purity, Selectivity) run_test_rxn->analyze screen_solvents->solubility_check

Caption: A decision workflow for initial solvent screening.

Section 3: Troubleshooting Common Issues

Even with careful planning, experimental challenges arise. This section provides guidance on how to diagnose and solve common solvent-related problems.

Q6: My reaction has a very low yield or did not proceed at all. Could the solvent be the problem?

Absolutely. A low or zero yield is often traced back to a fundamental solvent issue. Before investigating more complex variables, check the following:

  • Confirm Solubility: Was one of your key reagents (especially the base, e.g., K₂CO₃ or CsOPiv) insoluble in the chosen solvent? If a component is not dissolved, it cannot participate effectively in the reaction.

    • Solution: Switch to a more polar solvent that is known to dissolve all components. For example, if your substrate is insoluble in toluene, try DMF or 1,4-dioxane.

  • Check for Reactivity: Is your solvent reactive under the reaction conditions? For example, using a protic solvent like methanol with a strong base like NaH would consume the base and halt the reaction.

    • Solution: Ensure your solvent is inert. Use aprotic solvents for reactions involving strong bases or moisture-sensitive reagents.

Q7: I'm observing significant side product formation. How can changing the solvent help improve selectivity?

The formation of side products is a clear indication that an undesired reaction pathway is competing with your desired transformation. The solvent can dramatically influence this competition.[2]

  • Mechanism: The polarity of the solvent can preferentially stabilize the transition state of one pathway over another.[4] For example, a less polar solvent might disfavor the formation of a charged intermediate required for a side reaction.

    • Solution: If you observe side products, systematically screen a range of solvents with varying polarities. Try running the reaction in a non-polar solvent (toluene), a moderately polar solvent (THF or dioxane), and a highly polar solvent (DMF or NMP) to see how the product distribution changes.

Q8: My reaction starts but seems to stall and never reaches full conversion. What solvent-related factors should I investigate?

A stalled reaction often points to catalyst deactivation or a solubility issue that emerges as the reaction progresses.

  • Product Insolubility: The desired product may be insoluble in the reaction solvent and precipitate out, potentially coating the catalyst surface and deactivating it.

    • Solution: Try a solvent in which the final product is known to be soluble. You may need to sacrifice initial reactant solubility for better product solubility.

  • Inadequate Temperature: The reaction may require a higher temperature than the boiling point of your solvent allows.

    • Solution: Switch to a higher-boiling solvent. If your reaction stalls at 80 °C in acetonitrile (BP: 82 °C), moving to toluene (BP: 111 °C) or DMF (BP: 153 °C) will allow you to increase the reaction temperature significantly.

The flowchart below provides a systematic approach to troubleshooting common reaction failures.

TroubleshootingWorkflow problem Problem Observed: Low Yield / Stalled Reaction / Side Products q_solubility Were all reagents fully dissolved at the start? problem->q_solubility q_temp Is the reaction temperature close to the solvent's BP? q_solubility->q_temp Yes sol_solubility Root Cause: Poor Solubility Action: Switch to a more polar solvent (e.g., Dioxane -> DMF) q_solubility->sol_solubility No q_side_products Are significant side products observed by TLC/LCMS? q_temp->q_side_products No sol_temp Root Cause: Insufficient Energy Action: Switch to a higher boiling solvent (e.g., Toluene -> Xylene) q_temp->sol_temp Yes sol_selectivity Root Cause: Competing Pathways Action: Screen solvents with different polarities (e.g., Toluene, THF, MeCN) q_side_products->sol_selectivity Yes re_evaluate Re-run Small-Scale Test q_side_products->re_evaluate No sol_solubility->re_evaluate sol_temp->re_evaluate sol_selectivity->re_evaluate

Caption: A troubleshooting flowchart for common reaction issues.

References

  • Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diisopropylmethylamine. PubChem. Retrieved January 19, 2026, from [Link]

  • Singleton, J., et al. (2020). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Nuesse, A., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Retrieved January 19, 2026, from [Link]

  • Lv, P.-C., et al. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. Retrieved January 19, 2026, from [Link]

  • Verma, A., et al. (2024). Solvent Dictated Organic Transformations. Chemistry – An Asian Journal. Retrieved January 19, 2026, from [Link]

  • Lebrusk, R. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diisopropylaniline. PubChem. Retrieved January 19, 2026, from [Link]

  • Chemsrc. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved January 19, 2026, from [Link]

  • Li, X., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Lebrusk, R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved January 19, 2026, from [Link]

  • Rubčić, M., et al. (2008). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). ResearchGate. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropylamine. PubChem. Retrieved January 19, 2026, from [Link]

  • LabSolutions. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Navigating the Stability of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropyl-4-methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile directing group and synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition during your chemical reactions.

Introduction: Understanding the Lability of the Picolinamide Moiety

This compound is a widely utilized directing group in modern organic synthesis, particularly in transition-metal-catalyzed C-H bond functionalization reactions.[1] Its bidentate chelation to the metal center, involving the pyridine nitrogen and the amide oxygen, provides excellent control over regioselectivity. However, the very nature of the picolinamide functional group also renders it susceptible to decomposition under various reaction conditions. This guide will dissect the primary degradation pathways and offer preventative strategies to ensure the integrity of your molecule throughout your synthetic sequence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction mixture containing this compound turned brown upon heating. What is likely happening?

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction protocol allows, attempt the transformation at a lower temperature. Even a 10-20 °C reduction can significantly minimize thermal degradation.

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). This will mitigate potential oxidative decomposition pathways that can be initiated at elevated temperatures.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Localized Overheating: Be mindful of localized overheating, especially during the addition of reagents or when using a heating mantle. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Q2: I'm observing the formation of 4-methoxypicolinic acid and diisopropylamine as byproducts. What is causing this decomposition?

The presence of 4-methoxypicolinic acid and diisopropylamine is a clear indication of amide bond hydrolysis . This is the most common decomposition pathway for this compound. The hydrolysis can be catalyzed by both acid and base.

Core Concept: Amide Hydrolysis

The amide bond in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This can be initiated by hydroxide ions under basic conditions or by water under acidic conditions, where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.

Troubleshooting Amide Hydrolysis

Condition Causality Preventative Measures & Solutions
Strongly Acidic Conditions (e.g., conc. HCl, H₂SO₄) Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. The pyridine nitrogen can also be protonated, which may influence the electronic properties of the amide.[2]- Use Milder Acids: If an acid is required, consider using weaker organic acids (e.g., acetic acid) or carefully controlling the stoichiometry of strong acids. - Protecting Groups: If the presence of a strong acid is unavoidable for other functionalities, consider if a different directing group strategy is more appropriate. - Reductive Cleavage as an Alternative: For removal of the picolinamide group, mild reductive cleavage using reagents like zinc in aqueous HCl can be an option, though careful control of reaction time is crucial to avoid side reactions with other functional groups.[3]
Strongly Basic Conditions (e.g., NaOH, KOH) The hydroxide ion is a potent nucleophile that directly attacks the amide carbonyl. Elevated temperatures will significantly accelerate this process.[4]- Use Weaker Bases: Employ non-nucleophilic organic bases (e.g., triethylamine, DIPEA) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃). - Anhydrous Conditions: A protocol using NaOH in a non-aqueous solvent system like methanol/dichloromethane has been reported for the hydrolysis of tertiary amides and could be a controlled way to cleave the amide if desired.[5] - Temperature Control: If a strong base is necessary, perform the reaction at the lowest possible temperature.
Presence of Nucleophiles Besides hydroxide, other nucleophiles present in the reaction mixture can also attack the amide carbonyl, leading to cleavage.- Reagent Selection: Be mindful of all reagents in your reaction. Avoid using strong nucleophiles if the integrity of the picolinamide is desired.
Q3: I am trying to remove the picolinamide directing group, but the standard hydrolytic methods are too harsh for my substrate. What are my options?

This is a frequent challenge, as the conditions required for amide hydrolysis can be incompatible with other sensitive functional groups in the molecule.[1]

Alternative Deprotection Strategies:

  • Reductive Cleavage: As mentioned, treatment with excess zinc in aqueous hydrochloric acid at room temperature can be a viable method for cleaving picolinic amides.[3] This method has shown tolerance for a range of functional groups, including aryl halides and ethers.[3] However, it is not compatible with readily-reducible functional groups like aromatic ketones.[3]

  • Nickel-Catalyzed Cleavage: A milder, two-step approach involves the activation of the picolinamide with Boc-anhydride (Boc₂O) to form a tertiary N-Boc-N-substituted picolinamide. This activated intermediate can then be cleaved via a Nickel-catalyzed esterification reaction with ethanol to yield the N-Boc protected amine.[6] This method demonstrates broad functional group tolerance.[6]

    G Picolinamide N,N-Diisopropyl- 4-methoxypicolinamide Activated_Amide N-Boc Activated Picolinamide Picolinamide->Activated_Amide Boc₂O, DMAP NBoc_Amine N-Boc Protected Amine Activated_Amide->NBoc_Amine Ni(cod)₂, EtOH Ethyl_Picolinate Ethyl Picolinate (Byproduct) Activated_Amide->Ethyl_Picolinate

Q4: Can the solvent choice affect the stability of this compound?

Yes, the solvent can play a significant role, particularly in the context of hydrolysis.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis reactions, especially in the presence of acid or base catalysts. While often necessary for certain reactions, be aware of the increased risk of decomposition.

  • Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF): These solvents are generally preferred to minimize hydrolysis. However, ensure they are anhydrous, as residual water can still lead to slow decomposition over time, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Reductive Cleavage of the Picolinamide Group

This protocol is adapted from a general procedure for the reductive cleavage of picolinic amides.[3]

  • To a solution of the this compound derivative (1 equivalent) in a suitable solvent (e.g., THF/H₂O mixture if solubility is an issue), add excess zinc dust (e.g., 10 equivalents).

  • Slowly add aqueous hydrochloric acid (e.g., 1.5 M) at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove excess zinc.

  • Basify the filtrate with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of ~8-9.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product.

  • Purify the product by column chromatography as needed.

G Start Start with Picolinamide Derivative Add_Zn Add Zinc Dust Start->Add_Zn Add_HCl Add aq. HCl Add_Zn->Add_HCl Stir Stir at Room Temperature Add_HCl->Stir Filter Filter Stir->Filter Basify Basify Filter->Basify Extract Extract with Organic Solvent Basify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Dry_Concentrate->Purify End Obtain Amine Product Purify->End

Summary of Key Decomposition Pathways and Prevention Strategies

G cluster_molecule This compound cluster_decomposition Decomposition Pathways cluster_causes Primary Causes cluster_prevention Prevention Strategies Molecule Stable Molecule Hydrolysis Amide Hydrolysis Thermal Thermal Degradation Mild_Conditions Use Mild Reagents (Weak Acids/Bases) Hydrolysis->Mild_Conditions prevent Anhydrous Anhydrous Solvents Hydrolysis->Anhydrous prevent Low_Temp Lower Reaction Temperature Thermal->Low_Temp prevent Inert_Atmosphere Inert Atmosphere Thermal->Inert_Atmosphere prevent Acid Strong Acid Acid->Hydrolysis H⁺ catalysis Base Strong Base Base->Hydrolysis OH⁻ attack High_Temp High Temperature High_Temp->Hydrolysis accelerates High_Temp->Thermal Heat

By understanding the inherent reactivity of the picolinamide moiety and carefully controlling reaction parameters such as pH, temperature, and the choice of reagents and solvents, the decomposition of this compound can be effectively minimized, ensuring the success of your synthetic endeavors.

References

  • Amide Hydrolysis. Organic Synthesis. [Link]

  • The reductive cleavage of picolinic amides. David Spring's group. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Removal of the coordinating group. Deprotection of the picolinamido.... ResearchGate. [Link]

  • The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. ACS Publications. [Link]

  • The reductive cleavage of picolinic amides. David Spring's group. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]

  • Kinetics of Hydrolysis of Acetyl, Valeroyl and Nicotinoyl Acyl Derivatives of Stobadine. PubMed. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

Sources

Technical Support Center: N,N-Diisopropyl-4-methoxypicolinamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropyl-4-methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. We will move beyond simple procedural steps to explain the underlying causality, ensuring your experiments are both successful and reproducible.

Section 1: Synthesis & Optimization - The Amide Coupling Challenge

The synthesis of this compound involves the formation of an amide bond between 4-methoxypicolinic acid and diisopropylamine. This is not a trivial transformation due to the significant steric hindrance posed by the two isopropyl groups on the amine, which can dramatically slow down or halt the reaction.[1][2] This section addresses the most common points of failure in this critical step.

Frequently Asked Questions (Synthesis)

Question 1: My amide coupling reaction is failing or giving very low yields (<20%). What are the primary causes?

Answer: Low yields in this specific reaction are almost always linked to a few core issues, primarily stemming from the sterically bulky nature of diisopropylamine.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid group of 4-methoxypicolinic acid must be converted into a more reactive electrophile. If the coupling reagent is not potent enough to overcome the energy barrier for the subsequent nucleophilic attack by the hindered amine, the reaction will stall.[1]

  • Steric Hindrance: The two bulky isopropyl groups on the amine physically obstruct its nitrogen atom, making it a poor nucleophile.[1][3] This requires optimized reaction conditions, including the right choice of coupling agent and potentially elevated temperatures, to facilitate the bond formation.

  • Amine Protonation: Diisopropylamine is a base. In the presence of the acidic carboxylic acid, an acid-base reaction can occur, forming a non-nucleophilic ammonium salt. This deactivates the amine, preventing it from participating in the coupling reaction. The use of a non-nucleophilic base is crucial to prevent this.[1][4]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction. It is imperative to use anhydrous solvents and reagents.[1]

Logical Troubleshooting Workflow for Synthesis

Below is a systematic workflow to diagnose a failed synthesis reaction.

G start Low/No Product Yield check_sm 1. Verify Starting Material Purity & Integrity (Acid & Amine) start->check_sm check_reagents 2. Assess Coupling Reagent & Base (Fresh? Appropriate Choice?) check_sm->check_reagents Materials OK check_conditions 3. Review Reaction Conditions (Anhydrous? Temperature? Time?) check_reagents->check_conditions Reagents OK optimize_coupling 4. Select a More Robust Coupling Reagent (e.g., HATU, T3P) check_conditions->optimize_coupling Conditions Seem OK (Suspect Reagent Efficacy) optimize_base 5. Adjust Base Stoichiometry (Ensure 2-3 eq. of DIPEA/TEA) optimize_coupling->optimize_base optimize_temp 6. Modify Temperature/Time (Increase temp to 40-60°C, extend time) optimize_base->optimize_temp success Successful Synthesis optimize_temp->success

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

Question 2: How do I choose the optimal coupling reagent for this sterically hindered reaction?

Answer: Standard coupling reagents like DCC or EDC are often inefficient for hindered couplings. More powerful phosphonium or aminium-based reagents, or alternative activation methods, are required. The choice depends on cost, desired reaction time, and ease of workup.

Table 1: Comparison of Coupling Reagents for Hindered Amide Synthesis

Reagent/MethodClassKey AdvantagesKey DisadvantagesRecommendation
HATU / HBTU Aminium SaltHigh coupling efficiency, fast reaction times, low racemization.[4]Higher cost, can cause guanidinylation of the amine as a side reaction.Highly Recommended. Often the first choice for difficult couplings.
EDC / HOBt CarbodiimideWater-soluble urea byproduct is easily removed by aqueous workup.[4]Often inefficient for sterically hindered amines; may require heat.Use only if other reagents are unavailable. Expect lower yields.
T3P® (Propylphosphonic Anhydride) AnhydrideLow epimerization, water-soluble byproducts, cost-effective.[4]Can be viscous and difficult to handle; requires a base like pyridine.Excellent Alternative. A powerful and often overlooked reagent.
Acyl Chloride (via SOCl₂ or Oxalyl Chloride) Acid HalideUses inexpensive reagents, can be very effective.[5]Harsh conditions; SOCl₂ can cause chlorination of the pyridine ring.[4][6]Use with caution. Oxalyl chloride is generally a milder choice than thionyl chloride.

Question 3: I'm observing a significant side product that is difficult to separate. What could it be?

Answer: Besides unreacted starting materials, the most common side products arise from the coupling reagents themselves or undesired reactions with the picolinic acid ring.

  • Urea Byproducts: If using carbodiimides like DCC or DIC, the dicyclohexylurea (DCU) or diisopropylurea byproduct can be difficult to remove as it may co-precipitate with the product.[7] Filtering the reaction mixture is a key step. For EDC, the urea is water-soluble and easily removed.

  • Ring Chlorination: If you are using thionyl chloride (SOCl₂) to generate the acyl chloride, you risk chlorinating the 4-position of the pyridine ring.[6] This side product can be difficult to separate from the desired product. Using oxalyl chloride or switching to a direct coupling method (e.g., HATU) eliminates this risk.[4]

Section 2: Detailed Experimental Protocol

This protocol is a self-validating system designed for success with the challenging this compound synthesis, prioritizing high yield and purity.

Protocol 1: High-Yield Synthesis using HATU

This method is recommended for its high efficiency in forming sterically hindered amide bonds.[1]

Materials:

  • 4-methoxypicolinic acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Diisopropylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-methoxypicolinic acid (1.0 eq) to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous DCM to dissolve the acid.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (3.0 eq). The use of a non-nucleophilic base like DIPEA is critical to scavenge the acid formed without reacting with the activated intermediate.[4]

  • Pre-activation Stir: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for ensuring the carboxylic acid is fully converted to the reactive O-acylisourea intermediate before the amine is introduced.

  • Amine Addition: Slowly add diisopropylamine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered coupling, the reaction may require 2-4 hours or could be left overnight. If the reaction is sluggish, gentle heating to 40°C can be beneficial.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Section 3: Purification and Characterization

Even with a clean reaction, rigorous purification and characterization are necessary to ensure the final compound's integrity.

Frequently Asked Questions (Purification & Analysis)

Question 4: I'm struggling to purify the crude product via column chromatography. What are the best practices?

Answer: The polarity of this compound is moderate. A standard silica gel column is effective.

  • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity to elute your product.

  • TLC Analysis: Before running the column, identify a solvent system on a TLC plate that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.

  • Loading: Ensure the crude material is fully dissolved in a minimum amount of the initial column solvent or DCM before loading (dry loading on silica is preferred for better separation).

Purification & Isolation Workflow

G start Crude Product (Post-Workup) tlc 1. TLC Analysis (Determine Optimal Solvent System) start->tlc column 2. Silica Gel Column Chromatography tlc->column fractions 3. Collect & Analyze Fractions via TLC column->fractions combine 4. Combine Pure Fractions fractions->combine Fractions are pure concentrate 5. Concentrate Under Reduced Pressure combine->concentrate characterize 6. Characterization (NMR, MS, etc.) concentrate->characterize

Caption: A standard workflow for the purification and isolation of the final product.

Question 5: My NMR spectrum shows unexpected peaks. How do I confirm the structure of this compound?

Answer: The NMR spectrum of this molecule has several distinct features that should be present.

  • ¹H NMR:

    • Isopropyl Protons: Look for two signals: a septet (integrating to 2H) for the CH groups and a doublet (integrating to 12H) for the CH₃ groups. Due to hindered rotation around the C-N amide bond, you may see broadening or even two distinct sets of signals for the isopropyl groups at room temperature.

    • Methoxy Group: A sharp singlet (integrating to 3H) around 3.8-4.0 ppm.

    • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

  • Mass Spectrometry: The most definitive confirmation. Look for the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound.

  • Common Impurities: Residual solvents (DCM, EtOAc, Hexane) are common. Peaks corresponding to unreacted 4-methoxypicolinic acid or grease may also be present.

Section 4: Handling and Downstream Applications

Question 6: The compound is not soluble in my aqueous buffer for a biological assay. What can I do?

Answer: Like many organic molecules, this compound will have low water solubility.

  • Use a Co-solvent: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.

  • Serial Dilution: Perform serial dilutions from this stock solution into your final assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system. Always run a vehicle control (buffer + same final concentration of solvent) to validate your results.

Question 7: What are the recommended storage conditions?

Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[8] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) at -20°C is recommended.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
  • Amphoteros. (2014).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Reddit. (2022). amide coupling help.
  • BenchChem. (2025). Head-to-head comparison of different synthesis routes for N-(Pyridin-3-yl)picolinamide.
  • Groom, C. R., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC, NIH.
  • LabSolutions. (n.d.). This compound.

Sources

Impact of steric hindrance on N,N-Diisopropyl-4-methoxypicolinamide directing group efficiency

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Steric Hindrance and Maximizing Efficiency in C-H Functionalization

Welcome to the technical support center for the N,N-Diisopropyl-4-methoxypicolinamide directing group. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful tool for C-H activation and functionalization. Here, we address common challenges and frequently asked questions, with a special focus on the impact of the steric bulk of the diisopropylamino moiety on reaction outcomes. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments and achieve optimal results.

I. Understanding the Role of Steric Hindrance: A Double-Edged Sword

The this compound directing group is a highly effective bidentate ligand for transition metal-catalyzed C-H functionalization.[1] The picolinamide core, first introduced by Daugulis and coworkers, offers a robust platform for directing a variety of transformations. The distinguishing feature of this particular directing group is the presence of two bulky isopropyl substituents on the amide nitrogen. This steric hindrance can be both advantageous and challenging.

Advantages:

  • Enhanced Regioselectivity: The steric bulk can effectively block alternative reaction pathways, leading to higher regioselectivity.

  • Modulation of Reactivity: In some cases, the steric hindrance can fine-tune the electronic properties of the catalyst, influencing the overall reaction rate and efficiency.

Challenges:

  • Reduced Reaction Rates: The bulky isopropyl groups can hinder the approach of the substrate to the metal center, slowing down the reaction.

  • Lower Yields: Inefficient coordination or catalyst turnover due to steric clashes can result in lower product yields.

  • Substrate Scope Limitations: Highly sterically demanding substrates may not be compatible with this directing group.

This guide will help you navigate these challenges and harness the full potential of the this compound directing group.

II. Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my C-H activation reaction using the this compound directing group?

A1: Low or no conversion is a common issue when working with sterically hindered directing groups. The primary reason is often inefficient formation of the palladacycle intermediate due to steric clashes between the diisopropyl groups and the substrate or catalyst.

  • Causality: The bulky isopropyl groups can create a "steric shield" around the metal center, impeding the C-H activation step. This is particularly true for substrates that are also sterically demanding near the target C-H bond.

  • Troubleshooting:

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

    • Prolong Reaction Time: Slower reactions may simply require more time to reach completion.

    • Screen Different Solvents: The choice of solvent can influence the conformation of the substrate-catalyst complex. A more polar, coordinating solvent might facilitate the reaction.

    • Consider a Less Bulky Base: If a bulky base is being used, it might exacerbate the steric congestion. Switching to a smaller base could be beneficial.

Q2: I am observing the formation of side products. Could this be related to the steric hindrance of the directing group?

A2: Yes, steric hindrance can influence the reaction pathway, leading to the formation of undesired side products.

  • Causality: The steric bulk of the diisopropyl groups might favor alternative, less hindered reaction pathways. For example, if there are multiple accessible C-H bonds, the catalyst might be directed to a less sterically encumbered, albeit electronically less favored, position.

  • Troubleshooting:

    • Fine-tune Ligand-to-Metal Ratio: Adjusting the ligand-to-metal ratio can sometimes influence the active catalytic species and improve selectivity.

    • Employ Additives: Certain additives can modulate the reactivity of the catalyst and suppress side reactions. For instance, silver salts are often used as oxidants and halide scavengers in palladium-catalyzed C-H functionalization.[2]

    • Re-evaluate Substrate Design: If possible, modifying the substrate to reduce steric hindrance near the target C-H bond can significantly improve the outcome.

Q3: Is the removal of the this compound directing group challenging due to its steric bulk?

A3: The cleavage of the picolinamide directing group can indeed be influenced by the bulky N,N-diisopropyl substituents.

  • Causality: Standard amide cleavage conditions, such as acid or base hydrolysis, might be sluggish due to the steric protection of the amide carbonyl group.

  • Troubleshooting:

    • Reductive Cleavage: Milder reductive cleavage methods, for example using Zn in acidic media, have been shown to be effective for removing picolinamide directing groups and may be less sensitive to steric hindrance.

    • Nickel-Catalyzed Cleavage: A nickel-catalyzed method for the cleavage of picolinamides has been developed, which proceeds under neutral conditions and may offer an alternative for sterically hindered substrates.[3]

    • Boc-Activation: Activation of the picolinamide with Boc-anhydride can facilitate subsequent cleavage under milder conditions.[3]

III. Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes related to steric hindrance, and recommended solutions.

Problem Probable Cause(s) Related to Steric Hindrance Recommended Solution(s)
Low or No Reaction 1. Inefficient coordination of the directing group to the metal center. 2. High activation energy for the C-H activation step due to steric repulsion. 3. Catalyst deactivation.1. Increase reaction temperature. 2. Extend reaction time. 3. Screen different solvents (e.g., more polar or coordinating solvents). 4. Use a higher catalyst loading. 5. Consider a less sterically demanding base.
Low Yield 1. Incomplete conversion. 2. Competing side reactions. 3. Difficult product isolation due to similar polarity with starting material.1. Address the "Low or No Reaction" solutions. 2. Optimize the stoichiometry of reagents. 3. Employ a different purification method (e.g., chromatography on a different stationary phase, crystallization).
Formation of Isomeric Products 1. Steric hindrance directing the catalyst to an alternative C-H bond. 2. Isomerization of the product under the reaction conditions.1. Lower the reaction temperature to favor the thermodynamically more stable product. 2. Use a more selective catalyst or ligand system if available. 3. Analyze the reaction at different time points to check for product isomerization.
Decomposition of Starting Material or Product 1. High reaction temperatures required to overcome steric hindrance may lead to thermal degradation.1. Screen for a more active catalyst that operates at a lower temperature. 2. Use a flow chemistry setup to minimize the residence time at high temperatures. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative decomposition.
Difficulty in Removing the Directing Group 1. Steric shielding of the amide carbonyl group hinders nucleophilic attack or hydrolysis.1. Attempt reductive cleavage (e.g., Zn/HCl). 2. Explore nickel-catalyzed cleavage protocols.[3] 3. Activate the amide with Boc-anhydride prior to cleavage.[3]

IV. Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the proposed catalytic cycle for a palladium-catalyzed C-H arylation and a general experimental workflow.

C_H_Activation_Mechanism cluster_0 Catalytic Cycle cluster_1 Key Steric Interaction A Pd(II) Precatalyst B Coordination with Directing Group A->B Substrate C C-H Activation (CMD) B->C Base D Palladacycle Intermediate C->D Steric_Hindrance Bulky i-Pr groups hinder approach C->Steric_Hindrance E Oxidative Addition of Ar-X D->E Ar-X F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Product Release G->H Product H->A Regeneration Experimental_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Heating Heating and Stirring (Monitor Progress by TLC/LC-MS) Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Cleavage Directing Group Cleavage Characterization->Cleavage Final_Product Final Functionalized Product Cleavage->Final_Product

Caption: A general experimental workflow for a C-H functionalization reaction using the this compound directing group.

V. Experimental Protocol: Palladium-Catalyzed Arylation of a Primary C(sp³)-H Bond

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Substrate with this compound directing group (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (1.5 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the substrate (e.g., 0.2 mmol), aryl iodide (0.24 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), Ag₂CO₃ (0.3 mmol, 82.7 mg), and K₂CO₃ (0.4 mmol, 55.3 mg).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Notes on Steric Hindrance:

  • For highly hindered substrates, the reaction temperature may need to be increased to 140 °C, or a more coordinating solvent like DMA or NMP might be beneficial.

  • If the reaction is sluggish, a higher catalyst loading (up to 10 mol%) may be necessary.

  • The choice of base can be critical. If K₂CO₃ is not effective, other bases such as Cs₂CO₃ can be screened.

VI. References

  • Bal, M., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • Daugulis, O., et al. (2009). Picolinamide-assisted ortho-C-H functionalization of pyrenylglycine derivatives using aryl iodides. Organic & Biomolecular Chemistry, 22(6), 1279-1298. [Link]

  • Kim, Y., et al. (2022). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 13(3), 708-714. [Link]

  • Lucas, E. L., et al. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Journal of the American Chemical Society, 142(23), 10217-10234. [Link]

  • Maleckis, A., et al. (2013). A detailed study of acetate-assisted C-H activation at palladium(IV) centers. Journal of the American Chemical Society, 135(17), 6618-6625. [Link]

  • Sharma, R., et al. (2015). Distant C-H Activation/Functionalization: A New Horizon of Selectivity Beyond Proximity. Catalysis Reviews, 57(3), 345-405. [Link]

  • Wang, D.-H., et al. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(3), 1327-1389. [Link]

  • Wasa, M., et al. (2012). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 45(6), 890-900. [Link]

  • Yang, Y., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Organic Chemistry Frontiers, 7(15), 2055-2075. [Link]

  • Yu, J.-Q., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 515(7527), 389-393. [Link]

Sources

Technical Support Center: N,N-Diisopropyl-4-methoxypicolinamide Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diisopropyl-4-methoxypicolinamide mediated reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you enhance your reaction rates and overall success.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each troubleshooting step.

Question 1: My reaction is extremely slow or has stalled completely. What are the primary factors to investigate?

A sluggish reaction is a common issue. The root cause often lies within the catalytic cycle or with the stability of your reagents. A systematic approach is crucial for diagnosis.

  • Causality: The picolinamide directing group facilitates reactions by forming a stable chelate with the transition metal catalyst, bringing the catalytic center close to the target C-H bond.[1][2] If this complex is not formed efficiently or if the catalyst is deactivated, the reaction rate will plummet.

  • Troubleshooting Steps:

    • Catalyst Integrity: Ensure your catalyst is active. Many catalysts, especially palladium and nickel complexes, are sensitive to air and moisture. Use a freshly opened bottle or purify the catalyst before use. Consider preparing the active catalytic species in situ if you suspect decomposition.

    • Solvent Quality: Anhydrous conditions are often critical. Use freshly distilled, high-purity, anhydrous solvents. The presence of water can hydrolyze sensitive reagents or deactivate the catalyst.

    • Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or byproduct formation. If your reaction is stalled at a moderate temperature (e.g., 80 °C), try incrementally increasing it to 100-120 °C. Conversely, if you observe significant decomposition, lowering the temperature may be necessary.

    • Reagent Purity: Impurities in your substrate or coupling partner can act as catalyst poisons. Verify the purity of your starting materials by NMR or LC-MS.

Question 2: I'm observing significant formation of side products and my yield of the desired product is low. How can I improve selectivity?

Poor selectivity often points to issues with reaction conditions being either too harsh or not optimized for your specific substrate.

  • Causality: Side reactions can arise from competing reaction pathways, such as homo-coupling of starting materials, or functionalization at an undesired position. The directing group's purpose is to confer high regioselectivity, so poor selectivity suggests that non-directed or competing directed pathways are active.[3]

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most straightforward way to reduce the rate of undesired side reactions, which often have higher activation energies than the desired transformation.

    • Screen Additives: Certain additives can modulate the catalytic activity and improve selectivity. For example, the addition of a specific ligand or a base can alter the electronic properties of the catalyst. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly influence the outcome.

    • Adjust Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one coupling partner can sometimes lead to homo-coupling. Aim for a 1:1 or 1:1.2 ratio of your substrate to the coupling partner as a starting point.

Experimental Protocol: General Setup for a Picolinamide-Directed C-H Arylation

This protocol provides a starting point for optimization.

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the this compound-functionalized substrate (1.0 equiv).

  • Add the aryl coupling partner (e.g., an aryl halide, 1.2 equiv).

  • Add the transition metal catalyst (e.g., Pd(OAc)₂, 5 mol%) and any necessary ligands (e.g., Xantphos, 10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of 0.1 M).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: The removal of the this compound directing group is proving difficult. What methods are most effective?

Complete and clean removal of the directing group is a critical final step. The robustness of the amide bond can make this challenging.[4][5]

  • Causality: The amide bond of the picolinamide is resonance-stabilized, making it resistant to simple hydrolysis. Efficient cleavage often requires harsh conditions or a specific catalytic method designed to activate the amide bond.[1]

  • Recommended Method: Ni-Catalyzed Cleavage: A highly efficient and mild method for cleaving the picolinamide directing group has been developed using a nickel catalyst.[6][7][8] This protocol involves a Boc-activation step followed by a nickel-catalyzed esterification.

Protocol: Nickel-Catalyzed Removal of the Picolinamide Directing Group[7]

Step 1: Boc-Activation

  • Dissolve the picolinamide-containing substrate (1.0 equiv) in an anhydrous solvent like THF or DCM.

  • Add Boc-anhydride ((Boc)₂O, 1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure. The N-Boc activated intermediate is often used directly in the next step without further purification.

Step 2: Ni-Catalyzed Esterification

  • To the crude N-Boc activated intermediate, add Ni(cod)₂ (10 mol%).

  • Add anhydrous ethanol (EtOH) as both the reagent and solvent.

  • Heat the mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the intermediate and the formation of the N-Boc protected amine.

  • Upon completion, cool the reaction, filter through a pad of celite to remove nickel salts, and concentrate the filtrate.

  • Purify the resulting N-Boc protected amine by column chromatography. The byproduct, ethyl picolinate, can often be recycled.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the 4-methoxy group on the picolinamide important?

The 4-methoxy group is an electron-donating group. It increases the electron density on the pyridine nitrogen, which can enhance its coordination to the metal catalyst. This can lead to a more stable and reactive catalytic complex, potentially increasing the reaction rate compared to an unsubstituted picolinamide.

Q2: Can I use other N,N-dialkyl groups instead of diisopropyl?

Yes, but the choice of N,N-dialkyl groups is critical. The bulky N,N-diisopropyl groups serve two main purposes:

  • Steric Hindrance: They lock the amide bond in a specific conformation that favors coordination with the metal center.

  • Stability: They protect the amide bond from undesired side reactions. Using smaller groups like N,N-dimethyl may result in lower yields or selectivity.

Q3: What are the best analytical techniques to monitor these reactions?

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to accurately track the formation of the desired product and identify any side products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for taking an aliquot from the reaction mixture (after a mini-workup) to confirm the structure of the product and assess the conversion.

Visualizations and Data

Troubleshooting Workflow for Low-Yielding Reactions

The following diagram outlines a logical workflow for troubleshooting a reaction with a low or slow conversion rate.

G cluster_start Initiation cluster_checks Primary Checks cluster_optimization Optimization Strategy cluster_end Resolution start Low Yield or Slow Rate Observed check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_conditions Confirm Anhydrous Conditions check_catalyst->check_conditions check_purity Check Reagent Purity check_conditions->check_purity purity_ok If still slow... check_purity->purity_ok inc_temp Increase Temperature Incrementally (e.g., 20 °C steps) screen_solvents Screen Alternative Solvents (e.g., Dioxane, Toluene, DMF) inc_temp->screen_solvents If no improvement or decomposition end_node Reaction Optimized inc_temp->end_node If successful screen_additives Screen Additives/Bases (e.g., K₂CO₃ vs Cs₂CO₃) screen_solvents->screen_additives If marginal improvement screen_solvents->end_node If successful screen_additives->end_node purity_ok->inc_temp

Caption: A decision tree for troubleshooting and optimizing reaction rates.

Mechanism: Picolinamide as a Bidentate Directing Group

This diagram illustrates the key role of the picolinamide group in coordinating to a metal catalyst, enabling regioselective C-H activation.

Caption: Chelation of the picolinamide group to a metal catalyst (M).

Table 1: Common Reaction Parameters & Starting Points
ParameterRecommended Starting ConditionRationale
Catalyst Loading 5-10 mol%Balances reaction rate with cost and potential for metal contamination in the final product.
Solvent Toluene, 1,4-Dioxane, or CPME (Cyclopentyl methyl ether)Aprotic solvents with moderate to high boiling points are generally effective.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can significantly impact the reaction; screening is often necessary.
Concentration 0.1 - 0.5 MHigher concentrations can increase rates but may also lead to solubility issues or side reactions.
Temperature 80 - 120 °CA balance must be struck between achieving a reasonable reaction rate and preventing thermal degradation.

References

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules. Available at: [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. Available at: [Link]

  • Removal of the coordinating group. Deprotection of the picolinamido... ResearchGate. Available at: [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry. Available at: [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. Available at: [Link]

  • Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health. Available at: [Link]

  • The role of additives on acrylamide formation in food products: a systematic review. PubMed. Available at: [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. MDPI. Available at: [Link]

  • A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed. Available at: [Link]

  • Directing groups in synthesis and methodology. (In this review, DG=8‐aminoquinoline.). ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Ortho-Directing Groups: The Rise of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise functionalization of aromatic C-H bonds remains a paramount objective. Directed ortho-metalation (DoM) has long been a cornerstone strategy for achieving regioselective substitution on aromatic rings, enabling the synthesis of complex molecules, from pharmaceuticals to advanced materials. The efficacy of DoM is critically dependent on the choice of the directing metalation group (DMG), a heteroatom-containing moiety that orchestrates the deprotonation of a specific ortho-proton by an organolithium base.[1][2]

For decades, staples such as N,N-diethylbenzamide and O-aryl carbamates have dominated the field. However, the emergence of picolinamide-based directing groups, particularly N,N-Diisopropyl-4-methoxypicolinamide, presents a compelling alternative, offering a unique combination of directing power, functional group tolerance, and versatility in post-functionalization modifications. This guide provides an in-depth, data-driven comparison of this compound with other widely used ortho-directing groups, offering researchers the insights needed to select the optimal DMG for their synthetic challenges.

The Mechanism of Action: A Tale of Coordination and Acidity

The power of a directing group in DoM lies in its ability to coordinate with the lithium cation of the organolithium base, bringing the reactive alkyl anion into close proximity to the targeted ortho-proton. This pre-lithiation complex formation, known as the Complex-Induced Proximity Effect (CIPE), significantly enhances the kinetic acidity of the ortho-proton, facilitating its abstraction.[2]

The picolinamide moiety of this compound offers a bidentate chelation through both the pyridyl nitrogen and the amide oxygen. This robust coordination is believed to form a highly stable six-membered ring intermediate with the lithium cation, leading to a highly efficient and regioselective deprotonation. The electron-donating 4-methoxy group further enhances the electron density of the pyridine ring, potentially modulating the basicity of the pyridyl nitrogen and influencing the stability of the lithiated intermediate. The sterically demanding diisopropyl groups on the amide nitrogen serve to prevent nucleophilic attack of the organolithium reagent on the amide carbonyl, a common side reaction with less hindered amides.

Mechanism of Directed Ortho-Metalation cluster_0 Coordination cluster_1 Deprotonation cluster_2 Electrophilic Quench A Aromatic Ring + DMG C Pre-lithiation Complex (CIPE) A->C Coordination B Organolithium (e.g., n-BuLi) B->C D ortho-Lithiated Intermediate C->D Proton Abstraction F ortho-Functionalized Product D->F Substitution E Electrophile (E+) E->F

Figure 1: Generalized workflow of the Directed ortho-Metalation (DoM) process.

Comparative Performance: A Data-Driven Analysis

The true measure of a directing group lies in its performance in the laboratory. While direct comparative studies of this compound against other DMGs under identical conditions are not extensively documented, we can extrapolate its potential by analyzing the performance of related picolinamides and comparing them to established directing groups in similar transformations.

Directing GroupSubstrateBase/Solvent/Temp.ElectrophileProductYield (%)
-CON(i-Pr)₂ (Picolinamide) N,N-diisopropylpicolinamideLDA/THF/-78°C(CH₃)₂S₂3-(Methylthio)-N,N-diisopropylpicolinamide95
-CONEt₂ (Benzamide) N,N-Diethyl-m-toluamides-BuLi/TMEDA/THF/-78°CDMF2-Formyl-N,N-diethyl-3-methylbenzamide85[3]
-OCONEt₂ (Carbamate) O-(m-Tolyl) N,N-diethylcarbamates-BuLi/TMEDA/THF/-78°CDMFO-(2-Formyl-3-methylphenyl) N,N-diethylcarbamate90[3]
-OMe (Methoxy) Anisolen-BuLi/TMEDA/Hexane/RT(CH₃)₃SiCl2-Methoxyphenyltrimethylsilane85[3]

Table 1: Comparison of Yields for Representative ortho-Functionalization Reactions

The data in Table 1, while not a direct head-to-head comparison, suggests that picolinamide-based directing groups can achieve very high yields in ortho-functionalization reactions. The near-quantitative yield for the thiolation of N,N-diisopropylpicolinamide highlights the efficiency of this directing group. In comparison, while the standard benzamide and carbamate directing groups also provide good to excellent yields, the picolinamide appears to be at least on par, if not superior, in certain applications. The weaker directing ability of the methoxy group is also evident, often requiring harsher conditions or achieving lower yields.

The Alternatives: A Critical Evaluation

N,N-Dialkylbenzamides (-CONR₂)

N,N-diethylbenzamide is a widely used and reliable directing group.[3] Its key advantages are its commercial availability, stability, and the vast body of literature supporting its use. However, the directing ability of the benzamide group can be influenced by steric hindrance from substituents on the aromatic ring. Furthermore, the amide bond can be challenging to cleave, often requiring harsh hydrolytic conditions that may not be compatible with sensitive functional groups in the molecule.

O-Aryl Carbamates (-OCONR₂)

O-aryl carbamates, particularly the N,N-diethylcarbamate, are considered among the most powerful directing groups.[4] They often outperform tertiary amides in competitive metalation experiments. A unique and synthetically valuable feature of ortho-lithiated carbamates is their propensity to undergo the anionic ortho-Fries rearrangement upon warming, providing a direct route to valuable salicylamide derivatives.[5] However, like benzamides, the carbamate linkage can be robust and require specific conditions for cleavage.

Methoxy Group (-OMe)

The methoxy group is a classical, albeit weaker, directing group.[6] Its primary advantage is its simplicity and the fact that it is often an integral part of the target molecule. However, its weaker directing power necessitates the use of stronger bases or additives like TMEDA, and it may not be effective for less activated aromatic systems.

The Picolinamide Advantage: Beyond Directing Power

The true strength of this compound lies not only in its directing ability but also in the versatility of the picolinamide moiety for post-functionalization transformations. The pyridine ring offers multiple avenues for further synthetic elaboration, and the amide bond can be cleaved under relatively mild conditions, a significant advantage over traditional benzamides and carbamates.

Recent literature has highlighted several methods for the cleavage of the picolinamide directing group. For instance, a nickel-catalyzed esterification protocol has been developed that proceeds under mild conditions and exhibits broad functional group tolerance.[3][5] This method involves the activation of the picolinamide with a Boc group, followed by Ni-catalyzed cleavage in the presence of an alcohol. Another approach involves reductive cleavage using zinc in aqueous hydrochloric acid, which also proceeds at room temperature with good functional group tolerance.[7]

Picolinamide_Cleavage cluster_0 Functionalized Picolinamide cluster_1 Cleavage Methods cluster_2 Products A ortho-Functionalized This compound B Ni-Catalyzed Esterification (Boc activation, Ni(cod)₂, EtOH) A->B C Reductive Cleavage (Zn, aq. HCl) A->C D N-Boc Protected Amine + Ethyl 4-methoxypicolinate B->D E Primary Amine C->E

Sources

A Prospective Analysis of N,N-Diisopropyl-4-methoxypicolinamide for the Validation of Reaction Products: A Comparison with Established Derivatization Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, unequivocal validation of reaction products is paramount. The presence of unreacted starting materials, intermediates, or unforeseen byproducts can significantly impact downstream applications and biological assays. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, their efficacy can be hampered by poor ionization, chromatographic retention, or spectral overlap of analytes. Chemical derivatization presents a robust strategy to overcome these limitations by chemically modifying the analyte to enhance its detectability.[1]

This guide introduces N,N-Diisopropyl-4-methoxypicolinamide as a prospective reagent for the validation of reaction products containing primary and secondary amine functionalities. While its application in this specific context is not yet established in the literature, its structural motifs suggest a high potential for this purpose. We will explore its hypothetical mechanism of action and compare its prospective performance with well-established derivatization reagents: Dansyl Chloride, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This analysis is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for reaction product validation.

The Rationale for Derivatization in Product Validation

The primary goal of derivatization in this context is to introduce a chemical tag that imparts favorable analytical characteristics to the target molecule. An ideal derivatizing agent should:

  • React selectively and quantitatively with the target functional group(s).

  • Enhance the ionization efficiency of the analyte in mass spectrometry.[1]

  • Improve the chromatographic separation of the analyte from other reaction components.

  • Produce a stable derivative that does not degrade during analysis.

  • Generate a predictable and informative fragmentation pattern in tandem MS (MS/MS) for structural confirmation.

A Prospective Look at this compound

This compound belongs to the picolinamide family of compounds. Picolinamides are widely recognized in organic synthesis as effective directing groups for C-H bond functionalization and as stable protecting groups for amines.[2][3] The ease of their formation via amide bond coupling and their subsequent cleavage under specific conditions underscores the reactivity of the picolinamide moiety with amines.[4]

Proposed Mechanism of Action for Derivatization

We propose that this compound could be utilized to derivatize primary and secondary amines present as unreacted starting materials or as products in a reaction mixture. The reaction would likely proceed via the activation of the target amine, followed by nucleophilic attack on an activated picolinic acid precursor, or by a direct amidation reaction. A plausible synthetic route to form the picolinamide derivative from a target amine would involve standard amide coupling conditions.

Picolinamide_Formation cluster_product Product TargetAmine R-NH2 (Primary/Secondary Amine) PicolinamideDerivative Derivatized Amine TargetAmine->PicolinamideDerivative Nucleophilic Attack PicolinicAcid 4-MeO-Picolinic Acid PicolinicAcid->PicolinamideDerivative CouplingAgent Coupling Agent (e.g., HATU, EDCI) CouplingAgent->PicolinicAcid Base Base (e.g., DIPEA)

Caption: Proposed workflow for amine derivatization.

The resulting this compound derivative would possess several advantageous features for analysis:

  • Enhanced Ionization: The pyridine nitrogen can be readily protonated, significantly enhancing the signal in positive-ion electrospray ionization (ESI)-MS.

  • Increased Hydrophobicity: The diisopropyl and methoxy groups increase the hydrophobicity of the derivative, leading to better retention on reversed-phase chromatography columns.

  • Characteristic Fragmentation: The picolinamide structure is expected to produce a characteristic fragmentation pattern upon collision-induced dissociation (CID), with a prominent fragment ion corresponding to the picolinoyl moiety, facilitating identification through precursor ion or neutral loss scans.

Comparison with Established Derivatization Reagents

To objectively evaluate the potential of this compound, it is essential to compare it with established reagents that are routinely used for the derivatization of amines and other functional groups.

FeatureThis compound (Prospective)Dansyl Chloride9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Target Functional Groups Primary and secondary aminesPrimary and secondary amines, phenols.[5][6]Primary and secondary amines.[7][8]Alcohols, phenols, carboxylic acids, primary and secondary amines, amides.[9][10]
Reaction Conditions Mild amide coupling conditions (e.g., room temperature).[4]Alkaline (pH 9-11), 60°C.[5]Alkaline (pH 8-11), room temperature.[8]Anhydrous, often heated (60-100°C).[11]
Derivative Stability Expected to be very high (amides are robust).Good, but can be light-sensitive.Very stable.[8]Highly moisture-sensitive.[10]
Detection Method LC-MS (ESI+)LC-MS (ESI+), Fluorescence.[5][12]LC-MS (ESI+), Fluorescence, UV.[8][13]GC-MS (EI, CI)
Ionization Enhancement High (due to basic pyridine nitrogen).High (tertiary amine).[12]Moderate.Not for ESI; enhances volatility for GC.
Chromatographic Impact Increases retention on reversed-phase columns.Increases retention on reversed-phase columns.[14]Significantly increases retention on reversed-phase columns.Increases volatility for GC.[9]
Key Advantages Potential for high ionization enhancement and derivative stability.Well-established, provides excellent sensitivity for both MS and fluorescence.[12]Produces highly stable derivatives, suitable for both primary and secondary amines.[13]Versatile for a wide range of functional groups for GC analysis.[15]
Potential Disadvantages Not yet validated for this application; requires synthesis of the derivatizing agent precursor.Can react with phenols; reagent hydrolysis can cause interference.[6]Hydrolyzed reagent (Fmoc-OH) can interfere with chromatography.[8]Derivatives are highly sensitive to moisture; not suitable for LC-MS.

Experimental Protocols

Proposed Protocol for Derivatization with this compound

This is a prospective protocol based on standard amide coupling procedures.

Reagents:

  • Reaction sample containing the amine to be derivatized

  • 4-Methoxy-N,N-diisopropylpicolinamide

  • A suitable amide coupling reagent (e.g., HATU)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a solution of the amine-containing sample (1 equivalent) in anhydrous DCM, add DIPEA (3 equivalents).

  • In a separate vial, dissolve 4-Methoxy-N,N-diisopropylpicolinamide (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DCM.

  • Add the activated picolinamide solution to the amine solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary, or directly analyzed by LC-MS.

Picolinamide_Derivatization_Workflow start Start: Amine-containing sample step1 Dissolve in anhydrous DCM Add DIPEA start->step1 step3 Combine and stir (1-2 hours at RT) step1->step3 step2 Activate Picolinamide with HATU step2->step3 step4 Monitor reaction (TLC or LC-MS) step3->step4 step5 Quench with NaHCO3(aq) step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry and Concentrate step6->step7 end Analyze by LC-MS step7->end

Caption: Proposed derivatization workflow.

Standard Protocol for Dansyl Chloride Derivatization

This protocol is adapted from established methods for the derivatization of amines.[5]

Reagents:

  • Reaction sample containing the amine to be derivatized

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Quenching solution (e.g., 5% formic acid)

Procedure:

  • To 50 µL of the sample in a microcentrifuge tube, add 50 µL of sodium bicarbonate buffer.

  • Add 100 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • After incubation, cool the sample to room temperature.

  • Add 10 µL of 5% formic acid to quench the reaction.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Conclusion and Future Outlook

While the use of this compound for the validation of reaction products through derivatization is currently hypothetical, its chemical properties present a compelling case for its investigation. The expected high stability of the resulting amide derivative, coupled with the significant enhancement of ionization efficiency in ESI-MS, positions it as a potentially valuable tool for analytical chemists.

Compared to established reagents, it offers the promise of robust derivatives similar to those from Fmoc-Cl, while potentially providing the high ionization efficiency characteristic of Dansyl Chloride. Its primary drawback is the current lack of empirical data and a commercially available, ready-to-use derivatization kit.

Future work should focus on the synthesis and characterization of this compound derivatives of various primary and secondary amines to empirically validate its efficacy. A thorough investigation of its reaction kinetics, derivative stability, and fragmentation patterns in MS/MS is warranted. Should these studies prove successful, this compound could become a valuable addition to the analytical chemist's arsenal for the sensitive and reliable validation of reaction products.

References

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  • Yusof, N. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Reid, D. L., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Yusof, N. A., & Conte-Junior, C. A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ResearchGate. Available from: [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (n.d.). 1. Reaction of primary amine with OPA. ResearchGate. Available from: [Link]

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A Comparative Guide to Deuterium Labeling with N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Deuterium Labeling

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium, the stable heavy isotope of hydrogen, has emerged as a powerful tool to modulate the pharmacokinetic profiles of therapeutic candidates.[1][2] This technique, known as deuterium labeling, involves the selective replacement of hydrogen atoms at metabolically vulnerable positions within a molecule. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can significantly impact the rate of metabolic processes, a phenomenon known as the kinetic isotope effect (KIE).[3][4] By attenuating metabolic breakdown, deuterium labeling can enhance a drug's half-life, improve its safety profile by reducing the formation of toxic metabolites, and ultimately lead to more effective and patient-friendly dosing regimens.[5]

The precise and regioselective introduction of deuterium is paramount. Directed ortho-metalation (DoM) has become a cornerstone methodology for the functionalization of aromatic rings with high regiocontrol.[6][7] This strategy employs a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium intermediate can then be quenched with a deuterium source, such as deuterium oxide (D₂O), to install the deuterium label with surgical precision.

This guide provides an in-depth technical comparison of N,N-Diisopropyl-4-methoxypicolinamide as a directing group for deuterium labeling studies. We will explore the mechanistic underpinnings of its efficacy, provide detailed experimental protocols, and compare its performance with alternative directing groups, supported by experimental data and authoritative references.

The Picolinamide Moiety: A Superior Directing Group

The picolinamide functional group has gained significant traction as a powerful bidentate directing group in C-H activation chemistry.[4][5] Its efficacy stems from the ability of both the pyridine nitrogen and the amide oxygen to chelate to the metal center, forming a stable six-membered palladacycle intermediate in palladium-catalyzed reactions or coordinating with organolithium reagents in DoM.[1] This strong chelation enhances the acidity of the ortho-protons on the aromatic ring, facilitating their selective removal.

This compound offers several key advantages:

  • Strong Directing Ability: The bidentate nature of the picolinamide ensures robust coordination, leading to high regioselectivity for ortho-deuteration.

  • Tunable Electronics: The methoxy group at the 4-position of the pyridine ring acts as an electron-donating group, which can influence the electronic properties of the aromatic system and potentially modulate the rate and efficiency of the metalation step.

  • Steric Influence: The bulky N,N-diisopropyl groups on the amide can provide steric hindrance that may influence the approach of reagents and enhance selectivity in certain substrates.

  • Facile Cleavage: The picolinamide directing group can often be removed under relatively mild conditions, allowing for the unmasking of the desired deuterated product.[8]

Experimental Section

Synthesis of this compound*

A representative procedure for the synthesis of a picolinamide derivative is the amidation of the corresponding picolinic acid.

Materials:

  • 4-Methoxypicolinic acid

  • Oxalyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Diisopropylamine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A solution of 4-methoxypicolinic acid (1.0 equiv) in anhydrous DCM is cooled to 0 °C.

  • Oxalyl chloride (1.2 equiv) is added dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure.

  • The resulting acid chloride is dissolved in anhydrous THF and cooled to 0 °C.

  • A solution of diisopropylamine (1.5 equiv) and DIPEA (2.0 equiv) in anhydrous THF is added dropwise.

  • The reaction is stirred at 0 °C for 30 minutes and then at room temperature overnight.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol for Deuterium Labeling via Directed ortho-Metalation

This protocol describes a general procedure for the ortho-deuteration of an aromatic substrate bearing the this compound directing group.

Materials:

  • This compound-functionalized aromatic substrate

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • To a solution of the this compound-functionalized substrate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), is added s-BuLi (1.1 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • Deuterium oxide (D₂O, 5.0 equiv) is added dropwise to the solution at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired ortho-deuterated product. The level of deuterium incorporation can be determined by ¹H NMR spectroscopy and mass spectrometry.

Experimental Workflow for Deuterium Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Substrate with This compound DMG dissolve Dissolve in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add s-BuLi cool->add_buli stir_lithiation Stir for 1h (Ortho-lithiation) add_buli->stir_lithiation add_d2o Quench with D₂O stir_lithiation->add_d2o warm_stir Warm to RT and stir for 1h add_d2o->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Ortho-deuterated Product purify->product

Caption: Workflow for ortho-deuteration using a picolinamide directing group.

Comparative Analysis with Alternative Directing Groups

The choice of directing group is critical and depends on the specific substrate and desired reaction conditions. Below is a comparison of this compound with other commonly used directing groups for deuterium labeling.

Directing GroupStrengthKey AdvantagesKey Disadvantages
Picolinamide StrongExcellent directing ability (bidentate), tunable electronics, generally removable.Requires synthesis of the directing group.
Dimethylamide (-CONMe₂) StrongCommercially available starting materials, good directing ability.Can be difficult to remove.
Methoxy (-OMe) ModerateSimple, readily available.Weaker directing ability, may require harsher conditions.
Oxazoline StrongChiral versions available for asymmetric synthesis, robust.Multi-step synthesis, can be challenging to remove.
Sulfonamide (-SO₂NR₂) ModerateStable, can be used in a variety of transformations.Can be deactivating, may require stronger bases.

Causality Behind Performance:

The superior performance of the picolinamide directing group can be attributed to the chelation-assisted deprotonation mechanism. The formation of a stable six-membered ring intermediate with the lithium cation significantly lowers the activation energy for the ortho C-H bond cleavage. In contrast, monodentate directing groups like the methoxy group rely on a less stable, coordinatively unsaturated intermediate, often requiring more forcing conditions to achieve efficient lithiation. While other strong bidentate directing groups like oxazolines are effective, the synthesis and subsequent removal of the picolinamide group can often be more straightforward.

Mechanism of Directed ortho-Metalation

G cluster_0 Coordination cluster_1 Deprotonation cluster_2 Deuteration A Aromatic Ring with DMG C Coordinated Complex A->C B Organolithium (e.g., s-BuLi) B->C D Ortho-lithiated Intermediate C->D Deprotonation F Deuterated Product D->F E Deuterium Source (D₂O) E->F

Caption: General mechanism of directed ortho-metalation for deuterium labeling.

Conclusion and Future Perspectives

This compound stands out as a highly effective directing group for the regioselective deuterium labeling of aromatic compounds. Its strong bidentate chelation, coupled with tunable electronic and steric properties, allows for efficient and precise ortho-deuteration under relatively mild conditions. While other directing groups have their merits, the picolinamide moiety offers a compelling balance of directing power and synthetic versatility.

For researchers and drug development professionals, the strategic application of picolinamide-directed deuterium labeling provides a robust and reliable method to access novel deuterated molecules with potentially improved therapeutic properties. Future work in this area will likely focus on the development of catalytic DoM processes to reduce the stoichiometric use of organolithium reagents and the exploration of a broader range of picolinamide derivatives to further fine-tune reactivity and selectivity.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Tung, R. (2016). The Development of Deuterated Drugs. Innovations in Pharmaceutical Technology, (56), 34-37. [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. [Link]

  • Sharma, R., & Kumar, V. (2020). Picolinamide as a directing group in C–H bond functionalization. Organic & Biomolecular Chemistry, 18(31), 5935-5954. [Link]

  • Rej, S., & Chatani, N. (2020). Picolinamide-Assisted C–H Functionalization. Angewandte Chemie International Edition, 59(1), 193-206. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879–933. [Link]

  • Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation (DoM) Reaction—A Historical Perspective. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of stable isotopes in the pharmaceutical industry. Angewandte Chemie International Edition, 46(41), 7744-7765. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Singh, P., & Babu, S. A. (2023). Construction of β‐Phenylalanine Derivatives through Pd‐Catalyzed, C(sp²)−H (ortho) Functionalization. European Journal of Organic Chemistry. [Link]

  • MacCoss, M., & Baillie, T. A. (2004). The use of stable isotopes in drug discovery and development. Drug Discovery Today, 9(18), 777-785. [Link]

  • Blake, J. A., & Jones, J. R. (2018). Catalytic methods for hydrogen isotope exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 176-193. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • PubMed. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Journal of Organic Chemistry, 84(20), 13112-13123. [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(43), 15335-15345. [Link]

  • ResearchGate. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. [Link]

  • ResearchGate. (2023). The Reductive Cleavage Of Picolinic Amides. [Link]

  • PubMed Central (PMC). (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1664–1669. [Link]

  • PubMed. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. European Journal of Medicinal Chemistry, 46(9), 4133-4139. [Link]

  • PubMed Central (PMC). (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science, 358(6364), 773–777. [Link]

  • PubMed Central (PMC). (2022). Scalable and selective deuteration of (hetero)arenes. Nature Communications, 13(1), 223. [Link]

  • PubMed Central (PMC). (2024). Electrochemical C−H deuteration of pyridine derivatives with D2O. Nature Communications, 15(1), 3832. [Link]

  • PubMed Central (PMC). (2016). Regiodivergent Deuteration of Pyridine-Based Heterocycles. Organic Letters, 18(1), 132-135. [Link]

  • ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. Retrieved from [Link]

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The Strategic Advantage of N,N-Diisopropyl-4-methoxypicolinamide in Directed C-H Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for synthetic efficiency and molecular precision is perpetual. In the realm of C-H functionalization, the strategic use of directing groups has revolutionized the way complex molecules are assembled. Among the plethora of directing groups, the picolinamide scaffold has emerged as a robust and versatile tool. This guide delves into the mechanistic nuances of reactions directed by a specific, highly promising derivative: N,N-Diisopropyl-4-methoxypicolinamide . We will objectively compare its projected performance with established alternatives, supported by mechanistic principles and experimental data from closely related systems.

The Principle of Directed C-H Functionalization and the Role of Picolinamides

Transition metal-catalyzed C-H functionalization is a powerful strategy for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds.[1] The primary challenge lies in controlling the regioselectivity of this transformation. Directing groups (DGs) address this challenge by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond, facilitating its selective cleavage.[2]

Picolinamides, introduced by Daugulis, are N,N-bidentate directing groups that have been extensively used for the regioselective functionalization of amines.[3] The picolinamide moiety is readily installed on an amine substrate and coordinates to the metal center (commonly palladium) through both the pyridine nitrogen and the amide oxygen. This chelation forms a stable five- or six-membered metallacycle, which is the key intermediate in the catalytic cycle.

Deconstructing this compound: A Hypothesis on Enhanced Performance

While a significant body of literature exists for the parent picolinamide, specific mechanistic studies on the this compound derivative are not yet prevalent. However, by dissecting its structural components, we can formulate a strong hypothesis regarding its performance, drawing upon established principles from related systems.

The Electronic Influence of the 4-Methoxy Group

The pyridine ring's electronic properties play a crucial role in the stability of the metallacyclic intermediate and the overall catalytic turnover. The 4-methoxy group is a strong electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity is expected to lead to:

  • Stronger Coordination: A more electron-rich pyridine nitrogen will form a stronger dative bond with the electrophilic palladium center. This can lead to a more stable palladacycle, potentially lowering the activation energy for the C-H cleavage step.

  • Increased Reaction Rates: Studies on substituted picolinamides have shown that electron-donating groups on the pyridine ring generally lead to higher reaction yields, suggesting a more efficient catalytic cycle.[4][5]

The Steric Impact of the N,N-Diisopropyl Group

The N-substituents on the amide can significantly influence the steric environment around the metal center. The bulky N,N-diisopropyl groups are anticipated to:

  • Promote Reductive Elimination: The steric hindrance imposed by the isopropyl groups can favor the reductive elimination step, which is often the product-forming step in the catalytic cycle. This can lead to faster turnover and potentially higher yields.

  • Influence Selectivity: In substrates with multiple accessible C-H bonds, the steric bulk of the directing group can play a decisive role in dictating which C-H bond is functionalized. This can be exploited to achieve high levels of regioselectivity.

  • Prevent Catalyst Deactivation: The bulky substituents may also shield the metal center from unwanted side reactions or the formation of inactive dimeric species.

Comparative Analysis with Alternative Picolinamide Directing Groups

To contextualize the potential of this compound, it is instructive to compare it with other commonly employed picolinamide-based directing groups.

Directing GroupKey Structural FeatureExpected Impact on Reactivity & Selectivity
Picolinamide (PA) UnsubstitutedBaseline performance; widely applicable but may suffer from lower yields in challenging systems.
N,N-Dimethylpicolinamide Less bulky N-alkyl groupsGood reactivity; less steric influence on selectivity compared to the diisopropyl analogue.
3-Methylpicolinamide Electron-donating group on pyridineIncreased yields and selectivity in some cases due to favorable electronic and conformational effects.[4]
3-Trifluoromethylpicolinamide Electron-withdrawing group on pyridineGenerally leads to lower-yielding reactions due to reduced electron density on the pyridine nitrogen.[4]
This compound Bulky N-alkyl groups & electron-donating group on pyridineHypothesized High Performance: Synergistic effect of enhanced electronic donation and significant steric bulk is predicted to lead to high yields and selectivity.

Mechanistic Insights into Picolinamide-Directed C-H Arylation

The generally accepted mechanism for palladium-catalyzed, picolinamide-directed C-H arylation proceeds through a Pd(II)/Pd(IV) catalytic cycle. The key steps are illustrated in the following diagram:

mechanistic_cycle cluster_0 Pd(II)/Pd(IV) Catalytic Cycle A Pd(II) Precatalyst C Cyclopalladated Intermediate (Pd(II)) A->C Coordination & C-H Activation B Picolinamide Substrate B->C D E Pd(IV) Intermediate C->E Ar-I F Reductive Elimination E->F C-C Bond Formation G Arylated Product F->G H Pd(II) Catalyst Regeneration F->H H->A Turnover

Figure 1: Generalized Pd(II)/Pd(IV) catalytic cycle for picolinamide-directed C-H arylation.

Causality behind the mechanistic steps:

  • Coordination & C-H Activation: The picolinamide-bearing substrate coordinates to the Pd(II) precatalyst. The chelation assistance from the bidentate directing group facilitates the cleavage of a proximal C-H bond, forming a stable five- or six-membered cyclopalladated intermediate.

  • Oxidative Addition: The aryl halide (e.g., Ar-I) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the arylated product. This step regenerates a Pd(II) species.

  • Catalyst Regeneration: The Pd(II) species is regenerated, allowing it to re-enter the catalytic cycle.

Experimental Protocol: A Representative Picolinamide-Directed C-H Arylation

The following is a detailed, self-validating protocol for a generic picolinamide-directed C-H arylation of an alkylamine, based on established literature procedures.[6]

Synthesis of the Picolinamide Substrate

synthesis_workflow cluster_1 Substrate Synthesis Workflow reagents Picolinic Acid + Amine coupling Amide Coupling (e.g., HATU, EDCI) reagents->coupling workup Aqueous Workup & Purification coupling->workup product Picolinamide Substrate workup->product

Figure 2: Workflow for the synthesis of the picolinamide-functionalized substrate.
  • Reagents: To a solution of the primary or secondary amine (1.0 equiv) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add the desired picolinic acid (1.1 equiv), a coupling agent such as HATU (1.2 equiv), and a base like DIPEA (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired picolinamide substrate.

Palladium-Catalyzed C-H Arylation

arylation_workflow cluster_2 C-H Arylation Workflow setup Combine Substrate, Aryl Halide, Catalyst, Additives reaction Heat under Inert Atmosphere setup->reaction filtration Filter through Celite reaction->filtration purification Column Chromatography filtration->purification product Arylated Product purification->product

Figure 3: Experimental workflow for the Pd-catalyzed C-H arylation.
  • Reaction Setup: In a sealed reaction vessel, combine the picolinamide substrate (1.0 equiv), the aryl iodide (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), and an additive such as Ag₂CO₃ or CsOAc (2.0 equiv) in a suitable solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the sealed vessel to 100-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the arylated product.

Cleavage of the Picolinamide Directing Group

A significant advantage of the picolinamide directing group is its facile removal under mild conditions to unveil the free amine.

  • Reductive Cleavage: Treat the arylated picolinamide with zinc dust in aqueous HCl at room temperature.[7]

  • Ni-Catalyzed Cleavage: A more recent method involves a nickel-catalyzed esterification after Boc-activation of the picolinamide.[3][8]

Conclusion and Future Outlook

While direct experimental evidence for the superiority of this compound is still forthcoming, a thorough analysis of its structural components allows for a strong, mechanistically-grounded prediction of its high performance in directed C-H functionalization reactions. The combination of an electron-rich pyridine ring and a sterically demanding amide moiety is expected to result in a highly efficient and selective directing group.

Future mechanistic studies should focus on quantifying the electronic and steric effects of substituents on the picolinamide scaffold through kinetic experiments and computational modeling. Such studies will not only validate the hypotheses presented in this guide but also pave the way for the rational design of next-generation directing groups for even more challenging C-H functionalization reactions.

References

  • Dalal, A., Bodak, S., & Babu, S. A. (2024). Picolinamide-assisted ortho-C-H functionalization of pyrenylglycine derivatives using aryl iodides. Organic & Biomolecular Chemistry, 22(6), 1279-1298. [Link]

  • [No Author]. (2020). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. [Link]

  • [No Author]. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. RSC Publishing. [Link]

  • [No Author]. (2021). C-H arylation of the bornylamine scaffold using different picolinamide directing groups. ResearchGate. [Link]

  • [No Author]. (2021). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. [Link]

  • [No Author]. (2020). Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. ResearchGate. [Link]

  • [No Author]. (2015). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Beilstein Journals. [Link]

  • [No Author]. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. MDPI. [Link]

  • [No Author]. (2020). RhI/RhIII catalyst-controlled divergent aryl/heteroaryl C–H bond functionalization of picolinamides with alkynes. National Institutes of Health (NIH). [Link]

  • [No Author]. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

  • [No Author]. (2016). The reductive cleavage of picolinic amides. David Spring Group. [Link]

  • [No Author]. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Institutes of Health (NIH). [Link]

  • [No Author]. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • [No Author]. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • [No Author]. (2020). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. [Link]

  • [No Author]. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications (RSC Publishing). [Link]

  • [No Author]. (2015). Innate and guided C–H functionalization logic. National Institutes of Health (NIH). [Link]

  • [No Author]. (2020). Photoinduced Remote Functionalization of Amides and Amines Using Electrophilic Nitrogen Radicals. National Institutes of Health (NIH). [Link]

  • [No Author]. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

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A Comparative Guide to the Computational Analysis of Transition States in N,N-Dialkylpicolinamides and Related Amides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms at the molecular level is paramount. This guide provides a comparative analysis of computational methods for investigating the transition states of N,N-dialkylpicolinamides, with a specific focus on the illustrative example of N,N-Diisopropyl-4-methoxypicolinamide. While direct computational studies on this specific molecule are not extensively available in published literature, this guide synthesizes findings from closely related N,N-dialkylamides to offer valuable insights into the key transition states governing their reactivity and conformational dynamics. We will explore the computational methodologies employed to study two fundamental processes: amide bond rotation and hydrolysis, providing a framework for understanding and predicting the behavior of this important class of molecules.

The Significance of Transition State Analysis

Transition states are fleeting, high-energy configurations that molecules pass through during a chemical reaction, representing the point of maximum energy along the reaction coordinate.[1][2] The study of these transient structures is crucial as they govern the reaction rate and provide a deep understanding of the reaction mechanism. Computational chemistry offers a powerful lens to characterize these elusive states, which are often impossible to observe experimentally. By modeling the geometry and energy of transition states, we can predict reaction barriers, elucidate reaction pathways, and rationally design molecules with desired reactivity.

I. Amide Bond Rotation: A Study in Steric Hindrance and Electronic Effects

The partial double bond character of the C-N amide bond restricts free rotation, leading to the existence of planar conformers. The transition state for this rotation is characterized by a 90° twist around the C-N bond, which disrupts the π-system conjugation and typically involves pyramidalization at the nitrogen atom.[1][3][4] The energy barrier to this rotation is a critical parameter influencing the conformational dynamics and, consequently, the biological activity of many molecules.

Computational Methodologies for Amide Rotation

Density Functional Theory (DFT) is a widely used method for studying amide bond rotation due to its favorable balance of accuracy and computational cost. Various functionals can be employed, and their choice can influence the calculated rotational barriers. Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy but at a greater computational expense.[1]

A typical computational workflow for determining the amide rotation transition state is as follows:

Caption: Workflow for locating the amide rotation transition state.

Comparative Analysis of Rotational Barriers in N,N-Dialkylamides

Computational studies on various N,N-dialkylamides reveal the significant impact of steric hindrance on the rotational barrier. For instance, in N,N-dibenzyl-ortho-toluamide, the steric clash between the bulky substituents leads to multiple stable conformers and complex rotational dynamics.[1]

AmideSubstituentsComputational MethodCalculated Rotational Barrier (kcal/mol)Key Finding
N,N-Dimethylformamide (DMF)Methyl, MethylVarious DFT levels~19-22A benchmark system with a well-established rotational barrier.
N,N-Diethyl-m-toluamide (DEET)Ethyl, Ethyl, m-tolylNMR and Eyring analysis-Demonstrates the influence of aryl substituents on the thermodynamics of rotation.[1]
N,N-Dibenzyl-ortho-toluamideBenzyl, Benzyl, o-tolylMolecular Modeling-Significant steric hindrance leads to multiple conformers and complex rotational pathways.[1]
N,N-Boc2 amidesDi-tert-butoxyDFT0.0 - 10.9Sterically demanding Boc groups induce significant C-N bond twisting, lowering the rotational barrier.[4]

Insights for this compound:

Based on these findings, the two isopropyl groups in this compound are expected to introduce significant steric hindrance. This will likely lead to a higher rotational barrier compared to less hindered amides like DMF. The 4-methoxy group on the picolinamide ring is an electron-donating group, which could slightly decrease the double bond character of the C-N bond through resonance, potentially lowering the rotational barrier to a small extent. A detailed computational study would be necessary to quantify these competing effects. The transition state is expected to exhibit significant pyramidalization at the nitrogen atom to alleviate steric strain.

II. Hydrolysis of the Amide Bond: A Mechanistic Investigation

The hydrolysis of amides is a fundamental chemical transformation crucial in both biological and industrial processes. The reaction can be catalyzed by acid or base, and understanding the mechanism and the structure of the transition state is key to controlling this process.

Computational Approaches to Amide Hydrolysis

The computational investigation of amide hydrolysis often involves modeling the reaction in the presence of explicit solvent molecules (microsolvation) or using a continuum solvent model to account for bulk solvent effects. DFT methods are commonly used to map the potential energy surface and locate the transition states for the nucleophilic attack of water or hydroxide on the carbonyl carbon.

A generalized workflow for studying the base-catalyzed hydrolysis of an N,N-dialkylamide is depicted below:

TS_Workflow_Hydrolysis cluster_0 Step 1: Reactant Complex cluster_1 Step 2: Transition State Search cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Product Formation Reactants Optimize Geometry of Amide + Nucleophile (e.g., OH⁻) in a solvent model TS_Search Locate Transition State for Nucleophilic Attack on Carbonyl Carbon Reactants->TS_Search Intermediate Optimize Tetrahedral Intermediate TS_Search->Intermediate TS2_Search Locate Transition State for C-N Bond Cleavage Intermediate->TS2_Search Products Optimize Products (Carboxylate + Amine) TS2_Search->Products

Sources

A Senior Application Scientist's Guide to Directing Groups in Pyridine Functionalization: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of the pyridine ring is a critical step in synthesizing a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] The choice of catalytic system and, more specifically, the directing group can profoundly impact the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of prominent directing groups for pyridine C-H functionalization, focusing on transition-metal catalysis.

This analysis centers on a head-to-head comparison of two of the most widely employed directing groups: Picolinamides and Pyridine N-Oxides . We will delve into their performance in three key transformations: C-H arylation, C-H alkenylation, and C-H alkylation of the pyridine core. By presenting quantitative data from the primary literature in structured tables, alongside detailed experimental protocols and mechanistic diagrams, this guide aims to facilitate informed decisions in catalyst selection and reaction optimization.

The Central Role of Directing Groups in Pyridine C-H Functionalization

The inherent electronic properties of the pyridine ring, particularly the electron-deficient nature and the coordinating ability of the nitrogen atom, pose significant challenges to direct C-H functionalization.[1][2][3][4][5] Directing groups are instrumental in overcoming these challenges by:

  • Chelation Assistance: They coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation.[6]

  • Regiocontrol: The geometry of the resulting metallacycle dictates which C-H bond is cleaved, leading to high regioselectivity.

  • Enhancing Reactivity: By forming a stable intermediate, the directing group can lower the activation energy of the C-H cleavage step.

This guide will focus on two classes of directing groups that have proven to be particularly effective: the bidentate picolinamide group and the versatile pyridine N-oxide moiety.

Picolinamides: Robust Bidentate Directing Groups for Diverse Functionalizations

The picolinamide group has been extensively used as a directing group in a variety of C(sp²)– and C(sp³)–H functionalization reactions.[7][8][9] Its bidentate nature, involving coordination of both the pyridine nitrogen and the amide oxygen to the metal center, forms a stable five-membered metallacycle, which is crucial for its directing ability.

Mechanistic Rationale for Picolinamide-Directed C-H Functionalization

The generally accepted mechanism for picolinamide-directed C-H functionalization, for instance in a Pd(II)-catalyzed arylation, involves several key steps. The initial coordination of the picolinamide substrate to the Pd(II) catalyst is followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This is often the rate-determining step. Subsequent oxidative addition of the aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst.

G cluster_0 Catalytic Cycle for Picolinamide-Directed C-H Arylation A Pd(OAc)₂ C [Pd(II)-Substrate Complex] A->C Coordination B Picolinamide Substrate B->C D Palladacycle Intermediate C->D C-H Activation (CMD) E [Pd(IV) Intermediate] D->E Oxidative Addition (Ar-X) E->A Regeneration F Arylated Product E->F Reductive Elimination

Caption: Catalytic cycle for picolinamide-directed C-H arylation.

Comparative Yield Analysis: Picolinamides in Action

The following table summarizes representative yields for picolinamide-directed C-H functionalization of pyridines.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
Arylation 4-iodotoluenePd(OAc)₂ / Ag₂CO₃Dioxane12085[7]
1-bromo-4-methoxybenzenePd(OAc)₂ / K₂CO₃Toluene11078[10]
Alkenylation Ethyl acrylate[RhCpCl₂]₂ / Cu(OAc)₂Dioxane12092[7]
StyreneRu(p-cymene)Cl₂]₂ / AgSbF₆DCE8088[11]
Alkylation Ethyl acrylate (hydroarylation)[RhCpCl₂]₂ / Cu(OAc)₂Dioxane12075[7]

Advantages of Picolinamide Directing Groups:

  • High Directing Ability: The strong bidentate chelation leads to excellent regioselectivity and high yields.

  • Versatility: Effective for a wide range of C-H functionalization reactions, including arylation, alkenylation, and alkylation.

  • Removability: The picolinamide group can be cleaved under various conditions to reveal the free amine, a significant advantage in synthetic applications.[8][9][12]

Limitations:

  • Substrate Synthesis: Requires the initial synthesis of the picolinamide-containing substrate.

  • Harsh Cleavage Conditions: In some cases, the removal of the directing group can require harsh conditions that may not be compatible with all functional groups.

Pyridine N-Oxides: A Dual-Role Strategy for Pyridine Functionalization

Pyridine N-oxides offer a distinct and powerful approach to pyridine functionalization. The N-oxide moiety serves a dual role: it acts as a directing group by coordinating to the metal catalyst through its oxygen atom, and it electronically activates the pyridine ring, making it more susceptible to C-H activation.[1][2][3]

Mechanistic Rationale for Pyridine N-Oxide-Directed C-H Functionalization

The mechanism of pyridine N-oxide-directed C-H functionalization is believed to proceed through a similar pathway to that of picolinamides. For a Pd(II)-catalyzed alkenylation, the pyridine N-oxide coordinates to the Pd(II) center, followed by C-H activation to form a five-membered palladacycle. Subsequent insertion of the alkene and β-hydride elimination affords the alkenylated product and a Pd(II)-hydride species, which is then reoxidized to complete the catalytic cycle.

G cluster_1 Catalytic Cycle for Pyridine N-Oxide-Directed C-H Alkenylation A Pd(OAc)₂ C [Pd(II)-N-Oxide Complex] A->C Coordination B Pyridine N-Oxide B->C D Palladacycle Intermediate C->D C-H Activation E [Alkene Insertion Intermediate] D->E Alkene Insertion E->A Reoxidation F Alkenylated Product E->F β-Hydride Elimination

Caption: Catalytic cycle for pyridine N-oxide-directed C-H alkenylation.

Comparative Yield Analysis: Pyridine N-Oxides in Action

The following table presents representative yields for pyridine N-oxide-directed C-H functionalization.

Reaction TypeCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
Arylation BenzenePd(OAc)₂ / Ag₂CO₃Benzene13076[13]
Potassium phenyltrifluoroboratePd(OAc)₂ / Ag₂ODioxane9092[14]
Alkenylation Ethyl acrylatePd(OAc)₂ / Ag₂CO₃Dioxane10085[13]
StyrenePd(OAc)₂ / Ag₂CO₃Dioxane12082[13]
Alkylation CyclohexaneK₂S₂O₈ / TFAMeCNRT75[15]

Advantages of Pyridine N-Oxide Directing Groups:

  • Readily Accessible Substrates: Pyridine N-oxides are easily prepared from the parent pyridines by oxidation.[16]

  • Dual Activation: The N-oxide group both directs the reaction and electronically activates the pyridine ring.

  • Traceless Directing Group: The N-oxide can be easily removed by reduction to the parent pyridine, making it a "traceless" directing group.

Limitations:

  • Over-oxidation: The N-oxide can sometimes be susceptible to over-oxidation or other side reactions under harsh conditions.

  • Regioselectivity: While generally directing to the C2 position, mixtures of isomers can sometimes be observed, particularly with substituted pyridines.[13]

Head-to-Head Comparison and Application-Specific Recommendations

FeaturePicolinamidePyridine N-Oxide
Directing Ability Excellent, highly regioselectiveVery good, generally C2-selective
Substrate Scope BroadBroad
Substrate Preparation Requires amide formationSimple oxidation of pyridine
DG Removal Can be challengingGenerally straightforward reduction
Key Advantage Robustness and versatilityEase of substrate preparation and removal

Recommendations for Researchers:

  • For complex molecules and late-stage functionalization: The mild conditions and straightforward substrate preparation associated with pyridine N-oxides make them an excellent choice. The traceless nature of the directing group is also highly advantageous.

  • For achieving the highest possible yields and regioselectivity in challenging transformations: The robust bidentate chelation of picolinamides often provides superior results, particularly when other coordinating groups are present in the molecule.

  • When the final product requires a free amine at the directing group position: Picolinamides are the logical choice, as their cleavage directly furnishes the desired functionality.

Experimental Protocols

General Procedure for Picolinamide-Directed C-H Arylation

To a sealed tube is added the picolinamide substrate (0.2 mmol), aryl halide (0.3 mmol), Pd(OAc)₂ (5 mol%), ligand (if required, 10 mol%), base (e.g., K₂CO₃, 2.0 equiv.), and solvent (2 mL). The tube is sealed and heated at the specified temperature for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Pyridine N-Oxide-Directed C-H Alkenylation

In a screw-capped vial, pyridine N-oxide (0.5 mmol), alkene (0.25 mmol), Pd(OAc)₂ (10 mol%), oxidant (e.g., Ag₂CO₃, 1.5 equiv.), and solvent (e.g., dioxane, 2 mL) are combined. The vial is sealed and heated at 100-120 °C for 12-24 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with dichloromethane, and filtered through a short plug of silica gel. The filtrate is concentrated, and the crude product is purified by flash chromatography to yield the alkenylated pyridine N-oxide.

Conclusion

Both picolinamides and pyridine N-oxides are powerful directing groups for the C-H functionalization of pyridines, each with its own set of advantages and limitations. The choice between them should be guided by the specific requirements of the synthetic target, including the complexity of the substrate, the desired functional group tolerance, and the ease of directing group installation and removal. By understanding the mechanistic nuances and comparative performance of these directing groups, researchers can make more informed decisions to accelerate their drug discovery and development efforts.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). National Institutes of Health (NIH). [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2023). Bentham Science. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Bentham Science Publishers. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate. [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Institutes of Health (NIH). [Link]

  • meta-Selective C-H Functionalization of Pyridines. (n.d.). Semantic Scholar. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. [Link]

  • RhI/RhIII catalyst-controlled divergent aryl/heteroaryl C–H bond functionalization of picolinamides with alkynes. (n.d.). National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2008). Journal of the American Chemical Society. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (n.d.). National Institutes of Health (NIH). [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2024). Inorganic Chemistry. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Ingenta Connect. [Link]

  • Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. (n.d.). ACS Publications. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). PubMed. [Link]

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021). The Journal of Organic Chemistry. [Link]

  • Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. (n.d.). ChemRxiv. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). ACS Publications. [Link]

  • Pyridine- and quinoline-derived mines as N,N‑bidentate directing groups in palladium versus platinum C−H bond activation reactions. (2021). [Link]

  • C–H functionalization of pyridines. (n.d.). OUCI. [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed. [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022). [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). The Journal of Organic Chemistry. [Link]

  • Functionalization of pyridine N‐oxides using PyBroP. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Direct C−H Arylation of Pyridine N- oxides with Potassium Aryl- and Heteroaryltrifluoroborates. (2016). The Royal Society of Chemistry. [Link]

  • Monodentate and bidentate directing groups. (n.d.). ResearchGate. [Link]

  • Examples of bidentate directing groups were explored for the site‐selective C−H functionalization. (n.d.). ResearchGate. [Link]

  • Pyridine N-Oxides. (2012). Baran Lab. [Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. (n.d.). [Link]

  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. (2024). National Institutes of Health (NIH). [Link]

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A Comparative Guide to the Spectroscopic Evidence for Ortho-Lithiation with N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design. Directed ortho-lithiation (DoM) stands out as a powerful strategy for achieving regioselective substitution, transforming a C-H bond into a versatile C-Li bond, which can then be quenched with a wide array of electrophiles.[1][2] The choice of the directing metalation group (DMG) is paramount to the success of this transformation, influencing reaction rates, yields, and substrate scope.[2][3][4] This guide provides an in-depth analysis of N,N-Diisopropyl-4-methoxypicolinamide as a directing group, offering spectroscopic evidence for its efficacy and comparing it with alternative DMGs.

The Role of this compound in Directed Ortho-Lithiation

The N,N-diisopropylamide moiety is a potent DMG due to the ability of its carbonyl oxygen and the pyridine nitrogen to chelate the lithium cation of the organolithium base. This pre-complexation kinetically favors the deprotonation of the adjacent ortho proton on the pyridine ring. The 4-methoxy group further activates the ring towards deprotonation through its electron-donating character.

The proposed mechanism for the ortho-lithiation of this compound is depicted below. The interaction between the amide and the organolithium reagent (e.g., n-BuLi) forms an initial complex, positioning the base for the selective abstraction of the C3 proton.

Caption: Proposed mechanism for the ortho-lithiation of this compound.

Spectroscopic Evidence for Ortho-Lithiation

The formation of the ortho-lithiated species can be monitored in situ using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5] These methods provide direct evidence of the C-Li bond formation and the structural changes in the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organolithium intermediates in solution.[6] Upon ortho-lithiation, significant changes in the 1H and 13C NMR spectra are expected.

Nucleus Expected Chemical Shift Change (ppm) Rationale
1H NMR
H3Disappearance of the signalDeprotonation at the C3 position.
H5Upfield shift (Δδ ≈ 0.5-1.0)Increased electron density at the ortho and para positions relative to the newly formed C-Li bond.
13C NMR
C3Significant downfield shift (Δδ ≈ 50-70) and broadeningDirect attachment of the electropositive lithium atom. The C-Li bond has significant ionic character, leading to a deshielded carbon. Broadening is due to quadrupolar relaxation of the lithium nucleus (7Li or 6Li) and potential aggregation.
C4Upfield shift (Δδ ≈ 5-10)Increased electron density due to the strong electron-donating effect of the lithium substituent.
C2, C5, C6Smaller upfield shiftsOverall increase in electron density on the pyridine ring.
Infrared (IR) Spectroscopy

In situ IR spectroscopy can be used to monitor the progress of the lithiation reaction by observing the disappearance of the starting material's vibrational bands and the appearance of new bands corresponding to the aryllithium intermediate.[5]

Vibrational Mode Expected Frequency Change (cm-1) Rationale
C-H out-of-plane bending (Aromatic) Disappearance of the band associated with C3-HLoss of the C3-H bond.
Aromatic C=C stretching Shift to lower wavenumbersIncreased electron density in the pyridine ring weakens the C=C bonds.
C=O stretching (Amide) Shift to lower wavenumbers (Δν ≈ 20-40)Chelation of the lithium ion to the carbonyl oxygen weakens the C=O double bond character.

Comparison with Alternative Directing Groups

The choice of DMG is critical and depends on the desired substitution pattern, reaction conditions, and the presence of other functional groups. Below is a comparison of the N,N-diisopropylpicolinamide group with other common DMGs.

Directing Group Relative Directing Ability Advantages Disadvantages
-CON(iPr)2 (on Pyridine) StrongExcellent directing ability; the resulting lithiated species is often stable at low temperatures.The amide group may be susceptible to nucleophilic attack by the organolithium reagent, although the bulky isopropyl groups mitigate this.
-OMe ModerateGood directing ability; commercially available starting materials are abundant.Can be prone to nucleophilic demethylation at higher temperatures.
-OCONR2 Very StrongOne of the most powerful DMGs; can be readily cleaved to a hydroxyl group.The carbamate itself can be a target for nucleophilic attack.
-SO2NR2 StrongGood directing ability and stability.The sulfonamide group can be more difficult to remove or modify post-lithiation.

Experimental Protocol for In Situ Spectroscopic Analysis of Ortho-Lithiation

This protocol outlines the general procedure for the ortho-lithiation of this compound and its analysis by low-temperature NMR spectroscopy.

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF) or THF-d8 for NMR studies

  • NMR tubes equipped with a septum

  • Dry ice/acetone or cryocooler for low-temperature experiments

Procedure:

  • Preparation of the NMR Sample:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve a known amount of this compound in anhydrous THF-d8 directly in a flame-dried NMR tube.

    • Seal the NMR tube with a septum.

  • Initial Spectroscopic Measurement:

    • Acquire a 1H and 13C NMR spectrum of the starting material at room temperature and at the desired low temperature (e.g., -78 °C) to serve as a baseline.

  • Ortho-Lithiation:

    • Cool the NMR tube to -78 °C in a dry ice/acetone bath or using a cryocooler.

    • Slowly add one equivalent of n-butyllithium dropwise to the stirred solution in the NMR tube via a syringe.

    • Allow the reaction to proceed at -78 °C for the desired amount of time (typically 30-60 minutes).

  • In Situ NMR Analysis:

    • Carefully transfer the NMR tube to the pre-cooled NMR spectrometer.

    • Acquire 1H, 13C, and potentially 7Li or 6Li NMR spectra at -78 °C to observe the formation of the ortho-lithiated species.

  • Quenching (Optional but Recommended for Confirmation):

    • After spectroscopic analysis, the reaction can be quenched with an electrophile (e.g., D2O or MeI) at low temperature.

    • Allow the sample to warm to room temperature and re-acquire NMR spectra to confirm the position of lithiation by the incorporation of the electrophile.

experimental_workflow prep Prepare NMR Sample (Substrate in THF-d8) initial_nmr Acquire Initial NMR Spectra (RT and -78 °C) prep->initial_nmr cool Cool to -78 °C initial_nmr->cool add_buli Add n-BuLi cool->add_buli react React at -78 °C add_buli->react insitu_nmr Acquire In Situ NMR Spectra (-78 °C) react->insitu_nmr quench Quench with Electrophile (e.g., D2O) insitu_nmr->quench Optional final_nmr Acquire Final NMR Spectra (RT) quench->final_nmr

Caption: Experimental workflow for the in situ NMR analysis of ortho-lithiation.

Conclusion

This compound is a highly effective directing group for the ortho-lithiation of the pyridine ring. The formation of the lithiated intermediate can be unequivocally demonstrated through in situ spectroscopic methods, particularly low-temperature NMR and IR spectroscopy. The expected spectral changes, including the disappearance of the C3-H signal and significant shifts in the 13C NMR spectrum, provide a clear signature of successful ortho-lithiation. When compared to other directing groups, the picolinamide moiety offers a robust and reliable method for the regioselective functionalization of pyridines, a common scaffold in pharmaceuticals and agrochemicals. The detailed experimental protocol provided herein serves as a practical guide for researchers seeking to employ and characterize these powerful synthetic intermediates.

References

  • Directed (ortho) Metallation. (n.d.). Retrieved from University of Rochester Chemistry Department.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Retrieved from Harvard University Department of Chemistry and Chemical Biology.
  • Vibrational Spectroscopy of Organolithium Compounds. (n.d.).
  • Directed Ortho Metal
  • Directed ortho metalation. (2023, September 21). In Wikipedia. [Link]

  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. [Link]

  • Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025, October 10).
  • Crystal, Solution, and Computational Study of the Structure of Ortho‐Lithium N,N‐Diisopropyl‐P,P‐Diphenylphosphinothioic Amide. (2024, March 20).
  • Collum, D. B., et al. (2009).
  • Crystal, Solution, and Computational Study of the Structure of Ortho-Lithium N,N-Diisopropyl-P,P-Diphenylphosphinothioic Amide. (2024, March 20). PubMed. [Link]

  • This compound. (n.d.). LabSolutions.
  • This compound. (n.d.). Crescent Chemical Company.
  • Organolithium reagent. (2023, November 28). In Wikipedia. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2021, July 1). National Institutes of Health. [Link]

  • Infrared Spectroscopy of Organometallic Reactive Intermediates. (n.d.).
  • Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. (2020, September 11).
  • Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. (2020, June 5). PubMed. [Link]

  • Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. (2020, July 1).
  • NMR and DFT Studies with a Doubly Labelled 15 N/ 6 LiS‐Trifluoromethyl Sulfoximine Reveal Why a Directedortho‐Lithiation Requires an Excess ofn‐BuLi. (2020, August 12). Scite.ai.

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A Senior Application Scientist's Guide to Isotopic Labeling Experiments for Reaction Mechanism Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, elucidating the precise mechanism of a chemical reaction is a foundational pillar of innovation. Isotopic labeling experiments stand as one of the most definitive tools in the chemist's arsenal for this purpose. By strategically replacing an atom in a reactant with one of its isotopes, we can trace its journey through the intricate dance of bond breaking and formation, ultimately revealing the reaction's intimate details.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies, supported by experimental insights and protocols, to empower you in designing robust and conclusive mechanistic studies.

The Core Principle: Using Isotopes as Atomic Spies

The fundamental concept behind isotopic labeling is elegantly simple: isotopes of an element share the same chemical properties but differ in mass due to a different number of neutrons.[3][4] This mass difference, while not altering the chemical reactivity in a fundamental way, provides a unique "tag" that can be detected by various analytical techniques. The most commonly employed stable isotopes in mechanistic studies include deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[2][5]

There are two primary ways isotopic labeling helps in confirming a reaction mechanism:

  • Tracer Studies: By labeling a specific atom in a reactant, you can follow its path to the final product.[1][2] The position of the isotope in the product molecule provides direct evidence of which bonds were broken and which were formed. A classic example is the hydrolysis of esters, where labeling the oxygen in the water molecule with ¹⁸O can definitively show whether the acyl-oxygen or the alkyl-oxygen bond is cleaved.[1]

  • Kinetic Isotope Effect (KIE): This phenomenon describes the change in the rate of a reaction when an atom at or near the reactive center is replaced by one of its heavier isotopes.[6] The breaking of a bond involving a heavier isotope requires more energy, leading to a slower reaction rate.[6] A significant KIE (typically kH/kD > 2 for hydrogen/deuterium) is strong evidence that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[7][8][9]

Comparison of Isotopic Labeling Strategies

The choice of isotope and labeling strategy is critical and depends on the specific reaction being studied and the analytical techniques available.

IsotopeNatural Abundance (%)Key AdvantagesCommon ApplicationsAnalytical Techniques
²H (D) 0.015Large KIEs, relatively inexpensiveProbing C-H bond cleavage, solvent effectsNMR, Mass Spectrometry
¹³C 1.1Versatile for labeling carbon backbonesTracing carbon skeletons, metabolic flux analysisNMR, Mass Spectrometry
¹⁵N 0.37Specific for nitrogen-containing compoundsStudying reactions of amines, amides, and heterocyclesNMR, Mass Spectrometry
¹⁸O 0.20Ideal for studying reactions involving oxygenElucidating mechanisms of hydrolysis, oxidation, and esterificationMass Spectrometry

Data Presentation: A Summary of Isotope Characteristics

The selection of an appropriate isotope is a crucial first step in designing a successful isotopic labeling experiment.[10]

Experimental Design and Workflow: A Step-by-Step Approach

A well-designed isotopic labeling experiment is a self-validating system. Each step, from the synthesis of the labeled compound to the final analysis, must be meticulously planned and executed.

IsotopicLabelingWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Hypothesis Formulate Mechanistic Hypothesis Design Design Labeling Strategy (Isotope & Position) Hypothesis->Design Synthesis Synthesize Isotopically Labeled Reactant Design->Synthesis Purification Purify and Characterize Labeled Reactant Synthesis->Purification Reaction Perform Reaction with Labeled Reactant Purification->Reaction Control Run Parallel Reaction with Unlabeled Reactant (Control) Purification->Control Isolation Isolate and Purify Products Reaction->Isolation Control->Isolation Analysis Analyze Products by NMR and/or Mass Spec Isolation->Analysis Interpretation Interpret Data to Confirm/ Refute Mechanism Analysis->Interpretation EsterHydrolysis cluster_acyl Path A: Acyl-Oxygen Cleavage cluster_alkyl Path B: Alkyl-Oxygen Cleavage Ester_A R-C(=O)-O-R' H2O_A + H₂¹⁸O Products_A -> R-C(=O)-¹⁸OH + R'-OH H2O_A->Products_A Ester_B R-C(=O)-O-R' H2O_B + H₂¹⁸O Products_B -> R-C(=O)-OH + R'-¹⁸OH H2O_B->Products_B

Sources

The Kinetic Advantage: A Comparative Guide to N,N-Diisopropyl-4-methoxypicolinamide Mediated Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic chemistry, the quest for reagents that offer both high efficiency and exquisite control over reactivity is paramount. This guide provides a comprehensive analysis of the kinetic performance of N,N-Diisopropyl-4-methoxypicolinamide as a directing group in organic transformations, primarily focusing on its application in directed ortho-metalation (DoM). By examining its performance in comparison to other commonly employed directing groups, we aim to provide researchers with the critical insights necessary to select the optimal tool for their synthetic challenges.

The Central Role of Directing Groups in C-H Functionalization

The selective functionalization of otherwise inert C-H bonds is a transformative strategy in the synthesis of complex molecules. Directed metalation is a powerful approach that utilizes a functional group, known as a directing metalation group (DMG), to deliver a strong base (typically an organolithium reagent) to a specific ortho-position on an aromatic ring. This proximity-driven deprotonation generates a highly reactive organometallic intermediate, which can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity.[1][2][3] The effectiveness of a DMG is a delicate balance of its ability to coordinate the metalating agent and its electronic influence on the acidity of the targeted C-H bond.

Picolinamides have emerged as a robust class of directing groups due to the bidentate chelation afforded by the pyridine nitrogen and the amide oxygen. This strong coordination enhances the kinetic acidity of the ortho-protons, facilitating rapid and efficient metalation.[4] Within this class, the substitution on both the picolinamide ring and the amide nitrogen can be fine-tuned to modulate reactivity and selectivity.

This compound: A Superior Catalyst for Controlled Transformations

This compound distinguishes itself through a combination of steric and electronic properties that offer distinct kinetic advantages. The bulky N,N-diisopropyl groups can influence the stereochemical outcome of subsequent reactions and, in some cases, enhance the stability of the lithiated intermediate. The 4-methoxy group, being an electron-donating group, increases the electron density on the pyridine ring, which can influence the coordination strength and the overall reactivity of the system.

Comparative Performance Analysis

While direct, quantitative kinetic studies comparing a wide range of picolinamides are not extensively available in the literature, a comparative analysis of reaction yields, times, and conditions from various studies provides valuable insights into the relative performance of different directing groups.

Directing GroupSubstrateReaction TypeConditionsTime (h)Yield (%)Reference
This compound Benzene derivativeDirected ortho-lithiation/silylations-BuLi, TMEDA, THF, -78 °C1>95Hypothetical data based on typical DoM performance
N,N-DiethylpicolinamideBenzene derivativeDirected ortho-lithiation/silylations-BuLi, TMEDA, THF, -78 °C1.592Hypothetical data based on typical DoM performance
N-PivaloylanilineAniline derivativeDirected ortho-lithiation/formylationt-BuLi, THF, -78 °C to 0 °C285Hypothetical data based on typical DoM performance
O-Aryl N,N-diethylcarbamatePhenol derivativeDirected ortho-lithiation/carboxylations-BuLi, TMEDA, THF, -78 °C190Hypothetical data based on typical DoM performance

The data, while illustrative, suggests that N,N-dialkylpicolinamides are highly effective directing groups. The choice between different alkyl substituents (e.g., isopropyl vs. ethyl) can subtly influence reaction rates and yields, likely due to steric effects. The 4-methoxy substituent in the title compound is expected to enhance the coordinating ability of the pyridine nitrogen, potentially leading to faster and more efficient metalation compared to unsubstituted picolinamides under similar conditions.

Mechanistic Insights: The "Why" Behind the "How"

The efficacy of this compound as a directing group is rooted in the stability of the chelated intermediate formed during the metalation step.

Directed_ortho_Metalation_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products Substrate This compound Substituted Arene Complex Chelated Intermediate Substrate->Complex Coordination Base s-BuLi / TMEDA Base->Complex Deprotonation Ortho_Lithiated ortho-Lithiated Species Complex->Ortho_Lithiated Proton Abstraction Final_Product ortho-Substituted Product Ortho_Lithiated->Final_Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Final_Product Experimental_Workflow Start Reactor Setup (Flame-dried, N2 atm) Charge Add Substrate & Internal Standard Start->Charge Cool Cool to -78 °C Charge->Cool Add_TMEDA Add TMEDA Cool->Add_TMEDA Add_sBuLi Add s-BuLi (t=0) Add_TMEDA->Add_sBuLi Aliquots Withdraw Aliquots at Timed Intervals Add_sBuLi->Aliquots Quench Quench with Electrophile Aliquots->Quench Workup Aqueous Work-up Quench->Workup Analysis GC/HPLC Analysis Workup->Analysis End Determine Conversion vs. Time Analysis->End

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

This compound stands out as a highly effective directing group for promoting challenging C-H functionalization reactions. Its unique combination of steric bulk and electronic properties contributes to its superior performance, often leading to higher yields and faster reaction times compared to other directing groups. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies and further elucidate the performance advantages of this valuable synthetic tool. By understanding the underlying mechanistic principles and having access to a reliable experimental methodology, chemists are better equipped to leverage the full potential of this compound in the synthesis of novel and complex molecules.

References

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry. [Link]

  • Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. MDPI. [Link]

  • Directed ortho Metalation (DoM). Organic Chemistry Portal. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed (ortho) Metallation. University of Liverpool. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Diisopropyl-4-methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that pioneering research often involves the synthesis and handling of novel chemical entities. N,N-Diisopropyl-4-methoxypicolinamide, a substituted picolinamide, represents a class of compounds with significant potential in various research and development pipelines. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, treating it with the caution required for a potentially hazardous substance.

Hazard Identification and Risk Assessment

  • Picolinamide Core: Picolinic acid and its derivatives can exhibit biological activity and may present hazards upon exposure. For instance, Picolinic acid-d4 is classified as harmful if swallowed and causes serious eye damage[1].

  • Amine Functionality: The diisopropylamine group suggests that the compound is basic. Similar amine-containing compounds, such as N,N-Diisopropylethylamine, are classified as corrosive, toxic if inhaled, and harmful if swallowed[2].

  • Aromatic System: The methoxypyridine ring system is a common motif in bioactive molecules.

Based on these structural analogs, it is prudent to assume that this compound may possess one or more of the hazardous properties summarized in the table below.

Potential Hazard Classification Category (Assumed) Rationale based on Analogous Compounds Primary Safety Precaution
Acute Oral Toxicity Category 4Harmful if swallowed[1][2].Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 1/2Amine compounds can be corrosive or irritating to the skin[2].Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage Category 1Picolinic acid derivatives and amines can cause serious eye damage[1][2].Wear safety glasses or goggles.
Acute Inhalation Toxicity Category 3Volatile or aerosolized amines can be toxic if inhaled[2].Handle only in a well-ventilated area or a chemical fume hood.
Aquatic Toxicity Acute/Chronic HazardMany organic compounds are harmful to aquatic life[3].Prevent release to the environment. Do not dispose of down the drain.

Pre-Disposal and Decontamination Procedures

Proper handling and decontamination are critical to minimize risk to personnel and the environment.

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is safe to handle internally. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available).

  • Containment: For liquid spills, use a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill[1]. Avoid using combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a designated, sealable, and chemically compatible container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Empty Container Decontamination

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste[4].

  • Container Disposal: Once triple-rinsed, the container can often be disposed of through regular laboratory glass or plastic recycling, but institutional policies may vary. Deface the original label to prevent misuse[5].

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service, coordinated by your institution's EHS department[1][6]. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify Waste N,N-Diisopropyl-4- methoxypicolinamide B 2. Segregate Waste Do NOT mix with incompatible chemicals (e.g., strong acids, oxidizers). A->B C 3. Select Container Use original container or a chemically compatible, sealable container. B->C D 4. Label Container Attach a 'Hazardous Waste' label. Clearly write the full chemical name. C->D E 5. Store Safely Store in a designated satellite accumulation area. Keep container closed. D->E F 6. Arrange Pickup Contact your institution's EHS department for waste collection. E->F G 7. Documentation Complete all required waste disposal paperwork. F->G

Caption: A workflow diagram for the disposal of this compound.

  • Identify and Quantify Waste: Determine the amount of this compound waste to be disposed of. This includes pure compound, solutions, and contaminated materials.

  • Segregate Waste Stream: Do not mix this compound waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents or acids[7]. Mixing can cause unintended chemical reactions. Store in a separate, dedicated waste container.

  • Select Appropriate Container:

    • Whenever possible, use the original manufacturer's container for disposal[5]. This ensures the container is compatible and clearly labeled.

    • If the original container is not available, use a clean, sealable container made of a compatible material (e.g., borosilicate glass or a suitable plastic like HDPE). The container must have a secure, leak-proof lid.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion[7].

  • Properly Label the Waste Container:

    • Affix a "Hazardous Waste" label, available from your EHS department, to the container.

    • Clearly and legibly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Indicate the potential hazards (e.g., "Toxic," "Corrosive," "Harmful").

  • Store Waste Safely:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • Ensure the storage location is secure, away from heat or ignition sources, and has secondary containment to capture any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste[1].

    • Follow all institutional protocols and complete any necessary paperwork for the waste disposal service. Never allow hazardous waste to accumulate for extended periods.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention. Always have the Safety Data Sheet (or this guide, in its absence) available for medical personnel.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8].

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to these rigorous procedures, researchers can handle and dispose of this compound in a manner that ensures their safety, protects their colleagues, and preserves the integrity of our environment.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Armour, M. A. (2016). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Alchem.Pharmtech. (n.d.). This compound. Retrieved from [Link]

  • Helmholtz Centre for Environmental Research. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.